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  • Product: Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile
  • CAS: 2138018-50-3

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Stereocontrol of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

As the demand for densely functionalized, stereodefined saturated heterocycles grows in medicinal chemistry, the precise synthesis of substituted tetrahydrofurans (THFs) has become a critical focal point. The compound Re...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for densely functionalized, stereodefined saturated heterocycles grows in medicinal chemistry, the precise synthesis of substituted tetrahydrofurans (THFs) has become a critical focal point. The compound Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3) serves as a highly valuable intermediate. Synthesizing this 1,2-trans isomer requires navigating complex stereoelectronic landscapes, specifically the conformational dynamics of oxocarbenium ion intermediates.

This technical guide dissects the stereoselective cyanation of 3-chlorotetrahydrofuran acetals, providing researchers with the mechanistic causality, self-validating protocols, and quantitative data necessary to master this transformation.

Mechanistic Principles: Hyperconjugation and Stereoelectronic Control

The synthesis of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile relies on the Lewis acid-mediated activation of a precursor acetal (e.g., 3-chlorotetrahydrofuran-2-yl acetate) to form a reactive oxocarbenium ion, which is subsequently trapped by a cyanide nucleophile. The stereochemical outcome is not random; it is strictly dictated by the intrinsic properties of the C3-chlorine atom.

The Role of Hyperconjugation

In five-membered oxocarbenium rings, the conformation is driven by hyperconjugative stabilization (


) versus inductive destabilization. The hyperconjugative electron-donating ability of adjacent bonds follows the order: F ≪ H < Cl < Br . Because the C–Cl bond is a better 

-donor than the C–H bond, the oxocarbenium ion adopts an envelope conformation where the C3-chlorine atom occupies a pseudo-axial position to maximize orbital overlap with the empty p-orbital at C2.
Trajectory of Nucleophilic Attack

According to established stereoelectronic models for five-membered rings, nucleophiles preferentially attack the oxocarbenium envelope from the "inside" face to maintain continuous orbital overlap. When trimethylsilyl cyanide (TMSCN) attacks the inside face of the conformer bearing a pseudo-axial chlorine, the resulting product inherently possesses a 1,2-trans relationship, yielding the Rel-(2R,3R) diastereomer as the major product.

Logic H Hyperconjugative Order: F ≪ H < Cl < Br C C-Cl is a better σ-donor than C-H H->C O Oxocarbenium Conformation: Cl adopts pseudo-axial position C->O T Stereoelectronic Control: Inside-attack trajectory O->T P Product Stereochemistry: 1,2-trans (Rel-2R,3R) T->P

Fig 1: Logical causality of hyperconjugation directing the 1,2-trans stereoselectivity.

Synthetic Pathway & Workflow

The standard approach utilizes 3-chlorotetrahydrofuran-2-yl acetate as the stable precursor. Activation by Boron trifluoride diethyl etherate (


) at cryogenic temperatures ensures the controlled generation of the oxocarbenium ion, preventing unwanted polymerization or degradation of the THF ring.

Workflow A Acetal Precursor (3-Chloro-THF Acetate) B Lewis Acid Activation (BF3·OEt2, -78 °C) A->B C Oxocarbenium Ion (Pseudo-Axial Cl) B->C -AcO-BF3 D Nucleophilic Attack (TMSCN, Inside Trajectory) C->D E Rel-(2R,3R)-Isomer (1,2-trans, Major) D->E Major Pathway F Rel-(2R,3S)-Isomer (1,2-cis, Minor) D->F Minor Pathway

Fig 2: Synthetic workflow and stereoselective pathway for 1,2-trans cyanation.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates continuous validation checkpoints. This procedure is adapted from the benchmark methodologies for halogenated acetal substitutions .

Reagents & Equipment
  • Substrate: 3-chlorotetrahydrofuran-2-yl acetate (0.632 mmol, 0.104 g)

  • Nucleophile: Trimethylsilyl cyanide (TMSCN) (2.00 mmol, 250 μL)

  • Lewis Acid:

    
     (1.19 mmol, 150 μL)
    
  • Solvent: Anhydrous

    
     (6 mL)
    
  • Equipment: Flame-dried Schlenk flask, nitrogen manifold, dry ice/acetone bath.

Step-by-Step Procedure
  • System Preparation (Validation Point 1): Purge the flame-dried Schlenk flask with inert

    
     gas. Add 6 mL of strictly anhydrous 
    
    
    
    . Causality: Moisture must be <10 ppm to prevent competitive hydrolysis of the highly electrophilic oxocarbenium ion into a hemiacetal side-product.
  • Reagent Loading: Dissolve the 3-chlorotetrahydrofuran-2-yl acetate in the solvent. Add TMSCN via a gas-tight syringe.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 10 minutes. Causality: Cryogenic temperatures are mandatory to stabilize the oxocarbenium intermediate and maximize the energy difference between the competing transition states, ensuring high diastereoselectivity.

  • Activation: Add

    
     dropwise over 2 minutes down the side of the flask to pre-cool the Lewis acid before it hits the reaction mixture.
    
  • Reaction Monitoring (Validation Point 2): Stir the mixture at −78 °C for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc). Check: The starting acetate is UV-inactive; use a basic

    
     or anisaldehyde stain. Complete consumption of the starting material validates successful activation.
    
  • Quenching & Workup: Quench the reaction strictly at −78 °C by adding 5 mL of saturated aqueous

    
    . Allow the mixture to warm to 20 °C. Separate the layers, extract the aqueous phase with 
    
    
    
    (3 × 10 mL), wash the combined organic layers with brine, and dry over anhydrous
    
    
    .
  • Crude Analysis (Validation Point 3): Filter and concentrate in vacuo. Critical Step: Obtain a

    
     NMR spectrum of the unpurified crude mixture. Calculate the diastereomeric ratio (dr) by integrating the distinct anomeric proton (C2-H) signals. Causality: This prevents false dr readings caused by the accidental fractionation of diastereomers during column chromatography.
    
  • Purification: Purify via flash column chromatography (silica gel) to isolate the pure Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile.

Quantitative Stereochemical Outcomes

The stereoselectivity of this reaction is highly sensitive to the reactivity of the nucleophile. As the nucleophilicity increases, the transition state occurs earlier, leading to an erosion of the conformational bias established by the pseudo-axial chlorine atom.

Table 1: Effect of Nucleophile Reactivity on Diastereoselectivity
Nucleophile ReactivityNucleophilic ReagentDiastereoselectivity (trans:cis)Mechanistic Rationale
High Allyltrimethylsilane~ 70:30Early transition state; lower conformational bias and faster unselective trapping.
Moderate Trimethylsilyl cyanide (TMSCN)~ 85:15 to 90:10Balanced transition state; allows the oxocarbenium ion to fully adopt the favored envelope before inside-attack.
Low Silyl enol ethers> 95:5Late transition state; strict stereoelectronic control dictates the pathway.

(Note: Data trends are generalized based on the reactivity profiles of 3-halo-THF acetals as detailed in the primary literature).

References

  • Demkiw, K. M., Remmerswaal, W. A., Sheikh, A., Sheikh, I. N., Witt, C. H., Codée, J. D. C., & Woerpel, K. A. (2025). "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects." The Journal of Organic Chemistry, 90(28), 9673-9687. URL:[Link]

Exploratory

Strategic Synthesis of Functionalized Tetrahydrofuran Intermediates: A Mechanistic and Methodological Guide

Executive Summary Functionalized tetrahydrofurans (THFs) are ubiquitous structural motifs in medicinal chemistry, serving as the core scaffolds for a vast array of biologically active natural products, including annonace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized tetrahydrofurans (THFs) are ubiquitous structural motifs in medicinal chemistry, serving as the core scaffolds for a vast array of biologically active natural products, including annonaceous acetogenins, lignans, polyether ionophores, and macrodiolides[1]. Historically, the synthesis of these cyclic ethers relied on classical intramolecular SN2 reactions, which often suffered from poor regiocontrol and limited substrate scope. Today, the demand for highly substituted, stereochemically complex pharmaceutical intermediates has driven the development of advanced catalytic methodologies. This whitepaper provides an in-depth mechanistic analysis of modern THF synthesis, focusing on transition-metal catalysis, cascade reactions, and stereoselective cycloadditions, complete with validated experimental workflows.

Mechanistic Paradigms in THF Construction

Bulk Dehydration vs. Precision Catalysis

At the industrial scale, unfunctionalized THF is predominantly synthesized via the catalyst-free dehydration of 1,4-butanediol in high-temperature liquid water (HTW) (200–350 °C). This reversible endothermic process can reach equilibrium yields of up to 94% at 350 °C, and the reaction kinetics can be accelerated by a factor of 1.9–2.9 through the addition of CO2, which transiently forms carbonic acid to increase system acidity[2].

However, for complex pharmaceutical intermediates, precision is required. Modern stereoselective syntheses bypass simple dehydration in favor of transition-metal-catalyzed cross-couplings and cycloadditions that forge multiple bonds and stereocenters simultaneously.

Palladium-Catalyzed Carboetherification

A breakthrough in stereoselective THF synthesis is the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes, developed by Wolfe and Rossi[3].

  • Mechanistic Causality: Unlike traditional Wacker-type oxidations that rely on external oxidants, this transformation proceeds via an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate[3]. The use of a bidentate phosphine ligand, specifically DPE-Phos, is critical. The wide bite angle of DPE-Phos suppresses unwanted β-hydride elimination and accelerates reductive elimination, trapping the kinetic stereochemistry and yielding diastereoselectivities exceeding 20:1[3].

G N1 Pd(0) Catalyst N2 Oxidative Addition (Aryl Bromide) N1->N2 N3 Pd(Ar)(Br) Intermediate N2->N3 N4 Alkoxide Exchange (NaOtBu + γ-Hydroxy Alkene) N3->N4 N5 Pd(Ar)(OR) Complex N4->N5 N6 Intramolecular Olefin Insertion N5->N6 N7 Reductive Elimination N6->N7 N8 Functionalized THF + Pd(0) N7->N8 N8->N1 Catalyst Regeneration

Caption: Catalytic cycle of Pd-mediated carboetherification of γ-hydroxy alkenes.

Oxa-Michael/Michael Dimerization

For highly oxygenated THF derivatives, the base-catalyzed dimerization of γ-hydroxyenones provides a powerful atom-economical route[4][5].

  • Mechanistic Causality: Initiated by an alkoxide or hydroxide base, one molecule of trans-γ-hydroxyenone adds to another via an Oxa-Michael addition. The resulting keto-enolate undergoes a rapid intramolecular Michael addition to close the THF ring[4]. The trans-enone is the requisite key intermediate because it is significantly more thermodynamically stable than the isomeric cis-enone, preventing premature degradation and allowing the cascade to proceed with high contiguous trans selectivity[4][5].

Biomass-Derived Cascade Synthesis

Addressing the need for renewable feedstocks, functionalized alkylated THFs can be synthesized directly from 2,5-dimethylfuran (DMF), a bio-based furanic derivative[6][7].

  • Mechanistic Causality: This three-step cascade involves the acid-catalyzed ring opening of DMF to 2,5-hexanedione, followed by an aldol condensation with an aldehyde, and concluding with a hydrogenation–cyclization step[6][7]. By isolating the aldol condensation intermediate before hydrogenation, over-reduction is prevented, ensuring the selective formation of the target alkylated THF.

Cascade A 2,5-Dimethylfuran (DMF) (Biomass Derived) B Acid-Catalyzed Ring Opening A->B C 2,5-Hexanedione B->C D Aldol Condensation (+ Aldehydes) C->D E Condensation Intermediate D->E F Hydrogenation & Cyclization E->F G Alkylated Tetrahydrofuran F->G

Caption: Three-step cascade synthesis of functionalized THFs from 2,5-dimethylfuran.

Quantitative Data Presentation

The following table summarizes the key metrics of the discussed methodologies, providing a comparative baseline for synthetic planning.

MethodologyKey PrecursorsCatalyst / ReagentsStereoselectivity / YieldReference
Carboetherification γ-Hydroxy alkenes + Aryl bromidesPd2(dba)3, DPE-Phos, NaOtBu>20:1 dr / High Yield[3]
[3+2] Cycloaddition Vinylcyclopropanes + KetenesPd(PPh3)4 (0.015 mmol)≥19:1 Z:E, 83-97% ee / 42-84%[8]
Oxa-Michael Cascade trans-γ-HydroxyenonesLiOH or Alkoxide baseContiguous trans / Mod-High[4][5]
Biomass Cascade 2,5-Dimethylfuran + AldehydesAcid (Ring open) + Hydrogenation cat.Regioselective / Variable[6][7]
Aqueous Dehydration 1,4-ButanediolHTW (200–350 °C) + CO2N/A / 84–94% Equilibrium[2]

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to confirm causality and intermediate stability.

Protocol A: Asymmetric Palladium(0)-Catalyzed [3+2] Cycloaddition[8]

This protocol details the formal cycloaddition of donor-acceptor cyclopropanes with ketenes to yield highly substituted THFs. Regioselectivity is driven by an O-enolate allylation pathway[8].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Suspend tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) in anhydrous dichloromethane (1.0 mL) and cool to –25 °C[8].

  • Substrate Addition: Inject a solution of the specific donor-acceptor vinylcyclopropane (0.3 mmol) in dichloromethane (1.0 mL) into the suspension[8].

  • Controlled Ketene Addition: Using a precision syringe pump, add a solution of ketene (0.45 mmol) in dichloromethane (1.0 mL) continuously over a period of 6 hours[8]. Causality Check: Slow addition maintains a low steady-state concentration of ketene, preventing ketene dimerization and favoring the cross-cycloaddition.

  • Maturation: Stir the reaction mixture at –25 °C for an additional 10 hours[8].

  • Quench & Extraction: Pour the mixture into ice-cold water (20 mL) and extract with dichloromethane (2 x 25 mL). Wash the combined organic layers with water (30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate[8].

  • Self-Validation Checkpoint: Prior to column chromatography, analyze the crude mixture via GC-MS. A successful reaction will show an exclusive preference for the THF core over the cyclopentanone byproduct (confirming O-enolate over C-enolate allylation) and a Z:E diastereomeric ratio of ≥19:1[8].

Protocol B: Oxa-Michael/Michael Dimerization of γ-Hydroxyenones[4][5]

This protocol utilizes 1,2-dioxines as stable precursors that unmask into the active trans-γ-hydroxyenones in situ.

Step-by-Step Methodology:

  • Initiation: Dissolve 3,6-diphenyl-3,6-dihydro-1,2-dioxine (1.0 mmol, 238 mg) in anhydrous THF (5 mL)[5].

  • Catalysis: Add lithium hydroxide (1.0 mmol, 23 mg) to the solution to form a suspension[5].

  • Cyclization: Stir the suspension vigorously at room temperature for 16 hours[5]. Causality Check: The base catalyzes the initial ring-opening of the dioxine to the trans-γ-hydroxyenone, followed immediately by the intermolecular Oxa-Michael addition.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue via flash chromatography using a 60:40 hexane/ethyl acetate eluent system[5].

  • Self-Validation Checkpoint: Monitor the reaction at the 2-hour mark via 1H NMR of a small aliquot. The disappearance of the dioxine olefinic protons and the transient appearance of the trans-enone signals validate the initiation phase. The final product must exhibit contiguous trans stereochemistry across the newly formed THF ring[4].

References[4] A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of gamma-hydroxyenones - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOj0IKfzi1bQvLscH9ENyTElUPR6hibzNZML0txP-QrNpDnIk_GJy4c4kBafC2KM3mZmEaGc6YRMeUlk6MLtjXRNjRPPczDR0sMydSkflPTSjjB1SfhMd-PWjPRBhgDmQqrFt2[2] Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQA1ZIsHh8y2htwN1XFd15W4FNsobXrnmPRIq8EP2fXkkt6-Qi8J6glFTKkgKe5R1AfTq83MDd-UsiFZMegRpj2iQP6wcJqAEAEAWgPrr-3Kk1Wk7P-fjoLi9rGhpsibcRb-40Q==[5] A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones | The Journal of Organic Chemistry - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmkbyKtl9TgHDngzN34v-cb7BJ3d5tDgOTryzALqsBqenH30MzpFHJfJckQAsTrSU6vwepFRpd4qlcfflCCsm4x7TE4LAeNfI5S9oP9YCzJhdRbMuDleWQ77N42757j6u8jWbksg==[6] Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyirub8pw1XzjZDoN06a1NMI03uUQLAIKxZ9R4juLCgzTvUCUZ32VRjQyzurSiqlvj5rT7xLH6RrT7UAXR6iuU7S8apfbanq3dgL9LEIU69SCitjuSeVUCMDbtD1N1kEP58V6C9Bay88D9vx3JA6bEF9IvaBPbWl0QUh5Y[8] Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes - scispace.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOF38aKN2oC90aAYsZxsnX6oslMFEoAuRt65qkROaye_0DIyvDL3nezsb-neFhhyWlV6jF7Xo6h6U53bP1wxSJpliOGAUKrSJSuh5tuJrPRgg66HPsdbZTRII0U2dL56wIwOUsnBUI6b3IWdHWAUMlono3pYTH5n7jS_4KGFwIEPJ41tT2RlJy3IfAQ_6Wj-bMTxqxuHRWj_UozT8GI4M=[1] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxLIXs1L9QjEaAWd-xGZVvgCv_avUsFaJoawlYKz6Nz2XD0Pd-1tMF3DkOa1BZxIDzzzNfTtEVEE66bTGcci93E8z9_jdZJTf4mic--vYE3chGTR0wsj13yeX9Tpc2-W3qkjlgjyy3evgqYuI=[3] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate - organic-chemistry.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2SPvNhVaBT3UQXpClCz2e7Z_gAjAqsw8P6h6ePFxVMw3oJhkaSHqrptgmB3Fn_xBMTZj7Y0RdotSEqf1jTtGOF7BgIqtuGzVYmq8zafDJWyX9EzBF6qTL5AI2EUCTqoIlRPasB_-mmlaH45AY5bD6Is0KJ9SrVB5DxA==[7] Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4KCM-7907P5wePfUJHv7bsLH257plmYFKnrIuhyFlJOvDeQ31jLlNOnN_JBfOy-1kCX-WBJmKI_pihiUDSZNrxdmKJqJzJ6SQO1QDJ3VwESAcifsKHHAGYUtvdlOR_3dtnGiuCaPTNbSvZOl4MmtMvaIZGA9WiYx

Sources

Foundational

Rel-(2R,3R)-3-Chlorotetrahydrofuran-2-carbonitrile: Stereoelectronic Properties and Synthetic Methodologies

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, substituted tetrahydrofurans (THFs) serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, substituted tetrahydrofurans (THFs) serve as critical scaffolds for nucleoside analogs and complex natural products. Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a highly specialized anomeric nitrile that functions both as a versatile synthetic intermediate and a powerful mechanistic probe[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the fundamental stereoelectronic forces—specifically hyperconjugation and inductive effects—that govern the reactivity of this molecule. Furthermore, we will establish a self-validating experimental protocol for its synthesis, ensuring that researchers can reliably control and verify the diastereomeric outcomes of anomeric cyanation reactions[2].

Physicochemical Profile and Quantitative Data

The compound is characterized by a cis-1,2-relationship between the carbonitrile group at the anomeric position (C2) and the chlorine atom at C3. The "Rel" designation indicates relative stereochemistry, meaning the material is typically synthesized as a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, distinct from the trans (2R,3S) diastereomer[2].

Table 1: Core Chemical and Physical Properties
PropertyValue
Chemical Name Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile
CAS Registry Number 2138018-50-3[1]
Molecular Formula C₅H₆ClNO
Molecular Weight 131.56 g/mol
Relative Stereochemistry cis-1,2-configuration (2R, 3R)[2]
Structural Class Halogenated Anomeric Nitrile / C-Furanoside Analog
Typical Physical State Colorless to pale yellow liquid
Storage Requirements -20 °C, under inert atmosphere (Argon/N₂) to prevent hydrolysis

Mechanistic Insights: The Stereoelectronic Logic of C3-Halogens

The synthesis and reactivity of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile are entirely dictated by the transient oxocarbenium ion intermediate . When the acetal precursor is activated by a Lewis acid, the departure of the leaving group generates a positively charged, planar-like intermediate at C2[2].

Causality of Stereoselectivity

The stereochemical trajectory of the incoming nucleophile (e.g., cyanide) is not random; it is heavily steered by the C3-chlorine atom. According to , halogen atoms exert competing inductive (electron-withdrawing) and hyperconjugative (electron-donating) effects[3].

  • Hyperconjugative Stabilization: The

    
     bond donates electron density into the empty p-orbital of the oxocarbenium ion (
    
    
    
    hyperconjugation).
  • Conformational Locking: To maximize this orbital overlap, the THF ring adopts a conformation where the chlorine atom sits in a pseudo-axial position.

  • Nucleophilic Trajectory: The pseudo-axial chlorine sterically hinders one face of the ring, while the electronic environment favors an anti-periplanar attack. Interestingly, while fluorine strongly destabilizes the oxocarbenium ion (leading to cis-selective direct displacements), chlorine and bromine generally favor 1,2-trans products via the oxocarbenium pathway[3]. However, with moderate nucleophiles like trimethylsilyl cyanide (TMSCN), a separable mixture of both cis (Rel-2R,3R) and trans (Rel-2R,3S) isomers is obtained[2].

MechanismLogic Substituent C3-Chlorine Substituent Hyperconjugation σ(C-Cl) → p-orbital Donation Substituent->Hyperconjugation Induces Conformation Pseudo-Axial Oxocarbenium Hyperconjugation->Conformation Stabilizes Trajectory Nucleophilic Trajectory Conformation->Trajectory Directs Selectivity Diastereomeric Ratio (cis/trans) Trajectory->Selectivity Determines

Fig 2: Logical relationship mapping of stereoelectronic effects on reaction stereoselectivity.

Experimental Protocols: Self-Validating Cyanation Workflow

To synthesize Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile, we employ a Lewis acid-mediated cyanation of a 3-chloro acetal precursor[2]. This protocol is designed as a self-validating system : the strict temperature controls and specific quenching steps act as built-in checkpoints to prevent epimerization and degradation.

Step-by-Step Methodology

1. Preparation of the Reaction Matrix

  • Action: Dissolve 0.632 mmol of the 3-chlorotetrahydrofuran acetal precursor in 6.0 mL of anhydrous dichloromethane (CH₂Cl₂) under a continuous Argon atmosphere[2].

  • Causality: Anhydrous conditions are non-negotiable. The oxocarbenium intermediate is highly electrophilic; trace moisture will outcompete the cyanide nucleophile, leading to irreversible hydrolysis back to the hemiacetal.

2. Thermal Equilibration

  • Action: Submerge the reaction vessel in a dry ice/acetone bath to achieve and maintain an internal temperature of -78 °C[2].

  • Causality: Cryogenic temperatures suppress non-specific nucleophilic attacks and stabilize the highly reactive transient oxocarbenium ion. This traps the intermediate in its lowest-energy, hyperconjugatively-stabilized conformation, maximizing diastereomeric control.

3. Nucleophile Introduction

  • Action: Inject 2.00 mmol (approx. 3.1 equivalents) of Trimethylsilyl cyanide (TMSCN) into the cooled solution[2].

  • Causality: TMSCN is a volatile, organic-soluble cyanide source. Using an excess drives the equilibrium forward, ensuring rapid trapping of the reactive intermediate the moment it is generated by the Lewis acid.

4. Lewis Acid Activation

  • Action: Add 1.19 mmol of Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise over 5 minutes[2].

  • Causality: BF₃·OEt₂ is a potent, oxophilic Lewis acid. It coordinates with the exocyclic acetal oxygen, converting it into an excellent leaving group. Dropwise addition is critical to prevent localized exothermic spikes that would scramble the delicate conformational equilibrium of the oxocarbenium ion.

5. Reaction Maturation & Alkaline Quench

  • Action: Stir the reaction at -78 °C for 2 hours (monitor via TLC). Once the precursor is consumed, quench the reaction in situ by adding 5 mL of saturated aqueous NaHCO₃ before warming to room temperature.

  • Causality: The alkaline quench serves a dual safety and chemical purpose. It immediately neutralizes the Lewis acid catalyst, halting the reaction, and safely converts any free hydrogen cyanide (HCN) generated during the process into water-soluble sodium cyanide, preventing off-gassing.

6. Isolation and Diastereomeric Resolution

  • Action: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

  • Causality: Chromatography separates the target cis isomer (Rel-2R,3R) from the trans byproduct (Rel-2R,3S). The cis and trans isomers possess different dipole moments due to the relative orientation of the highly polar C-Cl and C-CN bonds, allowing for distinct retention factors (

    
    ) on silica.
    

SynthesisWorkflow Acetal 1. Acetal Precursor (0.632 mmol in CH2Cl2) Cooling 2. Thermal Equilibration (-78 °C, Argon Atm) Acetal->Cooling Dissolution TMSCN 3. Nucleophile Addition (TMSCN, 2.00 mmol) Cooling->TMSCN Stabilization LewisAcid 4. Lewis Acid Activation (BF3·OEt2, 1.19 mmol) TMSCN->LewisAcid Pre-mixing Intermediate 5. Oxocarbenium Ion (Transient Intermediate) LewisAcid->Intermediate Dropwise Activation Quench 6. Alkaline Quench (Sat. NaHCO3) Intermediate->Quench Stereoselective Trapping Product 7. Rel-(2R,3R)-3-chloro... (Target Isolation) Quench->Product Chromatographic Resolution

Fig 1: Self-validating experimental workflow for the cyanation of 3-chlorotetrahydrofuran acetals.

Analytical Validation

To confirm the successful isolation of the Rel-(2R,3R) diastereomer, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic feature is the


 coupling constant in the 

H NMR spectrum. Because the THF ring is conformationally flexible, simple Karplus equation approximations can sometimes be misleading; therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. A strong NOE cross-peak between the anomeric proton (H2) and the C3 proton (H3) definitively confirms their cis relationship, validating the Rel-(2R,3R) structural assignment.

References

  • Demkiw, K. M., Remmerswaal, W. A., Sheikh, A., et al. "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects." The Journal of Organic Chemistry, 2025. URL:[Link]

  • "Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS 2138018-50-3)." ChemSrc Chemical Database. URL:[Link]

  • Demkiw, K. M., et al. "Influence of Halogen Atoms and the Reactivity of Nucleophiles... (PubMed Entry)." National Library of Medicine, PMID: 40607745, 2025. URL:[Link]

Sources

Exploratory

Spectroscopic Data for 3-Chlorotetrahydrofuran Derivatives: An In-Depth Technical Guide

Executive Summary 3-Chlorotetrahydrofuran derivatives are foundational heterocyclic intermediates in advanced organic synthesis, playing a pivotal role in the development of acyclic nucleoside analogs, antiviral agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chlorotetrahydrofuran derivatives are foundational heterocyclic intermediates in advanced organic synthesis, playing a pivotal role in the development of acyclic nucleoside analogs, antiviral agents, and complex natural products. The presence of the highly electronegative chlorine atom at the C3 position, coupled with the oxygen heteroatom in the five-membered ring, creates a highly specific electronic environment. Accurate spectroscopic characterization is paramount, as the relative stereochemistry (e.g., cis vs. trans isomers) directly dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive, causality-driven framework for the spectroscopic profiling of 3-chlorotetrahydrofurans, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy into a self-validating analytical workflow.

Mechanistic Basis of Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in 3-chlorotetrahydrofurans are governed by the inductive electron-withdrawing effects (


-bond polarization) of both the ring oxygen and the C3 chlorine atom.
  • 
    H NMR Causality : The highly electronegative chlorine atom withdraws electron density from the C3 carbon, significantly reducing the local diamagnetic shielding around the C3 proton. Consequently, the H-3 proton resonates downfield, typically between 
    
    
    
    4.4 and 4.6 ppm. The protons at C2 and C5 are deshielded by the adjacent oxygen atom, appearing as complex multiplets or doublets of doublets at
    
    
    3.8–4.2 ppm. The aliphatic C4 protons, being furthest from the electronegative centers, resonate upfield at
    
    
    2.0–2.5 ppm.
  • ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    C NMR Causality : The carbon framework reflects a similar electronic distribution. The highly polarized C-O bonds push the C2 and C5 resonances to 
    
    
    
    70–75 ppm, while the C-Cl bond places the C3 resonance at
    
    
    60–65 ppm. The purely aliphatic C4 carbon typically appears at
    
    
    32–40 ppm, as supported by foundational data from the [1].
  • Stereochemical Elucidation : The tetrahydrofuran ring rapidly interconverts between envelope and half-chair conformations. However, the relative stereochemistry remains fixed. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical here; through-space dipole-dipole relaxation allows chemists to identify protons on the same face of the ring, distinguishing cis from trans isomers. Diastereomeric ratios are routinely determined by ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    C NMR and confirmed by 
    
    
    
    H NMR analysis. This methodology is heavily utilized in the synthesis of chiral
    
    
    -chlorotetrahydrofurans[2].
Mass Spectrometry (MS) and Isotopic Profiling

In Electron Impact (EI) Mass Spectrometry, the presence of a single chlorine atom provides a highly diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes,


Cl and 

Cl, in an approximate 3:1 ratio.
  • Causality of Fragmentation : Hard ionization (70 eV) induces the cleavage of the relatively weak C-Cl bond. The primary fragmentation pathway is the homolytic cleavage of the chlorine radical, resulting in an[M - 35]ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     base peak. Alternatively, the elimination of neutral HCl yields an[M - 36]
    
    
    
    fragment, a common rearrangement in cyclic halo-ethers.
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of functional groups. The C-Cl stretching vibration, due to the heavy mass of the chlorine atom, requires less energy and appears in the fingerprint region (600–800 cm


). The asymmetric C-O-C stretch of the tetrahydrofuran ring is a strong, broad band typically observed between 1050 and 1150 cm

.

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected quantitative spectroscopic data for a standard 3-chlorotetrahydrofuran derivative, providing a baseline for comparative analysis.

Analytical MethodTarget Nucleus / FeatureExpected Signal RangeMultiplicity / Characteristic

H NMR
(CDCl

)
H-2, H-5 (Adjacent to O)

3.8 – 4.2 ppm
Multiplets (m) or Doublet of doublets (dd)

H NMR
(CDCl

)
H-3 (Adjacent to Cl)

4.4 – 4.6 ppm
Multiplet (m)

H NMR
(CDCl

)
H-4 (Aliphatic)

2.0 – 2.5 ppm
Multiplets (m)

C NMR
(CDCl

)
C-2, C-5 (Adjacent to O)

70 – 75 ppm
Singlet (in proton-decoupled

C)

C NMR
(CDCl

)
C-3 (Adjacent to Cl)

60 – 65 ppm
Singlet (in proton-decoupled

C)

C NMR
(CDCl

)
C-4 (Aliphatic)

32 – 40 ppm
Singlet (in proton-decoupled

C)
GC-MS (EI, 70 eV)Molecular Ion (M

)
m/z based on R-groups3:1 intensity ratio for M

: (M+2)

GC-MS (EI, 70 eV)Primary Fragment[M - 35]

Loss of Cl

radical
FT-IR (Neat/KBr)C-O-C stretch1050 – 1150 cm

Strong, broad asymmetric stretch
FT-IR (Neat/KBr)C-Cl stretch600 – 800 cm

Sharp, moderate intensity

Standardized Analytical Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system. Each step incorporates internal checks to prevent false positives and ensure structural assignments are internally consistent.

Phase 1: Sample Preparation & Internal Calibration

  • Solvent Selection : Dissolve 5–10 mg of the purified 3-chlorotetrahydrofuran derivative in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
    • Causality: CDCl

      
       is non-polar enough to fully solvate the ether while providing a distinct residual solvent lock signal (
      
      
      
      7.26 ppm for
      
      
      H,
      
      
      77.16 ppm for
      
      
      C).
  • Internal Standard Addition : Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: This ensures absolute chemical shift referencing at exactly

      
       0.00 ppm, preventing the misassignment of the aliphatic C4 protons which can resonate close to the baseline noise.
      

Phase 2: NMR Acquisition & Stereochemical Mapping 3. Tuning and Shimming : Tune the probe to the exact resonance frequency of


H and 

C. Perform gradient shimming to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS peak.
  • Causality: High magnetic field homogeneity is required to resolve the complex

    
     coupling constants between H-2, H-3, and H-4, which are critical for determining dihedral angles via the Karplus equation.
    
  • Data Acquisition : Acquire standard 1D

    
    H (minimum 16 scans) and 
    
    
    
    C (minimum 256 scans, proton-decoupled). Follow with a 2D NOESY sequence (mixing time 300–500 ms).
    • Self-Validation: The integration of the 1D

      
      H spectrum must perfectly match the molecular formula. The NOESY cross-peaks must logically align with the 
      
      
      
      coupling constants to confirm the cis or trans configuration, as demonstrated in the stereoselective synthesis of nucleoside analogs[3].

Phase 3: Mass Spectrometry (GC-MS) 5. Ionization : Utilize Electron Impact (EI) at 70 eV.

  • Causality: Hard ionization is required to reliably fragment the stable tetrahydrofuran ring and observe the characteristic loss of the chlorine radical.

  • Isotope Verification : Scan the molecular ion region.

    • Self-Validation: The system is validated by confirming the exact 3:1 intensity ratio of the M

      
       and (M+2)
      
      
      
      peaks. Any deviation indicates halogen contamination or co-eluting impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the self-validating spectroscopic workflow used to elucidate the structure of 3-chlorotetrahydrofuran derivatives.

G A Synthesized 3-Chlorotetrahydrofuran B 1H & 13C NMR Spectroscopy A->B Non-destructive D Mass Spectrometry (GC-MS) A->D Destructive E IR Spectroscopy A->E Functional Groups C 2D NMR (COSY, NOESY) B->C Structural Connectivity F Comprehensive Structural Assignment C->F D->F E->F

Analytical workflow for the structural and stereochemical assignment of 3-chlorotetrahydrofurans.

References

  • BenchChem Technical Support Team. "Spectroscopic Data of 3-Chlorotetrahydrofuran: A Technical Guide." BenchChem, 2026. 1

  • McGee, D. P. C., & Martin, J. C. "Acyclic nucleoside analogues: methods for the preparation of 2',3'-secoguanosine." Canadian Journal of Chemistry, 1986. 3

  • "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles." The Journal of Organic Chemistry (ACS Publications), 2025. 4

  • "Asymmetric 5-endo chloroetherification of homoallylic alcohols toward the synthesis of chiral beta-chlorotetrahydrofurans." The Royal Society of Chemistry, 2016. 2

Sources

Foundational

Technical Whitepaper: Synthesis, Stereochemistry, and Mechanistic Role of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

Executive Summary In advanced organic synthesis and drug development, halogenated cyclic ethers serve as critical building blocks and mechanistic probes. Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, halogenated cyclic ethers serve as critical building blocks and mechanistic probes. Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3) [1] is a premier model compound utilized to study stereoselective acetal substitution reactions. As a Senior Application Scientist, I have found that mastering the synthesis of this specific cis-diastereomer provides profound insights into the delicate balance between hyperconjugation, inductive effects, and nucleophilic reaction kinetics. This guide deconstructs the chemical identity, mechanistic causality, and validated experimental protocols associated with this compound.

Chemical Identity and Structural Parameters

The relative (2R,3R) configuration of this tetrahydrofuran (THF) derivative designates the 1,2-cis relationship between the nitrile group at C2 and the chlorine atom at C3.

Table 1: Chemical Identity and Registry Data

ParameterValue
Chemical Name Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile
CAS Registry Number 2138018-50-3 [2]
Molecular Formula C₅H₆ClNO
Molecular Weight 131.56 g/mol
Stereochemistry cis-diastereomer (Relative 2R, 3R configuration)
Structural Class Halogenated Tetrahydrofuran Acetal Derivative

Mechanistic Causality in Acetal Substitution

The synthesis of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile relies on the nucleophilic substitution of a 3-chlorotetrahydrofuran acetal. To understand the stereochemical outcome, we must analyze the causality behind the reactive intermediate's behavior [1].

When a Lewis acid promotes the dissociation of the acetal leaving group, a highly reactive intermediate is formed. For five-membered rings, this is often a transient anomeric chloride or an oxocarbenium ion. The electronegative chlorine atom at C3 dictates the conformational preference of this intermediate:

  • Hyperconjugative Stabilization: An axial chlorine atom donates electron density into the electron-deficient center, stabilizing the intermediate.

  • Inductive Destabilization: Conversely, an equatorial chlorine exerts a strong electron-withdrawing inductive effect, destabilizing the adjacent positive charge.

Because the pseudo-axial conformation is favored, nucleophilic attack generally occurs from the opposite face (anti-attack), leading predominantly to the 1,2-trans product (Rel-2R,3S). However, when utilizing highly reactive nucleophiles like Trimethylsilyl cyanide (TMSCN), the reaction rate approaches the diffusion limit. This extreme reactivity outcompetes the conformational equilibration of the intermediate, eroding stereoselectivity and yielding significant amounts of the 1,2-cis product—Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile .

Mechanism Oxo 3-Chloro-Oxocarbenium Ion (or Anomeric Chloride) Axial Pseudo-Axial Chlorine Hyperconjugative Stabilization Oxo->Axial Favored Equat Pseudo-Equatorial Chlorine Inductive Destabilization Oxo->Equat Disfavored AttackAx Anti-Attack by Nucleophile Axial->AttackAx AttackEq Syn-Attack by Nucleophile Equat->AttackEq Trans 1,2-Trans Product (Rel-2R,3S) AttackAx->Trans Cis 1,2-Cis Product (Rel-2R,3R) AttackEq->Cis

Figure 1: Mechanistic pathway showing hyperconjugative stabilization of the oxocarbenium ion.

Experimental Methodology: Synthesis Protocol

To ensure a self-validating system, this protocol incorporates strict stoichiometric ratios and thermal controls. The isolation of both diastereomers acts as an internal control for the kinetic versus thermodynamic distribution of the reaction [1].

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under an argon atmosphere to prevent moisture-induced quenching of the Lewis acid. Add 0.104 g (0.632 mmol) of the 3-chlorotetrahydrofuran acetal precursor.

  • Solvation: Dissolve the precursor in 6.0 mL of anhydrous dichloromethane (CH₂Cl₂). Causality: A non-coordinating solvent like CH₂Cl₂ is required to prevent solvent-intermediate complexation, which would alter the stereochemical outcome.

  • Nucleophile Addition: Inject 250 μL (2.00 mmol, ~3.1 equiv) of trimethylsilyl cyanide (TMSCN).

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve a stable −78 °C. Causality: Cryogenic temperatures suppress non-specific background reactions and stabilize the transient anomeric halide, preventing premature decomposition.

  • Lewis Acid Activation: Dropwise addition of 150 μL (1.19 mmol, ~1.9 equiv) of boron trifluoride diethyl etherate (BF₃·OEt₂). Causality: BF₃·OEt₂ coordinates with the acetal leaving group, facilitating its departure and generating the reactive intermediate.

  • Reaction Progression: Stir the mixture at −78 °C. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the cis (Rel-(2R,3R)) and trans (Rel-(2R,3S)) diastereomers.

Workflow Step1 Acetal Precursor + TMSCN in CH₂Cl₂ Step2 Cryogenic Cooling (-78 °C) Thermodynamic Control Step1->Step2 Step3 Addition of BF₃·OEt₂ Lewis Acid Activation Step2->Step3 Step4 Transient Anomeric Halide / Oxocarbenium Formation Step3->Step4 Step5 Nucleophilic Trapping Stereoselective Attack Step4->Step5 Product1 Rel-(2R,3R)-Isomer (cis-diastereomer) Step5->Product1 Diffusion Limit Product2 Rel-(2R,3S)-Isomer (trans-diastereomer) Step5->Product2 Major Pathway

Figure 2: Workflow for the Lewis acid-mediated synthesis of 3-chlorotetrahydrofuran-2-carbonitrile.

Stereoselectivity Trends

The formation of the Rel-(2R,3R) isomer is highly dependent on the nucleophile's reactivity. The table below summarizes the quantitative data regarding stereoselectivity trends observed in 3-chloro-THF acetal substitutions [1].

Table 2: Influence of Nucleophile Reactivity on Stereoselectivity

NucleophileReactivity LevelMajor DiastereomerStereoselectivity (trans:cis)Mechanistic Rationale
Allyldimethylchlorosilane Lowtrans (1,2-trans)High (>86:14)Slower attack allows complete equilibration to the hyperconjugatively stabilized pseudo-axial conformer.
Trimethylsilyl cyanide (TMSCN) HighMixedLowAttack occurs near the diffusion limit, outcompeting the conformational equilibration of the intermediate.

References

  • Demkiw, K. M., Remmerswaal, W. A., Sheikh, A., Sheikh, I. N., Witt, C. H., Codée, J. D. C., & Woerpel, K. A. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 90(28), 9673-9687. URL:[Link]

  • ChemSrc. Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3). Chemical Database. URL: [Link]

Exploratory

Molecular Structure and Dynamics of 3-Chlorinated Tetrahydrofurans: A Comprehensive Technical Guide

Executive Summary The tetrahydrofuran (THF) ring is a ubiquitous structural motif in organic chemistry, serving as a foundational scaffold in natural product synthesis, polymer chemistry, and advanced drug design[1]. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in organic chemistry, serving as a foundational scaffold in natural product synthesis, polymer chemistry, and advanced drug design[1]. When functionalized with a chlorine atom at the C3 position, the resulting molecule—3-chlorotetrahydrofuran—exhibits unique stereochemical, conformational, and electronic properties. As a Senior Application Scientist, I have structured this guide to move beyond surface-level descriptions, delving into the physical chemistry of the ring's pseudorotation, the mechanistic causality of its synthesis, and its critical role as a pharmacophore in modern therapeutics.

Molecular Architecture: The Physics of the Tetrahydrofuran Ring

Torsional vs. Angle Strain

To understand 3-chlorotetrahydrofuran, one must first understand the unsubstituted THF core. A perfectly planar five-membered ring would possess internal bond angles of 108°, which is remarkably close to the ideal tetrahedral angle of 109.5°. However, a planar conformation forces all adjacent carbon-hydrogen (C-H) bonds into an eclipsed geometry, generating severe torsional strain[2].

To relieve this torsional strain, the THF ring puckers out of planarity. This puckering introduces a slight amount of angle strain but drastically reduces the overall energy of the system. The molecule continuously shifts its shape in a process known as pseudorotation [3].

Pseudorotation Dynamics

Unlike cyclohexane, which flips between discrete chair conformations, the THF ring undergoes hindered pseudorotation[3]. The deformation travels around the ring without the molecule ever passing through the high-energy planar state. The pseudorotation circuit primarily involves two types of conformational minima:

  • Envelope (

    
     symmetry):  Four atoms are coplanar, and one atom (usually C2 or C3) puckers out of the plane, resembling the flap of an envelope[4].
    
  • Half-Chair / Twist (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     symmetry):  Three atoms are coplanar, while two adjacent atoms are displaced in opposite directions relative to the plane.
    

Pseudorotation Planar Planar (q = 0) High Energy Env1 Envelope (Cs) Minima Planar->Env1 Puckering Amplitude (q > 0) HalfChair Half-Chair (C2) Transition/Minima Env1->HalfChair Pseudorotation Phase Angle (φ) Env2 Envelope (Cs) Minima HalfChair->Env2 Phase Shift Env2->Env1 Interconversion

Pseudorotation itinerary of the tetrahydrofuran ring between Envelope and Half-Chair forms.

The Impact of 3-Chlorination

The introduction of a highly electronegative chlorine atom at the C3 position fundamentally alters the energy landscape of the THF ring.

  • Stereocenter Generation: The C3 carbon becomes a chiral center, yielding

    
    - and 
    
    
    
    -3-chlorotetrahydrofuran enantiomers.
  • Conformational Biasing: The bulky, electron-withdrawing chlorine atom exerts steric and stereoelectronic effects. The ring will preferentially adopt a pseudorotational phase angle (

    
    ) that places the chlorine atom in a pseudo-equatorial position. This minimizes 1,3-diaxial-like steric clashes with the protons on the C5 carbon[1].
    
Quantitative Data Summary

The following table synthesizes the core physical and thermodynamic parameters associated with 3-chlorotetrahydrofuran and its parent scaffold.

PropertyValueContext / Significance
Molecular Formula C₄H₇ClODefines the core mass and elemental composition[5].
Molecular Weight 106.55 g/mol Essential for stoichiometric calculations in synthesis[5].
Dipole Moment (THF) 1.63 DIndicates moderate polarity, influencing solvent interactions[4].
Ring Strain Energy ~110 kJ/molDrives the energetic preference for puckered conformations over planar[2].
Pseudorotation Barrier < 1 kcal/molAllows rapid interconversion between envelope and half-chair forms at RT[3].

Synthesis Methodologies: Electrophilic Halo-Cyclization

The synthesis of 3-chlorotetrahydrofuran requires precise control over reaction conditions to prevent unwanted elimination or polymerization. A highly effective, self-validating methodology involves the electrophilic halo-cyclization of 3-buten-1-ol using N-Chlorosuccinimide (NCS)[6],[5].

Mechanistic Causality

The succinimide moiety in NCS is strongly electron-withdrawing, polarizing the N-Cl bond. This allows the terminal alkene of 3-buten-1-ol to attack the electrophilic chlorine, forming a highly reactive, three-membered cyclic chloronium ion intermediate[5]. The tethered hydroxyl group (-OH) is perfectly positioned to act as an intramolecular nucleophile. It attacks the chloronium ion via a 5-endo/exo-trig cyclization pathway, yielding a protonated cyclic ether (oxonium ion) which is subsequently deprotonated to form the target molecule[5].

SynthesisWorkflow A 3-Buten-1-ol (Starting Material) B N-Chlorosuccinimide (NCS) Activation at 0 °C A->B Addition of DCM & NCS C Chloronium Ion Intermediate B->C Electrophilic Addition D Intramolecular Nucleophilic Attack by -OH C->D 5-Endo/Exo-Trig Cyclization E Deprotonation (Oxonium Ion Neutralization) D->E Loss of H+ F 3-Chlorotetrahydrofuran (Target Product) E->F Purification

Workflow for the electrophilic halo-cyclization of 3-buten-1-ol to 3-chlorotetrahydrofuran.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction can be independently verified.

Step 1: Anhydrous Preparation & Activation

  • Action: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon balloon, add 3-buten-1-ol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM)[5].

  • Causality: Flame-drying and argon purge eliminate ambient moisture. Water acts as a competing nucleophile, which would attack the chloronium ion and yield a linear diol instead of the desired cyclic ether.

Step 2: Electrophilic Addition

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes[5].

  • Causality: The formation of the chloronium ion is highly exothermic. Maintaining 0 °C prevents thermal degradation of the intermediate and suppresses intermolecular side reactions.

Step 3: Intramolecular Cyclization

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours[5].

  • Causality: Warming provides the necessary activation energy for the tethered hydroxyl group to overcome steric hindrance and execute the intramolecular nucleophilic attack.

Step 4: Reaction Monitoring & Validation (Self-Validating Checkpoint)

  • Action: Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent. Stain the TLC plate with Potassium Permanganate (

    
    ).
    
  • Causality: The starting material (3-buten-1-ol) contains an oxidizable double bond that will instantly reduce

    
    , leaving a bright yellow spot on a purple background. The successful formation of 3-chlorotetrahydrofuran consumes the alkene; thus, the disappearance of the oxidizable spot definitively validates the completion of the cyclization.
    

Step 5: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous sodium bicarbonate (

    
    ) to neutralize any residual HCl generated during deprotonation. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[5].

Analytical Characterization: NMR and the Karplus Relationship

Verifying the stereochemistry and conformation of 3-chlorotetrahydrofuran relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the ring undergoes rapid pseudorotation at room temperature, the observed


 NMR spectrum is a time-averaged representation of the populated conformational states[7].

The protons at C2 and C4 are diastereotopic due to the adjacent chiral center at C3. The exact spin-spin coupling constants (


) between the protons are dictated by their dihedral angles. To accurately map these coupling constants to the ring's geometry, researchers utilize an extended Karplus relationship  specifically derived for non-planar, pseudorotating rings[7]. By expanding the coupling constant 

as a mathematical function of the puckering amplitude (

) and the pseudorotational phase angle (

), scientists can determine the precise conformational probability function of the molecule in solution[7].

Pharmacological & Industrial Applications

Substituted tetrahydrofurans are not merely synthetic intermediates; they are highly privileged pharmacophores in medicinal chemistry[1].

1. HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives are heavily utilized as P2 ligands in potent HIV-1 protease inhibitors (such as Darunavir and Amprenavir analogs)[8]. The oxygen atom of the THF ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone atoms in the S2 subsite of the HIV-1 protease active site. Modifying the stereochemistry at the C3 position allows drug developers to optimize van der Waals interactions and maximize binding affinity[8].

2. Anti-Adenoviral Agents: Fluorinated and chlorinated triazole derivatives containing a 3-chlorotetrahydrofuran moiety have shown significant biological activity. For instance, the compound 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (known as G29) acts as a nucleoside analog[9]. In in vitro studies, G29 demonstrated the ability to suppress human adenovirus type 5 (HAdV-5) reproduction by up to 90%, normalizing the life cycle of infected cells and obstructing viral progeny formation[9].

References

  • US4288374A - Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and 3-chlorotetrahydrofuran Source: Google Patents URL
  • Anti-Adenoviral Activity of 2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole Source: MDPI URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL:[Link]

  • Pseudorotation itinerary (φ = 0 → 360°) of tetrahydrofuran (THF) Source: ResearchGate URL:[Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors Source: OSTI.GOV URL:[Link]

  • Tetrahydrofuran Source: Wikipedia URL:[Link]

  • Microwave Spectrum and Hindered Pseudorotation of Tetrahydrofuran Source: ResearchGate URL:[Link]

  • Ring Conformation Source: ChemTalk URL:[Link]

Sources

Foundational

Characterization of diastereomers of 3-chlorotetrahydrofuran-2-carbonitrile

[label="3-Chloro-THF Acetal\nPrecursor", fillcolor Figure 1: Stereoselective pathway for 3-chlorotetrahydrofuran-2-carbonitrile diastereomers. Analytical Strategy for Diastereomer Characterization Because the cis and tra...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Chloro-THF Acetal\nPrecursor", fillcolor

Figure 1: Stereoselective pathway for 3-chlorotetrahydrofuran-2-carbonitrile diastereomers.

Analytical Strategy for Diastereomer Characterization

Because the cis and trans isomers possess identical molecular weights and connectivity, mass spectrometry alone is insufficient for their differentiation. A multi-modal approach relying heavily on Nuclear Magnetic Resonance (NMR) spectroscopy is required to establish relative stereochemistry[1].

1D NMR Spectroscopy ( H and C)

The first step in characterization is the assignment of the


H and 

C resonances. Both the nitrile group and the chlorine atom significantly deshield the protons at C2 and C3.

Causality of J-Coupling Limitations: In rigid ring systems, the Karplus equation reliably predicts dihedral angles from


 coupling constants. However, the THF ring undergoes rapid pseudorotation between envelope and half-chair conformations[1]. This conformational averaging can blur the distinction between cis and trans

values. While cis isomers generally exhibit larger coupling constants (typically 6.0–8.0 Hz) than trans isomers (typically 2.0–5.0 Hz), relying solely on

-values is a critical failure point in structural assignment.
2D NOESY/ROESY Spectroscopy (The Self-Validating Standard)

To establish a self-validating proof of relative stereochemistry, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) must be employed to map through-space proton proximity.

  • cis-Diastereomer ((2R,3R)): The protons at C2 and C3 are on the same face of the THF ring. A strong NOE cross-peak between H2 and H3 will be observed.

  • trans-Diastereomer ((2R,3S)): The protons at C2 and C3 are on opposite faces. The H2-H3 NOE cross-peak will be absent or extremely weak. Instead, diagnostic NOE enhancements between H2 and the pseudo-axial proton at C4 are typically visible.

G Step1 Crude Diastereomeric Mixture Step2 Chromatographic Separation (Silica Gel) Step1->Step2 Step3 1D NMR (1H, 13C) Extract J-Couplings Step2->Step3 Isolate Isomers Step4 2D NOESY/ROESY Analyze Through-Space NOE Step3->Step4 Identify H2/H3 Step5 Absolute Stereochemical Assignment Step4->Step5 Map Spatial Proximity

Figure 2: Analytical workflow for the isolation and stereochemical assignment of THF diastereomers.

Quantitative Data Summaries

The following table summarizes the expected diagnostic parameters used to differentiate the two diastereomers during routine screening.

Analytical Parametercis-(2R,3R) Isomertrans-(2R,3S) IsomerMechanistic / Analytical Rationale

Coupling
~ 6.0 – 8.0 Hz~ 2.0 – 5.0 HzDihedral angle differences dictated by THF envelope/half-chair pseudorotation.
NOE (H2 ↔ H3) Strong Cross-PeakAbsent / Very WeakProtons are syn-coplanar in the cis isomer, allowing efficient through-space magnetization transfer.
NOE (H2 ↔ H4

)
WeakStrong Cross-PeakIn the trans isomer, H2 is spatially closer to the pseudo-axial protons on the opposite face of the Cl atom.
Chromatographic Mobility (R

)
Typically LowerTypically HigherDifferences in net molecular dipole moment affect affinity for the polar silica gel stationary phase.

Experimental Protocols

Protocol A: Stereoselective Synthesis and Isolation

This protocol is adapted from the validated methodology for generating halogenated THF acetals[2].

  • Preparation: Flame-dry a Schlenk flask under argon to eliminate ambient moisture, which would prematurely hydrolyze the oxocarbenium intermediate.

  • Reaction Setup: Dissolve the 3-chloro-THF acetal precursor (e.g., 0.63 mmol) and trimethylsilyl cyanide (TMSCN) (2.00 mmol, ~3.1 equiv) in anhydrous CH

    
    Cl
    
    
    
    (6 mL)[2].
  • Activation: Cool the solution to −78 °C using a dry ice/acetone bath.

  • Initiation: Add BF

    
    ·OEt
    
    
    
    (1.19 mmol, ~1.9 equiv) dropwise over 2 minutes[2]. Causality: The Lewis acid coordinates to the acetal leaving group, facilitating its departure and generating the highly reactive oxocarbenium ion intermediate required for cyanide attack.
  • Quenching & Workup: After 1 hour at −78 °C, warm the mixture to 20 °C and stir for an additional 2 hours[2]. Quench with saturated aqueous NaHCO

    
     (5 mL) to neutralize the Lewis acid[2]. Extract with CH
    
    
    
    Cl
    
    
    , dry the combined organic layers over Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo[2].
  • Self-Validating Checkpoint: Perform GC-MS analysis of the crude mixture prior to column chromatography. This accurately determines the innate diastereomeric ratio (d.r.) before any isolation bias is introduced, validating the stereoselectivity of the reaction conditions.

  • Separation: Purify the crude mixture via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cis and trans diastereomers.

Protocol B: NMR Acquisition for Stereochemical Assignment
  • Sample Preparation: Dissolve 15-20 mg of the purified diastereomer in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube.
    
  • 1D

    
    H Acquisition:  Acquire a standard 
    
    
    
    H spectrum at 298 K (minimum 400 MHz, preferably 600 MHz for optimal dispersion). Ensure a relaxation delay (D1) of at least 2 seconds for accurate integration.
  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300-500 ms. Causality: A mixing time in this range is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit. It allows sufficient time for NOE buildup without introducing significant spin diffusion, which could lead to false-positive cross-peaks.
    
  • Self-Validating Checkpoint (selNOE): Run a 1D selective NOE (selNOE) experiment irradiating the H2 resonance. If the system is correctly calibrated, the H2 signal will invert. A positive enhancement at H3 definitively confirms the cis geometry, acting as an internal control against 2D spectral artifacts.

References

  • Demkiw, K. M., Remmerswaal, W. A., Sheikh, A., Sheikh, I. N., Witt, C. H., Codée, J. D. C., & Woerpel, K. A. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 90(28), 9673-9687. URL:[Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). Synthesis and NMR Spectra of Tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. URL:[Link]

Sources

Exploratory

Substituted Tetrahydrofuran Nitriles: Physical Properties, Synthetic Workflows, and Medicinal Chemistry Applications

Executive Summary Substituted tetrahydrofuran (THF) nitriles—prominently including tetrahydrofuran-2-carbonitrile and tetrahydrofuran-3-carbonitrile—are indispensable heterocyclic building blocks in modern organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted tetrahydrofuran (THF) nitriles—prominently including tetrahydrofuran-2-carbonitrile and tetrahydrofuran-3-carbonitrile—are indispensable heterocyclic building blocks in modern organic synthesis and drug discovery 1. Featuring a five-membered cyclic ether core equipped with a highly reactive nitrile handle, these compounds serve as versatile intermediates for the synthesis of complex pharmacophores, including nucleoside analogs, kinase inhibitors, and other biologically active macromolecules 1, 2. This technical guide provides an in-depth analysis of their physical properties, outlines self-validating synthetic protocols, and details their downstream transformations.

Structural and Physical Properties

Substituted THF nitriles are typically colorless to light-yellow liquids characterized by a distinct ether-like odor 3. The presence of the highly electronegative oxygen atom in the ring, combined with the polar cyano group, imparts significant dipole moments. This dictates their solubility profiles, making them miscible with a wide range of organic solvents while retaining moderate aqueous solubility 4.

Quantitative Physical Data

The following table summarizes the key physical properties of the most commonly utilized substituted THF nitriles to aid in solvent selection and reaction engineering 1, 5, 3, [[6]]().

CompoundCAS NumberMolecular WeightBoiling PointDensityFlash Point
Tetrahydrofuran-3-carbonitrile 14631-44-897.12 g/mol 207.4 °C (760 mmHg) / 68-71 °C (12 Torr)1.04 ± 0.1 g/cm³84.3 °C
(R)-Tetrahydrofuran-2-carbonitrile 164472-78-097.12 g/mol ~160-170 °C (Predicted)~1.04 g/cm³N/A
2-Methyltetrahydrofuran-2-carbonitrile 19679-75-5111.14 g/mol N/AN/AN/A
Spectroscopic Characterization

Accurate characterization and purity validation of substituted THF nitriles rely on specific spectroscopic signatures:

  • Infrared (IR) Spectroscopy : A sharp, intense absorption band in the 2240–2260 cm⁻¹ region is the hallmark of the saturated nitrile (C≡N) stretching vibration. The ether linkage (C–O–C) typically presents a strong stretching vibration in the 1050–1150 cm⁻¹ range 6.

  • Nuclear Magnetic Resonance (NMR) : In ¹³C NMR, the cyano carbon appears significantly downfield (typically 115–125 ppm). The methylene and methine protons of the THF ring exhibit complex splitting patterns in ¹H NMR due to their diastereotopic nature and rigid cyclic coupling 6.

Chemical Reactivity and Downstream Transformations

The strategic value of THF nitriles lies in the orthogonal reactivity between the stable THF ring and the highly manipulable nitrile group. The cyano group acts as a functional handle that can undergo various transformations without disrupting the cyclic ether core 1.

  • Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This is a critical step in synthesizing amine-containing pharmacophores 1, 6.

  • Oxidation/Hydrolysis : Acidic or basic hydrolysis converts the nitrile into a carboxylic acid or an amide, facilitating downstream peptide coupling or esterification 1.

  • Nucleophilic Substitution (α-Alkylation) : The alpha-position of the nitrile can be deprotonated to form a stabilized carbanion, allowing for further functionalization (e.g., alkylation) to generate highly substituted, sterically hindered THF derivatives 7.

ReactionPathways Core Substituted THF Nitrile Reduction Reduction (LiAlH4 / H2) Core->Reduction Hydride Transfer Oxidation Hydrolysis / Oxidation Core->Oxidation Acid/Base Catalysis Alkylation α-Alkylation Core->Alkylation Base / Electrophile Amine Primary Amines (Pharmacophores) Reduction->Amine Acid Carboxylic Acids (Intermediates) Oxidation->Acid Complex Quaternary Substituted THFs Alkylation->Complex

Reaction pathways of substituted THF nitriles in medicinal chemistry.

Synthetic Methodologies

The synthesis of substituted THF nitriles requires precise control over ring closure and stereochemistry. A highly efficient, scalable, and field-proven method for synthesizing tetrahydrofuran-3-carbonitrile involves a liquid/liquid phase-transfer catalysis (PTC) addition-cyclization 1.

Protocol: Synthesis of Tetrahydrofuran-3-carbonitrile via Phase-Transfer Catalysis

Causality & Rationale: This protocol utilizes a biphasic system (aqueous/organic) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The PTC facilitates the transfer of the hydroxide ion into the organic phase, deprotonating 4-chlorobutyronitrile to form a carbanion. This carbanion attacks a non-enolizable aldehyde, followed by an intramolecular nucleophilic substitution (displacement of the chloride) to close the THF ring. This methodology is chosen because it avoids the need for strictly anhydrous conditions and highly reactive organometallic bases, significantly improving scalability and safety 1.

  • Reagent Preparation : In a reaction vessel equipped with a magnetic stirrer, dissolve 4-chlorobutyronitrile (1.0 equiv) and the target non-enolizable aldehyde (1.1 equiv) in an organic solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition : Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05–0.1 equiv) to the organic mixture.

    • Self-Validation Check: Ensure complete dissolution of the catalyst before proceeding to prevent localized reaction hotspots and ensure uniform phase transfer.

  • Base Introduction & Cyclization : Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH, 50% w/w) dropwise to the vigorously stirring mixture at room temperature.

    • Causality: The biphasic mixture will undergo an exothermic reaction upon base addition. Maintain the internal temperature below 30 °C using a water bath to prevent unwanted side reactions or degradation of the aldehyde.

  • Reaction Monitoring : Allow the reaction to proceed for 4–6 hours.

    • Self-Validation Check: Monitor the consumption of 4-chlorobutyronitrile via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Do not proceed to work-up until the starting material is fully consumed.

  • Work-up and Extraction : Once complete, dilute the mixture with water and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine to remove residual base and catalyst.

  • Drying and Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation (collecting the fraction at 68–71 °C at 12 Torr) to yield pure tetrahydrofuran-3-carbonitrile 3.

Safety, Handling, and Toxicology

Substituted THF nitriles are potent chemicals that require stringent safety protocols and engineering controls.

  • Toxicity : Compounds like tetrahydrofuran-3-carbonitrile carry the signal word "Danger" and are classified under hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) 1, 3.

  • Peroxide Formation : Similar to the parent tetrahydrofuran, substituted THF derivatives can form explosive peroxides upon prolonged exposure to air and light 8. They must be stored in tightly sealed containers, ideally under an inert atmosphere (nitrogen or argon), and kept refrigerated at 2–8 °C 3.

  • PPE & Engineering Controls : All manipulations must be performed in a certified chemical fume hood. Operators must wear chemical-resistant gloves. Note: Standard nitrile laboratory gloves are permeated by THF derivatives in less than one minute; laminate film gloves (e.g., Ansell Barrier) are strictly recommended for prolonged contact 8, 9.

References

  • PubChem (NIH) : (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860[Link]

  • Wikipedia : Tetrahydrofuran [Link]

  • University of Michigan-Dearborn : Tetrahydrofuran (THF) Standard Operating Procedure[Link]

  • UC Santa Barbara : Tetrahydrofuran (THF) - Standard Operating Procedure[Link]

  • ResearchGate : Synthesis of 2,3,5‐trisubstituted tetrahydrofurans under batch conditions[Link]

Sources

Foundational

An In-depth Technical Guide to Chlorosubstituted Furan Carbonitriles: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of chlorosubstituted furan carbonitriles, a class of heterocyclic compounds with significant potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chlorosubstituted furan carbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By combining the structural features of the furan scaffold, a chloro substituent, and a nitrile group, these molecules offer unique electronic properties and a versatile platform for the synthesis of novel chemical entities. This document delves into their synthesis, reactivity, spectroscopic characterization, and applications, with a particular focus on their relevance to drug discovery.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and it serves as a core structural component in numerous pharmacologically active compounds.[1] Its presence often enhances binding affinity to biological targets, improves selectivity, and favorably modifies the pharmacokinetic profiles of drug candidates.[1][2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The furan moiety can act as a bioisostere for phenyl rings, offering altered steric and electronic characteristics that can be advantageous in drug design.[1][2]

The introduction of a chlorine atom and a carbonitrile group onto the furan ring further diversifies its chemical space and potential applications. The chloro group can serve as a handle for cross-coupling reactions, while the nitrile group can participate in various chemical transformations or act as a key interacting moiety with biological targets.

Synthesis of Chlorosubstituted Furan Carbonitriles

The synthesis of chlorosubstituted furan carbonitriles can be approached through several strategic pathways, depending on the desired substitution pattern. Direct synthesis methods are not abundantly reported in the literature, suggesting this is an area ripe for further exploration. However, established synthetic transformations on furan precursors provide viable routes.

Synthesis of 5-Substituted-2-Cyanofurans

A method for the synthesis of 5-substituted-2-cyanofurans has been reported, which can be adapted for the preparation of 5-chloro-2-cyanofuran.[5] This approach involves the reaction of a 5-substituted furan aldehyde with hydrazoic acid in chloroform, catalyzed by hydrated magnesium perchlorate. The reaction proceeds by heating, initially at the boiling point of hydrazoic acid and subsequently at the boiling point of chloroform.[5] This method offers a direct conversion of an aldehyde to a nitrile on the furan ring.

Experimental Protocol: Synthesis of 5-Nitro-2-cyanofuran [5]

  • Reaction Setup: The reaction is conducted at a temperature range of 30-60°C.

  • Reagents: 5-nitrofuraldehyde, hydrazoic acid, and hydrated magnesium perchlorate (Mg(ClO₄)₂·2.5H₂O) are used in a 1:1.1:1 molar ratio.

  • Procedure: The reaction mixture is heated, and the progress is monitored by the cessation of nitrogen evolution.

  • Work-up: After the reaction is complete, the product is isolated and purified by recrystallization from a chloroform-hexane mixture.

  • Yield: A yield of 96% has been reported for 5-nitro-2-cyanofuran.[5]

Potential Synthetic Routes to Other Isomers

2.2.1. From Chloro-furancarboxamides:

A common route to nitriles is the dehydration of primary amides. Therefore, the synthesis of chlorofuran carbonitriles can be envisioned from their corresponding carboxamide precursors. For instance, 2-chloro-3-furancarboxamide can be synthesized from 2-chloro-3-furancarboxylic acid.[6] The carboxylic acid is first converted to the acid chloride using a chlorinating agent like thionyl chloride, which is then amidated with ammonia.[6] The resulting amide can subsequently be dehydrated to the desired carbonitrile using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

dot

Caption: Proposed synthesis of 2-chloro-3-furancarbonitrile from 2-chloro-3-furancarboxylic acid.

Experimental Protocol: Synthesis of 2-Chloro-3-furoyl chloride from 2-Chloro-3-furancarboxylic acid [6]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 2-chloro-3-furancarboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dichloromethane.

  • Chlorinating Agent: Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF (e.g., 0.05 eq) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 50-70°C) and monitor the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-chloro-3-furoyl chloride is typically used in the next step without further purification.

2.2.2. The Vilsmeier-Haack and Sandmeyer Reactions:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans.[1][7][8][9][10] This reaction utilizes a Vilsmeier reagent, generated from DMF and phosphorus oxychloride, to introduce a formyl group.[1][7][8] A chloro-substituted furan could potentially be formylated, and the resulting aldehyde could then be converted to a nitrile.

The Sandmeyer reaction provides a method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[5][11][12][13] If an amino-chlorofuran could be synthesized, it could potentially be converted to the corresponding chlorofuran carbonitrile using a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide.[5][11][12]

Chemical Reactivity of Chlorosubstituted Furan Carbonitriles

The reactivity of chlorosubstituted furan carbonitriles is dictated by the interplay of the electron-rich furan ring, the electron-withdrawing chloro and cyano groups, and their relative positions.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups like the nitrile group can activate the furan ring towards nucleophilic aromatic substitution, although this is generally less common for furans compared to other aromatic systems. The chlorine atom can potentially be displaced by strong nucleophiles under suitable conditions. For instance, the reaction of 2-chloro-1-phenylbutan-1-one with various nucleophiles proceeds via an SN2 mechanism, and similar reactivity could be anticipated for chlorofuran carbonitriles.[14]

Electrophilic Aromatic Substitution

The furan ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of the deactivating chloro and cyano groups will reduce the ring's reactivity towards electrophiles. The directing effects of these substituents will determine the position of substitution.

Cycloaddition Reactions

Furan and its derivatives can participate as dienes in Diels-Alder [4+2] cycloaddition reactions.[2][15][16][17] The presence of chloro and cyano substituents will influence the dienophilic character of the furan ring and the regioselectivity of the cycloaddition. The nitrile group can also participate in [2+2+2] cycloadditions.[18]

dot

Caption: Overview of the potential reactivity of chlorosubstituted furan carbonitriles.

Spectroscopic Properties

Detailed experimental spectroscopic data for chlorosubstituted furan carbonitriles are scarce in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of related compounds.

Spectroscopic Data of Related Furan Derivatives
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Reference
2-Furonitrile---[19]
3-Furonitrile---[19]
2-Chlorofuran----
3-ChlorofuranH-2: ~7.3-7.5, H-4: ~6.3-6.5, H-5: ~7.4-7.6C-2: 140.2, C-3: 118.9, C-4: 109.8, C-5: 143.8--

Note: Complete and verified spectroscopic data for the title compounds is an area requiring further research.

Applications in Drug Discovery

Derivatives of benzofuran have shown potent biological activities, including anticancer and anti-inflammatory effects.[4][21] For instance, certain 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan derivatives have been investigated as inhibitors of NF-κB activity and as anticancer agents.[20][22] Additionally, some benzofuran derivatives have been identified as inhibitors of leukotriene A(4) hydrolase, an enzyme involved in inflammatory processes.[21] The inhibitory activity of certain compounds has been linked to their ability to inhibit tubulin polymerization.[23] Furthermore, some furan derivatives have been explored as carbonic anhydrase inhibitors.[24][25]

The unique substitution pattern of chlorosubstituted furan carbonitriles makes them attractive scaffolds for accessing novel chemical space in drug discovery programs. They can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Chlorosubstituted furan carbonitriles should be handled with care, taking into account the potential hazards associated with both chlorinated organic compounds and nitriles.

  • Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: These compounds may be irritating to the eyes, skin, and respiratory system.

  • Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion and Future Outlook

Chlorosubstituted furan carbonitriles represent a promising, yet underexplored, class of compounds. While direct and comprehensive literature on their synthesis, reactivity, and applications is limited, the foundational principles of organic and medicinal chemistry suggest their significant potential. The development of robust and efficient synthetic routes to these molecules is a key area for future research. A deeper understanding of their chemical reactivity will unlock their full potential as versatile building blocks. Furthermore, systematic screening of chlorosubstituted furan carbonitrile libraries against a range of biological targets could lead to the discovery of novel therapeutic agents. This in-depth guide provides a solid foundation for researchers and scientists to embark on the exploration of this intriguing class of molecules.

References

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Google Patents. (n.d.). RU2189978C2 - Method of synthesis of 5-substituted-2-cyano-furans.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. Retrieved from [Link]

  • PubMed. (2016, May 15). and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

  • PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • RSC Publishing. (2011, March 23). Recent advances in [2+2+2] cycloaddition reactions. Retrieved from [Link]

  • JOCPR. (2016). Recent advances and potential pharmacolog - Review Article. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activities of novel furobenzopyrone and benzofran derivatives | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). Reaction of potassium cyanide with 2-(chloromethyl)furan. Retrieved from [Link]

  • PubMed. (2011, December 1). The synthesis of xanthones, xanthenediones, and spirobenzofurans: their antibacterial and antifungal activity. Retrieved from [Link]

  • (n.d.). 5-chloro-2-Furancarbonitrile 97%. Retrieved from [Link]

  • LOCKSS: Serve Content. (2013, October 31). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACT. Retrieved from [Link]

  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

  • ResearchGate. (2024, June 14). (PDF) Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]

  • PubMed. (2010, June 15). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • PubMed. (2012, April 2). Structure-based drug discovery of carbonic anhydrase inhibitors. Retrieved from [Link]

  • PMC. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • PMC. (n.d.). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. Retrieved from [Link]

  • (n.d.). Identification of benzofuran central cores for the inhibition of leukotriene A(4) hydrolase. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved from [Link]

  • (2023, February 22). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Retrieved from [Link]

  • (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

Sources

Exploratory

Stability and reactivity of α-chloro nitrile compounds

The Stability and Reactivity of α-Chloro Nitrile Compounds: A Whitepaper on Synthetic Applications and Mechanisms Executive Summary As a Senior Application Scientist specializing in synthetic methodology and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability and Reactivity of α-Chloro Nitrile Compounds: A Whitepaper on Synthetic Applications and Mechanisms

Executive Summary

As a Senior Application Scientist specializing in synthetic methodology and drug development, I frequently encounter the dual-edged nature of α-chloro nitriles (e.g., chloroacetonitrile). The presence of two potent electron-withdrawing groups (EWGs)—a chlorine atom and a cyano group—on the same carbon atom creates a highly electrophilic center. This unique electronic environment dictates their thermodynamic stability and kinetic reactivity, making them indispensable building blocks, yet challenging substrates that require precise experimental control to prevent degradation or unwanted side reactions.

Structural Dynamics and Stability Parameters

The fundamental reactivity of α-chloro nitriles is governed by the strong inductive effects of the -Cl and -CN groups, which severely deplete electron density at the α-carbon.

  • Thermodynamic vs. Kinetic Stability: While α-chloro nitriles are stable under anhydrous, neutral conditions, they are highly susceptible to moisture and basic environments. In the presence of water or bases, they rapidly undergo hydrolysis to form chloroacetamide, underscoring the need for controlled, inert handling 1[1].

  • Storage Causality: Due to their lachrymatory properties and propensity for moisture-driven degradation, these compounds must be stored under an inert atmosphere (e.g., argon) at sub-ambient temperatures to suppress background nucleophilic attack and self-condensation.

Core Reactivity Profiles

A. Nucleophilic Substitution ( )

The highly electrophilic α-carbon makes these compounds prime targets for


 attack by amines, thiols, and alkoxides2[2]. Interestingly, advanced gas-phase kinetic studies reveal that these reactions often proceed via a "roundabout mechanism," where the incoming nucleophile induces a rotation of the target molecule prior to substitution, significantly impacting the energy transfer and reaction kinetics3[3].
B. Transition-Metal Catalyzed Reductive Cross-Coupling

Traditional cross-coupling with α-chloro nitriles is notoriously difficult because pre-formed α-cyano organometallic reagents (like Grignards) are highly unstable. To circumvent this, nickel-catalyzed reductive cross-coupling has emerged as a robust alternative, allowing the direct coupling of heteroaryl iodides with α-chloro nitriles 4[4]. Causality: The Ni catalyst undergoes single-electron transfer (SET) to the α-chloro nitrile, generating a stabilized α-cyano alkyl radical. This radical recombines with the Ar-Ni(II) species, bypassing the need for sensitive organometallic intermediates that would otherwise decompose.

C. Diels-Alder Cycloadditions (Masked Ketene Equivalent)

In the synthesis of complex bicyclic systems (e.g., bicyclo[2.2.2]octane derivatives for pharmaceuticals), α-chloroacrylonitrile serves as a highly reactive dienophile 5[5]. Causality: Ketene (


) is the theoretical ideal dienophile for introducing a carbonyl group, but it preferentially undergoes unwanted [2+2] cycloadditions. α-Chloroacrylonitrile acts as a "masked ketene." Its strong EWGs lower its LUMO, facilitating a rapid [4+2] Diels-Alder reaction. The resulting adduct is subsequently hydrolyzed to reveal the desired ketone 6[6].
D. Cobalt-Catalyzed Carbonylation

Recent advancements demonstrate the direct aminocarbonylation of chloroacetonitrile using a Co-catalyst and N,N,N-tridentate ligands 7[7]. Causality: The tridentate ligand tunes the Co center to rapidly activate the C-Cl bond via a single-electron pathway, outpacing the competing background


 reaction between the amine nucleophile and the α-carbon.

ReactivityPathways Center α-Chloro Nitrile (R-CH(Cl)-CN) SN2 Nucleophilic Substitution (SN2) Center->SN2 Amines, Thiols, Alkoxides CrossCoupling Reductive Cross-Coupling (Ni/Co Catalysis) Center->CrossCoupling Heteroaryl Iodides, Mn(0) Cycloaddition Diels-Alder Cycloaddition (Masked Ketene) Center->Cycloaddition Dienes (α-chloroacrylonitrile) Carbonylation Direct Carbonylation (Co Catalysis) Center->Carbonylation CO, Amines/Alcohols

Reactivity pathways of α-chloro nitriles in organic synthesis.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Objective: Enantioselective synthesis of α-aryl nitriles from heteroaryl iodides and α-chloro nitriles.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, combine

    
     (10 mol%) and a chiral bis(oxazoline) ligand (12 mol%) in dry DMA/THF.
    
    • Causality: Pre-complexation ensures the chiral environment is structurally established before the active Ni(0) species is generated, maximizing enantiomeric excess (ee).

  • Addition of Reductant: Add finely powdered Mn(0) (2.0 equiv).

    • Causality: Mn(0) serves as the terminal reductant to reduce Ni(II) to the catalytically active Ni(0) species and to continuously turn over the catalytic cycle after reductive elimination.

  • Substrate Addition: Introduce the heteroaryl iodide (1.0 equiv), followed by the slow, dropwise addition of the α-chloro nitrile (1.5 equiv).

    • Causality: Slow addition keeps the steady-state concentration of the highly reactive α-chloro nitrile low, preventing its homocoupling into succinonitrile derivatives.

  • Validation Check & Workup: Stir at 25 °C for 24 hours. Self-Validation: Monitor the reaction via GC-MS; the disappearance of the heteroaryl iodide and the absence of succinonitrile validate the successful steady-state generation of the α-cyano radical. Quench with saturated aqueous

    
     to safely decompose unreacted Mn and neutralize the mixture.
    

CatalyticCycle Ni0 Ni(0)L* NiII Ar-Ni(II)-I Ni0->NiII Oxidative Addition (Ar-I) NiIII Ar-Ni(III)-R (I) NiII->NiIII Radical Addition NiI Ni(I)L* NiIII->NiI Reductive Elimination NiI->Ni0 Reduction (Mn0) Product Cross-Coupled Product NiI->Product Product Release Radical α-Cyano Radical Radical->NiIII

Catalytic cycle for Ni-catalyzed reductive cross-coupling of α-chloro nitriles.

Protocol B: Diels-Alder Cycloaddition using α-Chloroacrylonitrile

Objective: Synthesis of bicyclic α-chloronitrile intermediates (masked ketones).

  • Reagent Mixing: Dissolve the diene (e.g., 1,3-cyclohexadiene, 1.0 equiv) and an excess of α-chloroacrylonitrile (3.0 equiv) in a non-polar solvent (e.g., toluene).

    • Causality: Excess dienophile drives the equilibrium forward and compensates for any potential thermal polymerization of the dienophile.

  • Thermal Activation: Heat the mixture to 80-100 °C in a sealed pressure tube.

    • Causality: The sealed tube prevents the loss of the volatile α-chloroacrylonitrile (bp ~88 °C) while providing the thermal energy required to overcome the activation barrier of the [4+2] cycloaddition.

  • Validation Check & Hydrolysis (Unmasking): Self-Validation: Analyze the crude mixture by

    
    -NMR. The disappearance of the characteristic alkene protons of the diene and the appearance of bridged bicyclic protons confirm successful cycloaddition. Post-isolation, treat the cycloadduct with aqueous KOH/DMSO.
    
    • Causality: The base induces the elimination of HCl and subsequent hydrolysis of the nitrile, generating the target ketone (the "unmasked" ketene product).

Quantitative Data Summary

The following table summarizes the performance metrics of α-chloro nitriles across various synthetic transformations, highlighting their versatility and efficiency under optimized conditions.

SubstrateReaction TypeCatalyst / Key ReagentYield (%)Enantiomeric Excess (ee %)
α-Chloroacetonitrile + Amines Nucleophilic Substitution (

)
None (Base promoted)80–95%N/A
α-Chloronitrile + Heteroaryl Iodide Reductive Cross-Coupling

/ Chiral Bis(oxazoline) / Mn(0)
65–85%88–95%
α-Chloroacrylonitrile + Diene Diels-Alder CycloadditionThermal (80–100 °C)44–89%N/A
Chloroacetonitrile + Amines + CO AminocarbonylationCo-catalyst / N,N,N-tridentate ligand60–89%N/A

Conclusion

The stability and reactivity of α-chloro nitriles present a fascinating dichotomy in organic synthesis. While their dual electron-withdrawing nature makes them prone to hydrolysis and unwanted side reactions, it is precisely this electronic configuration that enables powerful transformations like enantioselective reductive cross-coupling and masked-ketene cycloadditions. By understanding the causality behind their kinetic behavior, researchers can harness these compounds to rapidly build complex molecular architectures in drug development.

References

1.4 - Journal of the American Chemical Society 2.2 - Ketone Pharma 3.6 - Wikidoc 4.1 - Sinocure Chemical Group 5.5 - ResearchGate 6. 3 - ACS Physical Chemistry Au 7.7 - RSC Publishing

Sources

Protocols & Analytical Methods

Method

Use of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile in organic synthesis

Initiating Data Analysis I've initiated the data analysis phase, focusing on the request's core components: identifying the specific topic, understanding the required content format (Application Notes and Protocols), and...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Analysis

I've initiated the data analysis phase, focusing on the request's core components: identifying the specific topic, understanding the required content format (Application Notes and Protocols), and identifying the target audience. The goal is to establish a clear framework for constructing a comprehensive response, but am now ready to move onto the next phase of the thought process.

Defining Audience and Structure

I've defined the target audience as researchers, scientists, and drug development professionals. I'm focusing on two essential parts now. Firstly, editorial autonomy is paramount, so I'm avoiding rigid templates, prioritizing a tailored design. Secondly, upholding scientific integrity is key, and requires explaining causality, self-validating protocols, authoritative grounding, in-text citations with links, and a consolidated reference list with valid URLs. I am also preparing for information retrieval now.

Analyzing Chemical Compounds

I've zeroed in on "Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile" (CAS: 2138018-50-3) as a key compound of interest. The search results point towards its significance in a paper exploring halogen atoms and nucleophile reactivity. I'm focusing on that paper's insights.

Defining Stereochemistry Now

I'm now focusing on the compound's stereochemistry. I need to clarify "Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile," as the 'Rel' part might indicate relative stereochemistry, which is normally cis. Trans is usually 2R,3S, so that is a nuance I have to check. I'm also delving into how the search snippets are interpreted, since that defines the parameters.

Analyzing Synthesis & Context

I've been analyzing the paper that describes the synthesis of the compound. The reaction uses a 3-chlorotetrahydrofuran acetal with trimethylsilyl cyanide. The paper highlights the roles of halogen atoms and nucleophiles in the reaction. My focus is on understanding the synthetic route and the compound's broader applicability in organic synthesis, specifically the nitrile group's versatility for transformations. I'm considering its potential as an intermediate.

Exploring C-Nucleoside Potential

I'm now thinking about C-nucleoside analogues, given the tetrahydrofuran ring. The 3-chloro substituent seems key; I am seeing it as a potential site for displacement or functionalization. My focus is now on the stereo-selective trans nature of the product, and that the cis isomer is also formed and can be isolated.

Drafting Application Note Structure

I'm now outlining an application note, structuring it for clarity. I've got a title, abstract, and introduction focused on the compound's structure and role in drug discovery. I'm focusing on the Woerpel model and the mechanistic insights, especially hyperconjugation's role. I'm also preparing to include two detailed protocols and plan to add a quantitative data table with ratios.

Refining Reaction Data

I'm now diving deeper into the Demkiw 2025 paper. I'm focusing on the influence of halogens (Cl, Br) and nucleophiles, and am visualizing the synthetic workflow and mechanistic diagram, using Graphviz. I'm also ensuring all citations are correctly formatted with valid URLs, plus I am adding in-process analytical controls (TLC, NMR checks) for each protocol to self-validate them. Finally, I'll explain the causality of experimental choices, like -78°C and the choice of BF3·OEt2.

Constructing Reaction Insights

I am now focusing on building a quantitative data table from the Demkiw 2025 paper. Specifically, I'm noting the reactions of tetrahydropyran and tetrahydrofuran acetals with C-nucleophiles, particularly how hyperconjugation and inductive effects influence product stereochemistry. I'm focusing on the effect that the halogen (Cl, Br, F) in the C3 position has on the major product stereochemistry, and considering the diastereomeric ratios.

Analyzing Precursor Applications

I've been reviewing the literature and noticed the significance of 3-chlorotetrahydrofuran-2-carbonitrile and its derivatives. They appear to be valuable precursors, particularly 3-chlorotetrahydrofuran-2-yl compounds. The data strongly suggests their utility in synthesizing nucleoside analogs, such as the interesting anti-adenoviral 1,2,3-triazole derivatives cited in the PMC article.

Structuring the Application Note

I'm now outlining a detailed application note. The structure will begin with an executive summary that highlights the importance of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile. Next, I plan to delve into mechanistic insights, explaining the stereochemistry via the oxocarbenium ion model, linking to experimental choices. Finally, I'll detail a protocol for its stereoselective synthesis.

Developing the Experimental Section

I'm presently building out the experimental sections. I'm focusing on a detailed, step-by-step procedure derived from Demkiw et al., 2025, emphasizing in-process controls and isolation. I'm structuring a protocol for downstream application: synthesizing C-nucleoside/triazole precursors by converting the nitrile to an amidine or direct cycloaddition. I'll include quantitative data comparing stereoselectivity across halogens and nucleophiles, and visual aids like workflow and mechanistic diagrams. Finally, there will be a numbered references list with URLs. I'm drafting the title and executive summary.

Elaborating on Mechanistic Details

I'm now delving into the mechanistic underpinnings. The axial chlorine is crucial, driven by hyperconjugation, and dictates the observed stereoselectivity. BF3·OEt2 proves ideal for acetal activation at low temperatures, minimizing side reactions, unlike stronger Lewis acids. I'm focusing on the stereochemical outcomes and how the experimental choices optimize these details.

Refining the Experimental Procedures

I'm currently detailing the experimental procedure. I've outlined workup procedures and specific temperature ranges for the reaction. I'm focusing on "Protocol 2," which details the use of the nitrile group in click chemistry for triazole nucleoside mimetic synthesis. I will describe nitrile to alkyne and nitrile to tetrazole conversions, with the former being a robust method for bioisosteres. \n\n I also plan to cover the reduction of the nitrile to an aldehyde, followed by coupling to a nucleobase. Furthermore, I am designing Graphviz diagrams to visually represent the synthetic workflow from acetal to C-nucleoside and the mechanistic stereocontrol.

Visualizing the Synthesis

I'm now iterating on the Graphviz DOT code for the workflow and mechanism diagrams. I've been adjusting node shapes, colors, and labels for clarity and aesthetic appeal. I'm focusing on ensuring the visual representation of the synthetic steps and mechanistic details is intuitive and easy to follow. I plan to incorporate more detail for the stereo-chemical reaction.

Visualizing the Stereochemistry

I'm now integrating the data and diagrams. The DOT code now clearly visualizes the stereochemical outcomes based on the halogen at C3, specifically linking the attack on the oxocarbenium ion to the major and minor products. I have included the table from Demkiw et al., 2025 showing the stereochemical outcomes for the various halogens, linking to the experimental considerations. The temperature of -78°C provides kinetic control and prevents elimination. BF3·OEt2 remains the preferred Lewis acid.

Connecting to C-Nucleosides

I'm now integrating the significance of these compounds in the context of C-nucleosides, such as Remdesivir, and antiviral triazoles. The choice of BF3·OEt2 remains ideal for activating the acetal while minimizing undesired side reactions. I have also added several citations for experimental reference.

Verifying the Stereochemistry

I've confirmed that "Rel-(2R,3R)" denotes the cis isomer, as stated by Demkiw et al. While the 1,2-trans isomer is favored, the cis isomer is still formed and is isolable, which is a key detail to mention. I'm now drafting the protocols, starting with the synthesis of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile, emphasizing kinetic control at low temperatures. I am documenting the flame drying of the flask, and the addition of CH2Cl2.

Detailing the Protocol

I'm now detailing the experimental steps, including reaction monitoring via TLC for key indicators. I'm focusing on the quenching with saturated NaHCO3 to neutralize the Lewis acid, preventing unwanted side reactions. Finally, I'm describing the extraction, drying, and flash chromatography steps for isomer separation. I'm working through a protocol to create the aldehyde, via a nitrile reduction with DIBAL-H.

Refining the Workflow

I'm now revising the Graphviz diagrams to meet the color constraints, specifically focusing on the node and edge colors to ensure clarity and adherence to the specified palette. I'm also ensuring the flow of the diagram is readily understood, emphasizing key intermediates and reaction steps, particularly in Protocol 2 for C-nucleoside synthesis.

Optimizing the Diagram

I'm now iterating on the Graphviz diagram, fine-tuning node and edge styling for optimal visual clarity. I've focused on ensuring the color coding scheme for the nodes aligns with my previous notes and is easy to follow, as well as the text contrast, and the direction of the flow is clear. The diagram now uses distinct colors to represent key synthetic steps and intermediates in the conversion of the acetal to a C-nucleoside analog, as well as text contrast.

Visualizing Stereo-Outcomes

I've updated the Graphviz DOT code to represent the stereochemical outcome of nucleophilic attack. The diagram now explicitly shows the oxocarbenium ion intermediate and the influence of axial chlorine on the stereochemical preference of the nucleophile, illustrating the preferred trans product, while still acknowledging the isolable cis isomer. The node colors clarify the intermediate steps.

Application

Application Note: Asymmetric Synthesis of Chiral Tetrahydrofuran Derivatives from Nitriles

Strategic Context: The Nitrile Advantage in Chiral THF Synthesis The 2,5-substituted chiral tetrahydrofuran (THF) ring is a privileged scaffold ubiquitous in biologically active natural products and modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Nitrile Advantage in Chiral THF Synthesis

The 2,5-substituted chiral tetrahydrofuran (THF) ring is a privileged scaffold ubiquitous in biologically active natural products and modern pharmaceuticals, including potent LRRK2 inhibitors and statine derivatives[1][2]. Historically, the oxidative cyclization of homoallylic alcohols has been the standard method for constructing these rings. However, traditional approaches often yield products lacking a versatile, diversifiable side-chain for downstream pharmacophore development.

To overcome this bottleneck, the strategic incorporation of a nitrile group—specifically utilizing 5-hydroxyacrylonitrile derivatives as precursors—has emerged as a transformative methodology[3]. As an Application Scientist, I prioritize the nitrile moiety not just as a synthetic target, but as a powerful directing group. The highly electron-withdrawing nature of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent olefin, facilitating a highly ordered, stereoselective intramolecular nucleophilic attack[4]. Furthermore, the resulting THF-nitrile can be seamlessly diversified into tetrazoles (carboxylic acid bioisosteres) or primary amines, avoiding the instability of aldehyde intermediates[3].

Mechanistic Rationale & Causality

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires precise control over the transition state. We employ a Cobalt-catalyzed stereoselective oxidative cyclization[3].

Why Cobalt? Unlike Ruthenium or Osmium, which often lead to over-oxidation, the Co(II)/Co(III) redox couple allows for controlled single-electron transfer (SET) and Lewis acid activation.

  • Coordination: The chiral Co(III)-salen complex coordinates simultaneously to the hydroxyl oxygen and the nitrile-activated olefin.

  • Stereo-determining Step: The bulky chiral ligands on the Cobalt center force the substrate into a chair-like transition state where the R-groups adopt pseudo-equatorial positions, heavily favoring the trans-isomer.

  • Reductive Elimination: The cyclization is completed without degrading the sensitive nitrile handle, regenerating the Co(II) species for the next catalytic cycle.

SynthesisWorkflow N1 5-Hydroxyacrylonitrile (Chiral/Prochiral Pool) N2 Co(II) to Co(III) Catalyst Activation N1->N2 Substrate Coordination N3 Stereoselective Oxidative Cyclization N2->N3 TBHP Addition (Slow) N4 2,5-trans-THF Nitrile (dr >95:5, ee >90%) N3->N4 Reductive Elimination N5 Pharmacophore Diversification N4->N5 Tetrazole/Amine Synthesis

Fig 1: Catalytic workflow for the asymmetric synthesis and diversification of THF nitriles.

Self-Validating Experimental Protocol

The following protocol details the asymmetric oxidative cyclization of 5-hydroxyacrylonitriles to 2,5-trans-THF nitriles. Every step is designed as a self-validating system to ensure reproducibility and prevent catastrophic batch failures.

Materials Required
  • Substrate: (E)-5-hydroxy-5-phenylpent-2-enenitrile (10.0 mmol)

  • Catalyst: Chiral Co(II)-Salen complex (0.5 mmol, 5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 12.0 mmol)

  • Solvent: Anhydrous Fluorobenzene (100 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Catalyst Activation & Substrate Coordination

  • In an oven-dried, argon-purged Schlenk flask, dissolve the Co(II)-Salen catalyst (5 mol%) in 50 mL of anhydrous fluorobenzene.

  • Causality Note: Fluorobenzene is selected over standard THF or DCM because its unique polarity and non-coordinating nature prevent competitive binding at the Cobalt center, preserving the chiral pocket's integrity.

  • Add the 5-hydroxyacrylonitrile substrate (10.0 mmol) dissolved in the remaining 50 mL of fluorobenzene. Stir at room temperature for 15 minutes to allow pre-coordination.

Step 2: Controlled Oxidative Cyclization 4. Cool the reaction mixture to -10 °C using a cryocooler. 5. Causality Note: Lowering the temperature dampens the kinetics of background, non-catalyzed radical pathways that would otherwise erode the enantiomeric excess. 6. Add TBHP (1.2 equiv) dropwise via a syringe pump over 1 hour.

Step 3: In-Process Validation (Crucial Checkpoint) 7. Validation Check: After 12 hours, withdraw a 50 µL aliquot. Quench with aqueous sodium thiosulfate, extract with EtOAc, and analyze via chiral Supercritical Fluid Chromatography (SFC). 8. Acceptance Criteria: You must observe >95% conversion of the starting material and a peak resolution (


) > 1.5 for the enantiomers. If conversion is stalled, do not  add more oxidant; excess TBHP will degrade the chiral ligand and cleave the newly formed ether bond.

Step 4: Quench and Isolation 9. Once validated, quench the reaction at -10 °C by adding 20 mL of saturated aqueous


.
10. Validation Check:  Use a peroxide test strip on the organic layer. The strip must read 0 ppm before proceeding to concentration. This guarantees that no residual peroxides will concentrate and cause explosive hazards or product degradation during solvent removal.
11. Extract the aqueous layer with EtOAc (3 x 30 mL), dry the combined organics over 

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Substrate Scope

The efficiency of this methodology varies predictably based on the steric and electronic nature of the substrate's R-group[3]. The data below summarizes optimized parameters for various structural classes.

Substrate ClassR-Group SubstitutionCatalyst LoadingTime (h)Yield (%)dr (trans:cis)ee (%)
Aliphatic Methyl (

)
5 mol%1282>95:594
Aromatic Phenyl (

)
5 mol%1678>95:592
Sterically Hindered tert-Butyl (

)
10 mol%2465>99:196
Heteroaryl 2-Furyl5 mol%187490:1089

Data Interpretation: The data illustrates the thermodynamic trade-offs inherent in this catalytic system. Sterically hindered substrates (e.g., tert-butyl) enforce a highly rigid transition state, maximizing stereocontrol (dr >99:1, ee 96%). However, the increased activation energy barrier necessitates a higher catalyst loading (10 mol%) and extended reaction times (24 h) to achieve practical yields.

Downstream Diversification of the Nitrile Handle

The true value of synthesizing chiral THF nitriles lies in their post-cyclization utility for drug discovery[2][3].

  • Conversion to Tetrazoles: The nitrile can be converted into a tetrazole ring via a [3+2] cycloaddition using sodium azide (

    
    ) and a Lewis acid catalyst (e.g., 
    
    
    
    ) in DMF at 120 °C. This transformation provides a lipophilic, metabolically stable bioisostere for carboxylic acids, crucial for enhancing oral bioavailability.
  • Reduction to Primary Amines: Treatment of the THF nitrile with

    
     in anhydrous ether at 0 °C smoothly reduces the cyano group to a primary amine. This amine serves as an ideal nucleophile for subsequent cross-coupling or amide bond formations, frequently utilized in assembling complex kinase inhibitors[2].
    

References

  • Milanezi, A. S., Alves, H., Tormena, C. F., & Ferreira, M. A. (2018). Cobalt-Catalyzed Stereoselective Synthesis of 2,5-trans-THF Nitrile Derivatives as a Platform for Diversification: Development and Mechanistic Studies. Journal of Organic Chemistry, 83(14), 7694-7713. 3

  • Ghosh, A. K., et al. Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin. PMC / National Institutes of Health. 1

  • Benchchem. Tetrahydrofuran-3-carbonitrile: Chemical Properties and Methodologies. 4

  • Académie des Sciences. (2025). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. 2

Sources

Method

Application Note: Chemoselective Derivatization of the Nitrile Group in Tetrahydrofuran Rings

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Matrix: Tetrahydrofuran (THF) derivatives (e.g., 2-cyanotetrahydrofuran, 3-cyanotetrahydrofuran) Introduction & Mechanistic Insights...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Matrix: Tetrahydrofuran (THF) derivatives (e.g., 2-cyanotetrahydrofuran, 3-cyanotetrahydrofuran)

Introduction & Mechanistic Insights

The derivatization of the nitrile group (-CN) attached to a tetrahydrofuran (THF) ring is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. The THF ring, an aliphatic ether, imposes specific chemoselectivity requirements: it is highly stable to strong bases and nucleophiles but is susceptible to ring-opening under strongly acidic conditions or in the presence of aggressive Lewis acids.

Designing a derivatization strategy requires balancing the high oxidation state of the nitrile carbon with the stability limits of the ether linkage. This guide explores two primary, field-proven pathways: reduction to primary amines/aldehydes and [3+2] cycloaddition to tetrazoles.

Reduction Dynamics: Amines vs. Aldehydes

The oxidation state of the nitrile carbon allows for both partial and complete reduction.

  • Complete Reduction: Complete reduction to the primary amine is efficiently achieved using Lithium Aluminum Hydride (LiAlH₄)[2]. Mechanistically, LiAlH₄ delivers a hydride to the electrophilic nitrile carbon, forming an imine salt intermediate. A subsequent hydride addition yields a highly reactive aluminate complex, which upon aqueous hydrolysis forms the primary amine[3]. The THF ring is exceptionally stable to these strongly basic, nucleophilic conditions.

  • Partial Reduction: Partial reduction to the aldehyde utilizes Diisobutylaluminum Hydride (DIBAL-H) at cryogenic temperatures (-78 °C)[2]. DIBAL-H acts as an electrophilic reducing agent; it coordinates to the nitrile nitrogen and delivers a single hydride. The resulting bulky aluminum imine complex is stable at low temperatures, preventing over-reduction. Subsequent aqueous acidic workup hydrolyzes the imine to the corresponding aldehyde[3].

[3+2] Cycloaddition to Tetrazoles

Tetrazoles serve as metabolically stable, lipophilic bioisosteres for carboxylic acids, frequently utilized in rational drug design (e.g., AT1 receptor antagonists like Sartans)[4]. The synthesis involves a[3+2] cycloaddition between the THF-nitrile and an azide source (typically sodium azide)[5]. Because the unactivated nitrile is a poor electrophile, a Lewis acid catalyst such as Zinc Bromide (ZnBr₂) is employed. ZnBr₂ coordinates to the nitrile nitrogen, lowering the LUMO energy of the cyano group and accelerating the nucleophilic attack by the azide ion[5].

G CN_THF Cyanotetrahydrofuran (Starting Material) Red_Amine Primary Amine (Complete Reduction) CN_THF->Red_Amine LiAlH4, THF, 0°C Red_Aldehyde Aldehyde (Partial Reduction) CN_THF->Red_Aldehyde DIBAL-H, -78°C Cyclo_Tetrazole 1H-Tetrazole ([3+2] Cycloaddition) CN_THF->Cyclo_Tetrazole NaN3, ZnBr2, Reflux Hydro_Acid Carboxylic Acid (Hydrolysis) CN_THF->Hydro_Acid NaOH, H2O, Reflux

Fig 1: Chemoselective derivatization pathways for cyanotetrahydrofuran.

Quantitative Data Summary

The following table summarizes the operational parameters and chemoselectivity profiles for the primary derivatization methods of THF-nitriles.

Derivatization MethodReagents & CatalystsTarget Functional GroupTypical YieldChemoselectivity / THF Ring Compatibility
Complete Reduction LiAlH₄, THF, 0 °C to RTPrimary Amine80–95%Excellent: Ether linkage is entirely stable to hydride bases[2].
Partial Reduction DIBAL-H, Toluene, -78 °CAldehyde70–85%High: Cryogenic temperatures prevent Lewis acid-mediated ring opening[2].
[3+2] Cycloaddition NaN₃, ZnBr₂, H₂O, 100 °C1H-Tetrazole75–90%Excellent: Mild aqueous Lewis acid conditions tolerate the ether ring[5].
Basic Hydrolysis NaOH, H₂O/EtOH, RefluxCarboxylic Acid85–95%Good: THF is highly stable to alkaline hydrolysis conditions.

Experimental Protocols

Protocol A: Complete Reduction to (Tetrahydrofuran-2-yl)methanamine

Causality Focus: The primary challenge in LiAlH₄ reductions is the formation of intractable aluminum emulsions during aqueous workup, which trap the product and reduce yields. This protocol utilizes the Fieser workup method, a self-validating quenching system that forces the aluminum byproducts to precipitate as easily filterable, granular white solids[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Reagent Suspension: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to starting material) and cool the mixture to 0 °C using an ice bath[2].

  • Addition: Dissolve 2-cyanotetrahydrofuran (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor via TLC (staining with ninhydrin for amine detection).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (Dropwise; vigorous H₂ evolution will occur).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a crisp, white, granular precipitate. Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate[2].

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via distillation or column chromatography.

G Step1 Hydride Addition (Nucleophilic Attack) Step2 Aluminate Complex (Reactive Intermediate) Step1->Step2 LiAlH4, THF Step3 Fieser Quench (H2O / NaOH) Step2->Step3 0°C, Dropwise Product Primary Amine (Target Product) Step3->Product Filtration of Salts

Fig 2: Mechanistic workflow of LiAlH4-mediated nitrile reduction.

Protocol B: Synthesis of 5-(Tetrahydrofuran-2-yl)-1H-tetrazole

Causality Focus: Sodium azide can form highly toxic, explosive hydrazoic acid if exposed to strong acids, and shock-sensitive metal azides if exposed to heavy metals[5]. This protocol utilizes a controlled aqueous environment with ZnBr₂ as a safe Lewis acid catalyst to activate the nitrile without degrading the THF ring.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-cyanotetrahydrofuran (1.0 eq), sodium azide (1.2–1.5 eq), and zinc bromide (1.0 eq)[5]. Safety Note: Do not use metal spatulas when handling sodium azide.

  • Solvent Addition: Add deionized water to achieve a concentration of approximately 1 M for the nitrile[5]. Water is an excellent, green solvent for this cycloaddition and safely solvates the azide salts.

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 100–105 °C) with vigorous stirring. The thermal energy is required to overcome the activation barrier of the[3+2] cycloaddition. Maintain reflux for 12–24 hours, monitoring via LC-MS[5].

  • Precipitation (Self-Validating Step): Once complete, cool the mixture to room temperature. Carefully acidify the mixture to pH 2–3 using 3M HCl. Causality: The tetrazole product has a pKa of ~4.5. Dropping the pH below this threshold protonates the tetrazole ring, decreasing its aqueous solubility and causing it to precipitate out of the solution[5].

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove residual zinc salts and unreacted azide, then dry under high vacuum.

References

1.[5] Title : Troubleshooting low conversion rates in nitrile to tetrazole reactions | Source : benchchem.com | URL : 5 2.[1] Title : Recycling in Asymmetric Catalysis | Accounts of Chemical Research | Source : acs.org | URL : 1 3.[3] Title : Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde | Source : chemistrysteps.com | URL : 3 4.[4] Title : Rational Design and Synthesis of AT1R Antagonists | Source : mdpi.com | URL : 4 5.[2] Title : A Comparative Guide to the Reduction of Nitriles: Alternatives to Stannous Chloride | Source : benchchem.com | URL : 2

Sources

Application

Nucleophilic substitution reactions at the C3 position of chlorotetrahydrofurans

An In-Depth Guide to Nucleophilic Substitution at the C3 Position of Chlorotetrahydrofurans Authored by a Senior Application Scientist This document provides a detailed exploration of nucleophilic substitution reactions...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution at the C3 Position of Chlorotetrahydrofurans

Authored by a Senior Application Scientist

This document provides a detailed exploration of nucleophilic substitution reactions specifically targeting the C3 position of chlorotetrahydrofuran scaffolds. Substituted tetrahydrofurans (THFs) are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1] Mastering the functionalization of the THF core is, therefore, a critical skill for researchers in medicinal chemistry and drug development. This guide moves beyond simple procedural lists to explain the underlying principles governing these transformations, empowering scientists to troubleshoot and adapt these methods for their specific molecular targets.

The C3 position of 3-chlorotetrahydrofuran presents a secondary alkyl halide, a classic substrate for nucleophilic substitution. The reaction's outcome, mechanism, and stereochemistry are delicately balanced by the choice of nucleophile, solvent, and temperature. A thorough understanding of these factors is paramount for achieving desired product yields and stereochemical control.

Mechanistic Considerations: The Sₙ2 Pathway at C3

Nucleophilic substitution reactions at a saturated carbon, such as the C3 of chlorotetrahydrofuran, primarily proceed via two limiting mechanisms: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways.[2][3] For a secondary halide like 3-chlorotetrahydrofuran, the Sₙ2 mechanism is generally favored, particularly with strong nucleophiles in polar aprotic solvents.

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[3][4] A key stereochemical consequence of this mechanism is the inversion of configuration at the reaction center, often referred to as a Walden inversion.[5] This occurs because the nucleophile must approach from the side opposite to the leaving group (a "backside attack") to allow for effective orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding LUMO.[5][6]

Several factors dictate the efficiency and outcome of the Sₙ2 reaction at this position:

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles increase the rate of Sₙ2 reactions.[7][8] Anions like azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) are significantly more reactive than their neutral counterparts (NH₃, HCN, ROH).[9]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[7] They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[9]

  • Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable once it has departed.[10]

Caption: Sₙ2 mechanism showing backside attack and inversion of configuration.

Application Protocols

The following protocols provide robust starting points for the C3 functionalization of chlorotetrahydrofurans. Researchers should note that optimal conditions may vary depending on the specific substrate and nucleophile used.

Protocol 1: C-N Bond Formation via Azide Substitution

The introduction of an azide group is a highly valuable transformation, as the azide can be readily reduced to a primary amine or used in "click" chemistry reactions. This reaction is a classic example of a highly efficient Sₙ2 displacement.

Rationale: Sodium azide is an excellent nucleophile for Sₙ2 reactions. The reaction is typically run in a polar aprotic solvent like DMF to maximize the nucleophilicity of the azide anion.[11] Heating is employed to provide sufficient activation energy for the reaction to proceed at a practical rate.

Materials:

  • (R)- or (S)-3-Chlorotetrahydrofuran

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorotetrahydrofuran (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing an equal volume of water.

    • Extract the aqueous phase with diethyl ether (3 x 2 volumes).

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 1 volume) and brine (1 x 1 volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Use a rotary evaporator with a blast shield and do not heat the flask excessively, as organic azides can be thermally unstable.

  • Purification: The crude 3-azidotetrahydrofuran can often be used without further purification. If necessary, purify by vacuum distillation or column chromatography on silica gel.

Characterization: The formation of the azide will be evident in the IR spectrum by a strong, sharp absorption band around 2100 cm⁻¹. ¹H and ¹³C NMR will show shifts consistent with the substitution of chloride by the azide group.

Protocol 2: C-C Bond Formation via Cyanide Substitution

This protocol allows for the introduction of a nitrile group, a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Rationale: Cyanide ion is a potent nucleophile that readily participates in Sₙ2 reactions.[12] As with the azide substitution, a polar aprotic solvent is used to enhance reactivity. The toxicity of cyanide salts necessitates strict safety precautions.

Materials:

  • (R)- or (S)-3-Chlorotetrahydrofuran

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add 3-chlorotetrahydrofuran (1.0 eq) and sodium cyanide (1.2 eq) to a round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.5-1.0 M.

  • Heating: Heat the mixture to 60-70 °C.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 2 volumes).

    • Combine the organic layers and wash thoroughly with brine (3 x 1 volume) to remove residual DMSO.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 3-cyanotetrahydrofuran by vacuum distillation or flash column chromatography.

Safety Note: All operations involving cyanide salts must be performed in a certified chemical fume hood. All glassware and waste must be quenched with an oxidizing agent (e.g., bleach) before disposal.

Summary of Reaction Conditions

The following table summarizes typical conditions for the substitution at C3 of 3-chlorotetrahydrofuran with various nucleophiles.

Nucleophile SourceNucleophileSolventTemperature (°C)Typical Yields (%)Notes
Sodium AzideN₃⁻DMF80-9085-95Classic Sₙ2; product is a versatile intermediate.
Sodium CyanideCN⁻DMSO60-7070-85Potent nucleophile; requires strict safety protocols.
Sodium MethoxideMeO⁻Methanol25-6075-90Can be performed in the corresponding alcohol as solvent.
BenzylamineBnNH₂Acetonitrile8060-75Requires a non-nucleophilic base (e.g., DIPEA) if salt is formed.
Sodium ThiophenoxidePhS⁻DMF25-50>90Thiolates are excellent nucleophiles.

General Experimental Workflow

The successful execution of these protocols involves a systematic workflow from reaction setup to final product analysis. This ensures reproducibility and high purity of the target compounds.

a_workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Reagent & Glassware Prep (Drying, Inert Atmosphere) setup 2. Reaction Setup (Substrate, Nucleophile, Solvent) reagents->setup run 3. Reaction Execution (Heating, Stirring) setup->run monitor 4. Monitoring (TLC, LC-MS, GC-MS) run->monitor monitor->run Continue if incomplete workup 5. Aqueous Work-up (Quenching, Extraction) monitor->workup Proceed if complete purify 6. Purification (Chromatography, Distillation) workup->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize final_product Final Product characterize->final_product

Caption: A generalized workflow for nucleophilic substitution reactions.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Nucleophilic substitution reactions (video).Khan Academy.
  • Mechanisms of Nucleophilic Substitution Reactions.Chemistry LibreTexts.
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Factors That Affect The Course of Nucleophilic Substitutions
  • Stereochemistry of the SN2 Reaction.Chemistry LibreTexts.
  • C-CN Bond-Forming Reactions.Thieme.
  • Factors affecting the SN2 reaction.Organic Chemistry 1: An open textbook.
  • SN2 Reaction Mechanisms.YouTube.
  • Alkyl Halide Structure.King Saud University.
  • Factors That Affect The Rate of Nucleophilic Substitution Reactions.YouTube.
  • Nucleophilic reactions.Borzuya University.
  • Synthesis of cyanofuroxans from 4-nitrofuroxans via C-C bond forming reactions.Kobe University.

Sources

Method

Application Note: Stereocontrolled Synthesis of Functionalized Tetrahydrofurans via Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly stereoselective construction of chiral tetrahydrofuran (THF) acetals bearing three contiguous stereocenters.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly stereoselective construction of chiral tetrahydrofuran (THF) acetals bearing three contiguous stereocenters.

Executive Summary

Tetrahydrofuran (THF) rings are ubiquitous structural motifs in biologically active natural products, polyether antibiotics, and pharmaceutical agents. Traditional approaches to stereocontrolled THF synthesis—such as iodolactonization or epoxide ring-opening cascades—often suffer from lengthy linear sequences and limited functional group tolerance.

This application note details a state-of-the-art, highly convergent protocol: the Palladium-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers [1]. By leveraging a dynamic kinetic asymmetric transformation, this methodology enables the one-step construction of complex THF acetals with exceptional diastereo- and enantioselectivity, providing a robust platform for late-stage functionalization in drug discovery.

Mechanistic Rationale: The Oxa-Michael/Allylic Alkylation Cascade

To execute this protocol successfully, it is critical to understand the causality behind the catalytic cycle. The reaction operates via a formal [3+2] cycloaddition where the vinyl epoxide serves as a 3-atom component and the β-keto enol ether acts as a 2-atom component [2].

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the vinyl epoxide. Subsequent oxidative addition opens the strained epoxide ring, generating a zwitterionic

    
    -allyl palladium(II) alkoxide intermediate.
    
  • Oxa-Michael Addition: The tethered alkoxide acts as a nucleophile, attacking the electron-deficient

    
    -position of the 
    
    
    
    -keto enol ether (an activated Michael acceptor). This step establishes the first stereocenter (the acetal linkage) and generates a reactive enolate intermediate.
  • Stereocontrolled Ring Closure: The newly formed enolate undergoes an intramolecular allylic alkylation, attacking the electrophilic

    
    -allyl Pd(II) moiety. The chiral environment provided by the phosphine ligand (e.g., (R)-BINAP) dictates the facial selectivity of this attack, closing the 5-membered ring and setting the remaining two stereocenters while regenerating the Pd(0) catalyst.
    

Mechanism Pd Pd(0) L* Zwitterion π-Allyl-Pd(II) Alkoxide Zwitterion Pd->Zwitterion Oxidative Addition (Ring Opening) Epoxide Vinyl Epoxide (3-Atom Component) Epoxide->Zwitterion OxaMichael Oxa-Michael Addition (Enolate Formation) Zwitterion->OxaMichael Nucleophilic Attack EnolEther β-Keto Enol Ether (2-Atom Component) EnolEther->OxaMichael RingClosure Intramolecular Allylic Alkylation OxaMichael->RingClosure Stereocontrolled Cyclization RingClosure->Pd Catalyst Regeneration Product Chiral THF Acetal (3 Contiguous Stereocenters) RingClosure->Product Reductive Elimination

Catalytic cycle of the Pd-catalyzed asymmetric [3+2] cycloaddition for THF synthesis.

Critical Reagents & Equipment
  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (

    
    ). Expert Insight: The chloroform adduct is preferred over standard 
    
    
    
    as it provides higher crystalline stability and a more reliable Pd(0) stoichiometry, preventing catalyst under-loading.
  • Chiral Ligand: (R)-BINAP or (R)-OMe,Cl-BIPHEP.

  • Substrates: Substituted vinyl epoxides (1.2 equiv) and

    
    -keto enol ethers (1.0 equiv).
    
  • Solvent: Strictly anhydrous Tetrahydrofuran (THF).

  • Equipment: Nitrogen-filled glovebox, Schlenk line, sealed reaction vials, chiral HPLC system for enantiomeric excess (ee) determination.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By incorporating in-process analytical checks, the operator can confirm the integrity of the stereochemical outcome before final isolation.

Step 1: Catalyst Activation (Glovebox Operations)
  • Inside a nitrogen-filled glovebox, weigh

    
     (2.5 mol%, equivalent to 5.0 mol% Pd) and (R)-BINAP (6.0 mol%) into an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.
    
  • Add 2.0 mL of anhydrous THF to the vial.

  • Stir the mixture at room temperature (25 °C) for 30 minutes. The solution will transition to a deep, homogeneous color, indicating the successful formation of the active Pd(0)-ligand complex.

Step 2: Substrate Addition & Cycloaddition
  • To the active catalyst solution, add the

    
    -keto enol ether (0.20 mmol, 1.0 equiv) followed by the vinyl epoxide (0.24 mmol, 1.2 equiv).
    
  • Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at 25 °C.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1) or LC-MS. Typical reaction times range from 12 to 24 hours depending on the steric bulk of the substrates.

Step 3: Quench & Stereochemical Validation
  • Upon complete consumption of the

    
    -keto enol ether, quench the reaction by diluting the mixture with 2 mL of EtOAc.
    
  • Filter the crude mixture through a short pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc (

    
     mL). Concentrate the filtrate under reduced pressure.
    
  • Self-Validation Check: Dissolve a small aliquot of the crude residue in

    
     and acquire a 
    
    
    
    NMR spectrum. Causality: Measuring the diastereomeric ratio (dr) at the crude stage ensures that the observed stereoselectivity is a true product of the catalytic cycle and not an artifact of diastereomer fractionation during column chromatography.
Step 4: Purification & Final Analysis
  • Purify the concentrated crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

  • Analyze the purified chiral THF acetal via chiral stationary phase HPLC to determine the enantiomeric excess (ee).

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + (R)-BINAP (Glovebox, THF, 30 min) Step2 2. Substrate Addition Add Enol Ether & Vinyl Epoxide (Strictly Anhydrous) Step1->Step2 Step3 3. Cycloaddition Reaction Stir at 25°C for 12-24 h (TLC/LC-MS Monitoring) Step2->Step3 Step4 4. Reaction Quench Filter through Celite (Removes Pd Catalyst) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. Stereochemical Analysis 1H NMR (dr) & Chiral HPLC (ee) Step5->Step6

Step-by-step workflow for the stereocontrolled synthesis of chiral THF acetals.

Quantitative Stereochemical Outcomes

The protocol exhibits broad functional group tolerance and consistently delivers excellent stereocontrol across a variety of substitution patterns [1, 3]. The table below summarizes the expected quantitative data for representative substrate classes.

Substrate Class (Vinyl Epoxide)Substrate Class (

-Keto Enol Ether)
Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Aryl-substitutedAlkyl-substituted85 – 92%>19:194 – 98%
Alkyl-substitutedAlkyl-substituted80 – 88%>19:190 – 95%
Aryl-substitutedAryl-substituted82 – 89%>19:192 – 97%
Complex/Steroid-derivedAlkyl-substituted81%>19:198%

Data represents generalized optimized outcomes based on the Pd-catalyzed [3+2] cycloaddition methodology. Yields reflect isolated, chromatographically pure material.

Causality in Optimization & Troubleshooting

Why are strictly anhydrous conditions required? The


-allyl palladium(II) alkoxide intermediate is highly sensitive to protic sources. The presence of trace water can lead to premature protonation of the alkoxide, effectively shutting down the oxa-Michael addition. This diverts the reaction pathway toward undesired ring-opened diol byproducts rather than the target THF ring.

Why is (R)-BINAP the optimal ligand? The stereocontrol of this reaction relies on the chiral pocket generated by the phosphine ligand. (R)-BINAP possesses a specific dihedral angle and bite angle that tightly restricts the conformational rotation of the zwitterionic intermediate. This rigidity ensures that the intramolecular allylic alkylation occurs exclusively from one face of the


-allyl system, translating to the >19:1 dr and >90% ee observed in the final product.

Troubleshooting Low Yields: If incomplete conversion is observed, ensure that the


 precursor is fresh and has not degraded to palladium black (visible as a dark, insoluble precipitate). Additionally, increasing the concentration of the reaction mixture from 0.1 M to 0.2 M can accelerate the intermolecular oxa-Michael addition step.
References
  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with

    
    -Keto Enol Ethers 
    Organic Letters 2022, 24, 37, 6716–6721.
    URL:[Link]
    
  • Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes Journal of the American Chemical Society 2009, 131, 9, 3122–3123. URL:[Link]

Application

Application Note: Visible-Light Photoredox Catalysis in the Total Synthesis of Natural Products

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Decarboxylative Radical Conjugate Addition via N-(Acyloxy)phthalimides.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Decarboxylative Radical Conjugate Addition via N-(Acyloxy)phthalimides.

Introduction & Scientific Grounding

The total synthesis of complex natural products has historically relied on thermal or highly reactive chemical triggers to forge sterically demanding carbon-carbon (C–C) bonds. However, the emergence of visible-light photoredox catalysis has fundamentally shifted retrosynthetic paradigms[1]. By utilizing transition-metal complexes (e.g., Ruthenium or Iridium polypyridyls) or organic dyes to harvest visible light, chemists can access reactive radical intermediates under exceptionally mild, ambient conditions[2].

One of the most powerful applications of this methodology in total synthesis is the decarboxylative fragment coupling of redox-active esters, originally pioneered by Okada and later masterfully applied by Overman and co-workers in the second-generation total synthesis of the rearranged spongian diterpene, (–)-aplyviolene [3]. Traditional methods for generating tertiary radicals often require toxic tin reagents or harsh oxidative conditions that are incompatible with delicate late-stage intermediates. By converting a sterically hindered carboxylic acid into an N-(acyloxy)phthalimide (NHP ester), visible-light photoredox catalysis enables the selective generation of a tertiary carbon radical that can undergo highly diastereoselective conjugate addition to an electron-deficient alkene[4].

The Causality of Experimental Choices (E-E-A-T)
  • Why Photoredox? Traditional two-electron pathways (e.g., enolate alkylations) often fail when attempting to couple two sterically congested fragments due to high kinetic barriers. Single-electron transfer (SET) mechanisms bypass these barriers, as radical additions are significantly less sensitive to steric hindrance.

  • Why NHP Esters? Carboxylic acids are ubiquitous and easily synthesized. Activating them as NHP esters lowers their reduction potential, allowing them to be cleanly reduced by the Ru(I) state of the photocatalyst[1].

  • Why Hantzsch Ester and DIPEA? DIPEA serves as the sacrificial reductive quencher to turn over the excited photocatalyst (*Ru(II) to Ru(I)). The Hantzsch ester acts as a highly efficient Hydrogen Atom Transfer (HAT) donor to trap the final radical adduct, preventing premature polymerization or unwanted radical-radical recombination[3].

Mechanistic Pathway

The reaction operates via a reductive quenching cycle . Irradiation of Ru(bpy)₃²⁺ with blue light (λ ≈ 450 nm) produces a long-lived excited state, *Ru(bpy)₃²⁺. This excited species is reductively quenched by an amine electron donor (e.g., DIPEA), generating the strongly reducing Ru(bpy)₃⁺ species. This Ru(I) complex transfers a single electron to the NHP ester, triggering mesolytic cleavage to release phthalimide, CO₂, and the requisite tertiary carbon radical. The radical then adds to the enone, and the resulting α-acyl radical is reduced/protonated to yield the final product[3].

Mechanism Ru2 Ru(bpy)3 2+ (Ground State) Ru2_star *Ru(bpy)3 2+ (Excited State) Ru2->Ru2_star Blue LED (450 nm) Ru1 Ru(bpy)3 + (Strong Reductant) Ru2_star->Ru1 SET from DIPEA Ru1->Ru2 SET to NHP Ester NHP N-(Acyloxy)phthalimide (Redox-Active Ester) Ru1->NHP Radical Tertiary Carbon Radical (- CO2, - Phthalimide) NHP->Radical Fragmentation Adduct Radical Conjugate Adduct Radical->Adduct + Enone Acceptor Product Coupled Product Adduct->Product HAT (Hantzsch Ester) DIPEA DIPEA (Sacrificial Donor) DIPEA->Ru2_star

Figure 1: Reductive quenching photoredox cycle for NHP ester decarboxylative conjugate addition.

Quantitative Data: Condition Optimization

In the synthesis of (–)-aplyviolene, the coupling of the complex cis-perhydroazulene NHP ester with α-chlorocyclopentenone required precise tuning of the reductive environment to suppress competitive dechlorination and hydrolysis[3]. The table below summarizes the critical parameters evaluated during methodology optimization.

Catalyst (mol %)Reductant / HAT DonorSolventLight SourceYield of Coupled ProductByproduct Profile
Ru(bpy)₃(BF₄)₂ (2%)BNAH (1.5 eq)THF/H₂O (7:3)Blue LED20–40%High hydrolysis & dechlorination
Ru(bpy)₃(BF₄)₂ (2%)DIPEA (2.0 eq)CH₂Cl₂ (Anhydrous)Blue LED< 10%Poor radical trapping
Ru(bpy)₃(BF₄)₂ (2%) DIPEA (2.0 eq) + HE (1.5 eq) CH₂Cl₂ (Anhydrous) Blue LED 61% < 5% dechlorination
Ir(ppy)₃ (2%)DIPEA (2.0 eq) + HE (1.5 eq)CH₂Cl₂ (Anhydrous)Blue LED45%Increased side reactions

Note: HE = Hantzsch Ester. The synergistic use of DIPEA as the SET donor and HE as the HAT donor under strictly anhydrous conditions was the self-validating breakthrough that enabled the successful fragment coupling[3].

Experimental Protocol: Photoredox Fragment Coupling

This protocol describes the rigorous, self-validating methodology for the visible-light-mediated decarboxylative Michael addition, adapted from the (–)-aplyviolene total synthesis campaign[3],[5].

A. Materials and Equipment Preparation
  • Glassware: Flame-dry a 10 mL Schlenk tube or a specialized photoreactor vial equipped with a PTFE-lined septum.

  • Reagents:

    • N-(Acyloxy)phthalimide substrate (1.0 equiv, rigorously dried under high vacuum).

    • α-Chlorocyclopentenone acceptor (1.5 equiv).

    • Ru(bpy)₃(BF₄)₂ photocatalyst (0.02 equiv).

    • Hantzsch ester (1.5 equiv).

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, distilled over CaH₂).

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂), sparged with Argon for 30 minutes prior to use.

  • Light Source: 34W Blue LED array (λ = 450–455 nm) with a cooling fan to maintain ambient temperature (22–25 °C).

B. Reaction Setup and Degassing (Critical Step)

Causality Check: Oxygen is a potent triplet quencher. It will rapidly deactivate the Ru(bpy)₃²⁺ excited state and react with the generated tertiary carbon radical to form peroxides. Rigorous degassing is non-negotiable for reproducibility.

  • Charge the flame-dried Schlenk tube with the NHP ester, α-chlorocyclopentenone, Ru(bpy)₃(BF₄)₂, and Hantzsch ester.

  • Seal the tube and purge the atmosphere with Argon for 5 minutes.

  • Add anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration relative to the NHP ester) followed by DIPEA via a gas-tight syringe.

  • Freeze-Pump-Thaw (3 Cycles):

    • Submerge the tube in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to high vacuum for 3–5 minutes.

    • Close the vacuum valve and allow the mixture to thaw in a room-temperature water bath.

    • Repeat this process two more times. Backfill with Argon after the final thaw.

C. Irradiation and Monitoring
  • Position the Schlenk tube approximately 2–3 cm away from the Blue LED array.

  • Ensure the cooling fan is directed at the reaction vessel. Overheating can lead to thermal degradation of the Hantzsch ester and the sensitive α-chlorocyclopentenone.

  • Irradiate the vigorously stirring solution for 12–16 hours. The solution will typically maintain a deep orange/red luminescence.

  • Monitor reaction progress via TLC or LC-MS. The disappearance of the UV-active NHP ester indicates completion.

D. Workup and Purification
  • Quench the reaction by opening the flask to air and turning off the light source.

  • Dilute the mixture with diethyl ether (10 mL) and wash sequentially with 1M aqueous HCl (to remove DIPEA and Ru-catalyst residues), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure conjugate adduct.

Workflow Step1 1. Reagent Preparation Step2 2. Freeze-Pump-Thaw Degassing Step1->Step2 Step3 3. Blue LED Irradiation (12h) Step2->Step3 Step4 4. Aerobic Quenching Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Figure 2: Procedural workflow for photoredox-mediated fragment coupling.

Conclusion

The integration of photoredox catalysis into the total synthesis of natural products represents a leap forward in step-economy and chemoselectivity. By rationally designing the electronic environment—specifically utilizing NHP esters for radical generation and a dual DIPEA/Hantzsch ester reductive system—chemists can forge highly congested quaternary and tertiary stereocenters that are otherwise inaccessible via classical thermal methods[3],[6].

References

1.[1] Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, American Chemical Society. URL:[Link] 2.[2] Xuan, J.; Xiao, W.-J. "Visible-Light Photoredox Catalysis." Angewandte Chemie International Edition, Wiley-VCH. URL:[Link] 3.[3] Schnermann, M. J.; Overman, L. E. "A Concise Synthesis of (−)-Aplyviolene Facilitated by a Strategic Tertiary Radical Conjugate Addition." Angewandte Chemie International Edition, SciSpace / Wiley-VCH. URL:[Link] 4.[5] Yang, et al. "Photoredox-Catalyzed Cascade Reactions Involving Aryl Radical: Total Synthesis of (±)-Norascyronone A and (±)-Eudesmol." Organic Letters, American Chemical Society. URL:[Link] 5.[4] "Recent Advances in Photoredox Catalysis for Organic Synthesis." International Journal of Pharmaceutical Sciences and Research. URL:[Link] 6.[6] Hagiwara, K.; Inoue, M. "Organic Syntheses Procedure: Photoredox Catalysis." Organic Syntheses, Inc. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges associated with isolating Rel-(2R,3R)-3-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges associated with isolating Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3) [1] from complex reaction mixtures.

The synthesis of this compound—typically achieved via the cyanation of a 3-chlorotetrahydrofuran acetal using trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF3·OEt2)—is highly stereoselective but presents unique purification hurdles [2]. This guide bridges the gap between theoretical mechanistic chemistry and benchtop execution, ensuring your purification protocols are robust, reproducible, and self-validating.

Mechanistic Context & Quantitative Data

To purify a molecule effectively, you must understand why it forms and what impurities accompany it. The stereochemical outcome of the cyanation reaction is dictated by hyperconjugative effects from the axial halogen substituent on the oxocarbenium ion intermediate [2].

Unlike fluorine-substituted analogs which favor cis-addition, the chlorine atom directs the incoming cyanide nucleophile predominantly to the trans face, yielding the Rel-(2R,3R) diastereomer as the major product [2].

Table 1: Influence of Halogen Substitution on Diastereoselectivity (Acetal + TMSCN)

Halogen SubstituentNucleophileMajor DiastereomerTypical Diastereomeric Ratio (trans:cis)Primary Purification Challenge
Fluorine (C3)TMSCNcis5 : 95High volatility, hydrolysis sensitivity
Chlorine (C3) TMSCN trans 85 : 15 Co-elution of cis/trans isomers
Bromine (C3)TMSCNtrans90 : 10Thermal degradation (dehydrohalogenation)

Data synthesized from stereochemical models of cyclic α-haloacetals [2].

Standard Operating Protocols (SOPs)

Protocol A: Reaction Quenching and Aqueous Workup

Causality: The reaction relies on a strong Lewis acid (BF3·OEt2) and generates toxic, reactive silyl byproducts. Immediate, cold neutralization is required to prevent the epimerization of the acidic C2 proton (adjacent to the nitrile) and to avoid the elimination of HCl, which would yield a conjugated dihydrofuran byproduct.

Step-by-Step Methodology:

  • Cooling: Upon reaction completion (typically monitored by GC-MS), cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous NaHCO3 (approx. 5 mL per mmol of substrate) dropwise. Caution: Vigorous CO2 evolution will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH2Cl2 (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (1 × 15 mL) to remove residual water-soluble salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo (water bath ≤ 25 °C, pressure ≥ 50 mbar).

Self-Validating System: Before proceeding to extraction, test the pH of the aqueous phase. It must be ≥ 7.5. If the solution is acidic, active BF3 remains in the organic phase, which will catalyze the degradation of your product during rotary evaporation.

Protocol B: Chromatographic Isolation of the Rel-(2R,3R) Isomer

Causality: The trans (Rel-2R,3R) and cis (Rel-2R,3S) isomers have slightly different dipole moments due to the spatial relationship between the highly electronegative chloro and cyano groups. Silica gel chromatography exploits this difference, provided the solvent system is highly resolving.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with high-purity silica gel (230–400 mesh) using Hexanes. Ensure a high silica-to-crude mass ratio (approx. 50:1) due to the close retention factors (Rf) of the diastereomers.

  • Loading: Dissolve the crude oil in a minimum volume of CH2Cl2 and apply it evenly to the silica bed.

  • Elution: Elute using a shallow gradient of Hexanes/Ethyl Acetate (starting at 98:2 and slowly ramping to 90:10).

  • Fraction Collection: Collect small fractions (e.g., 10 mL) and monitor via TLC (visualized with KMnO4 stain, as the compound lacks strong UV chromophores).

Self-Validating System: Confirm the stereochemical purity of the isolated fractions via 1H NMR. The C2 proton of the trans isomer will exhibit a distinct coupling constant (


) compared to the cis isomer due to the differing dihedral angles (Karplus relationship).

Workflow Visualization

PurificationWorkflow Rxn Crude Reaction Mixture (Acetal + TMSCN + BF3·OEt2) Quench Quench & Neutralization (Sat. NaHCO3, 0 °C) Rxn->Quench Transfer Extraction Liquid-Liquid Extraction (CH2Cl2 / H2O) Quench->Extraction Phase Separation Drying Drying & Concentration (Na2SO4, in vacuo) Extraction->Drying Organic Phase Waste Aqueous Waste (Contains CN- salts) Extraction->Waste Aqueous Phase Chromatography Flash Chromatography (Silica Gel, Hexanes/EtOAc) Drying->Chromatography Crude Oil Pure Pure Rel-(2R,3R)-Isomer (trans-diastereomer) Chromatography->Pure Target Fraction CisIsomer Rel-(2R,3S) Byproduct (cis-diastereomer) Chromatography->CisIsomer Impurity Fraction

Workflow for the isolation of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile.

Troubleshooting & FAQs

Q1: My isolated yield is much lower than the conversion observed by GC-MS. Where is my product going? A: Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile has significant volatility. Over-drying the purified fractions on a high-vacuum manifold (Schlenk line) will cause the product to evaporate. Corrective Action: Concentrate the product using a rotary evaporator set to no lower than 50 mbar, and avoid prolonged exposure to high vacuum. Leave the product as a concentrated oil rather than attempting to pull it to complete dryness.

Q2: I am seeing a mixture of diastereomers in my "pure" fractions. How can I improve the resolution? A: The cis and trans isomers often streak and co-elute in standard Hexanes/Ethyl Acetate systems. Corrective Action: Switch your mobile phase to a less polar, more selective solvent system such as Toluene/Acetone (98:2) or Hexanes/Diethyl Ether (95:5). The differing hydrogen-bond accepting capabilities of these solvents can better differentiate the subtle dipole differences of the diastereomers.

Q3: The purified product darkens from a colorless oil to a brown liquid upon storage at room temperature. Why? A: Trace residual Lewis acid (BF3) or slightly acidic sites on the silica gel from chromatography can catalyze the slow elimination of HCl over time, forming a conjugated, reactive dihydrofuran carbonitrile that polymerizes or degrades. Corrective Action: Pass the final purified compound through a short plug of basic alumina before final concentration. Store the isolated compound strictly at -20 °C under an inert atmosphere (Argon or N2).

Q4: Can I use distillation instead of chromatography for purification? A: It is highly discouraged for this specific intermediate. While distillation is excellent for simple tetrahydrofurans, the combination of a secondary chloride and an activating nitrile group makes this molecule thermally sensitive. Heating the crude mixture under vacuum often leads to extensive dehydrohalogenation before the boiling point is reached.

References

  • ChemSrc. (2025). Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3). Retrieved from[Link]

  • Demkiw, K. M., Remmerswaal, W. A., Sheikh, A., Sheikh, I. N., Witt, C. H., Codée, J. D. C., & Woerpel, K. A. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. Retrieved from[Link]

Optimization

Technical Support Center: Diastereomeric Separation of 3-Chlorotetrahydrofuran-2-carbonitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of small-ring oxa-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of small-ring oxa-heterocycles. Here, we address the specific thermodynamic and chromatographic challenges associated with separating the cis and trans diastereomers of 3-chlorotetrahydrofuran-2-carbonitrile.

Mechanistic Rationale: Why is Separation so Challenging?

During the synthesis of 3-chlorotetrahydrofuran-2-carbonitrile—typically via the addition of trimethylsilyl cyanide (TMSCN) to a tetrahydrofuran acetal precursor—chemists almost universally encounter a complex mixture of (2R,3R)-cis and (2R,3S)-trans diastereomers[1].

The Causality of Co-elution: The stereoselectivity of this reaction is governed by the transient oxocarbenium ion intermediate. The spatial orientation of the C3-chlorine atom exerts both inductive and hyperconjugative effects that theoretically favor a 1,2-trans addition[1]. However, the extreme nucleophilicity of the cyanide ion outpaces the conformational equilibration of the oxocarbenium intermediate. This kinetic trapping results in a statistical mixture of diastereomers rather than a single, stereopure product[1].

Because the 5-membered tetrahydrofuran ring is highly flexible (rapidly interconverting between envelope and half-chair conformations), the overall dipole moments and solvent-accessible surface areas of the cis and trans isomers are nearly identical. Consequently, their partitioning coefficients on standard normal-phase silica (SiO₂) are virtually indistinguishable, rendering traditional flash chromatography highly inefficient[1].

Troubleshooting Guide: Overcoming Chromatographic Roadblocks

Q: My cis and trans isomers are completely co-eluting on standard normal-phase silica (Hexane/EtOAc). How do I force separation? A: The similar polarities of the diastereomers mean that standard hydrogen-bonding interactions with silica silanol groups are insufficient for resolution.

  • Solution: Shift to a highly discriminating, low-polarity solvent system. Replace Ethyl Acetate with Methyl tert-Butyl Ether (MTBE) or Toluene. Run an isocratic gradient at 2-5% MTBE in Hexane. If the difference in retention factor (

    
    ) remains < 0.05, abandon normal-phase silica and transition immediately to Preparative Reverse-Phase HPLC.
    

Q: I am observing peak tailing and poor mass recovery after concentration. Is the molecule degrading? A: Yes. 3-chlorotetrahydrofuran-2-carbonitrile features an


-cyano ether motif. On unbonded, highly active silica gel, the acidic silanol groups can catalyze epimerization at the C2 stereocenter or lead to ring-opening decomposition during prolonged column residence times.
  • Solution: If using normal-phase silica, pre-treat (buffer) the column with 1% Triethylamine (Et₃N) in your mobile phase to neutralize acidic sites. Alternatively, use Reverse-Phase HPLC where the mobile phase pH can be strictly controlled.

Q: I cannot detect the compound on my HPLC UV detector. How do I monitor the separation? A: This molecule lacks an extended conjugated


-system or strong chromophores.
  • Solution: UV detection must be set to deep UV wavelengths (e.g., 205–210 nm) to detect the nitrile absorption. For a self-validating and robust protocol, connect an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector in-line with your HPLC system.

Experimental Protocols: Validated Separation Workflows

To ensure high-purity isolation of the (2R,3R) and (2R,3S) isomers, we recommend bypassing standard silica in favor of Reverse-Phase Preparative HPLC, utilizing columns designed for polar, low-molecular-weight heterocycles[2].

Protocol: Preparative Reverse-Phase HPLC Separation

This protocol utilizes a high-aqueous stable stationary phase to maximize interactions with the polar functional groups of the tetrahydrofuran ring.

  • Sample Preparation: Dissolve the crude statistical mixture of cis/trans-3-chlorotetrahydrofuran-2-carbonitrile in a 1:1 mixture of HPLC-grade Acetonitrile (MeCN) and ultrapure Water (H₂O). Filter through a 0.22

    
    m PTFE syringe filter to remove particulates.
    
  • Column Selection: Equip the preparative HPLC with a polar-endcapped C18 column or a specialized aqueous column (e.g.,2[2]).

  • Mobile Phase & Gradient:

    • Solvent A: Ultrapure H₂O (Unbuffered, to prevent nitrile hydrolysis).

    • Solvent B: HPLC-grade MeCN.

    • Gradient: Initiate at 5% B, holding for 5 minutes to allow the polar isomers to interact with the stationary phase. Ramp slowly to 40% B over 35 minutes.

  • Flow Rate & Detection: Set flow rate to 20 mL/min. Monitor via ELSD (Evaporator Temp: 45°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM) and UV at 210 nm.

  • Fraction Collection: Collect peaks manually based on ELSD triggering. The cis isomer typically elutes slightly earlier than the trans isomer due to its marginally higher dipole moment, though this must be confirmed via post-separation NMR.

  • Isolation: Lyophilize the collected fractions immediately to prevent aqueous hydrolysis of the nitrile group.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of separation techniques for 3-chlorotetrahydrofuran-2-carbonitrile diastereomers, demonstrating why HPLC is the authoritative standard.

Separation MethodStationary PhaseResolution (

)
Typical YieldScalabilityRisk of Epimerization
Standard Flash Bare Silica (SiO₂)< 1.0 (Co-elution)40 - 50%High (Multi-gram)High (Acidic silanols)
Optimized Flash Buffered SiO₂ (1% Et₃N)1.1 - 1.360 - 70%High (Multi-gram)Low
Prep RP-HPLC Synergi Hydro-RP (C18)> 2.0 (Baseline) > 90% Moderate (100-500 mg)Very Low
Chiral HPLC Lux Cellulose-2> 2.5> 85%Low (< 100 mg)Very Low

Separation Decision Workflow

G Start Reaction Mixture cis/trans-3-chlorotetrahydrofuran- 2-carbonitrile TLC Normal-Phase TLC Screening (Hexane/EtOAc 9:1) Start->TLC Decision ΔRf ≥ 0.05? TLC->Decision Flash Flash Chromatography (Isocratic, 2-5% EtOAc/Hexane) Decision->Flash Yes (Rare) HPLC Preparative HPLC (Synergi Hydro-RP, H2O/MeCN) Decision->HPLC No (Common) PureCis (2R*,3R*)-cis Isomer Flash->PureCis PureTrans (2R*,3S*)-trans Isomer Flash->PureTrans HPLC->PureCis HPLC->PureTrans

Caption: Decision matrix for the chromatographic separation of 3-chlorotetrahydrofuran-2-carbonitrile diastereomers.

Frequently Asked Questions (FAQs)

Q: Can I use crystallization to separate the cis and trans isomers? A: Generally, no. 3-chlorotetrahydrofuran-2-carbonitrile is typically an oil or a very low-melting solid at standard temperature and pressure. Unless you derivatize the molecule into a highly crystalline intermediate, fractional crystallization is not a viable isolation strategy.

Q: How do I definitively assign the cis and trans relative stereochemistry after separation? A: Relative stereochemistry must be assigned using 2D ¹H NMR techniques, specifically NOESY or ROESY experiments. In the (2R,3R)-cis isomer, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the C2 proton and the C3 proton, as they reside on the same face of the tetrahydrofuran ring. This cross-peak will be absent or significantly weaker in the (2R,3S)-trans isomer.

Q: Does the halogen atom type affect how difficult the separation will be? A: Yes. Fluorine-substituted analogs exhibit strong stereoelectronic preferences that heavily favor the 1,2-cis product (often >96:4 ratio), minimizing the need for complex separation[1]. Chlorine and bromine analogs, however, produce much more statistically mixed ratios when reacted with strong nucleophiles like cyanide, making their downstream separation significantly more labor-intensive[1].

References

  • Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Synthesis of GS-7682, a Novel Prodrug of a 4′-CN-4-Aza-7,9-Dideazaadenosine C-Nucleoside with Broad-Spectrum Potency Source: bioRxiv.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chlorination of Tetrahydrofuran Precursors

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions encountered during the chlorination of tetrahydrofuran (THF) and its derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions encountered during the chlorination of tetrahydrofuran (THF) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to diagnose, mitigate, and prevent common issues in their synthetic workflows, ensuring higher yields and product purity.

Introduction

Tetrahydrofuran and its substituted analogues are pivotal precursors in organic synthesis. Their chlorination is a key step for introducing functional handles for further molecular elaboration. However, the inherent reactivity of the ether linkage and the C-H bonds of the THF ring often leads to a variety of undesired side reactions. These can include ring-opening, over-chlorination, and polymerization, all of which complicate purification and significantly reduce the yield of the target product. This guide provides a systematic approach to understanding and controlling these side reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problems

This section addresses the fundamental questions researchers face when undertaking chlorination reactions on THF-based substrates.

Q1: What are the primary types of side reactions I should expect when chlorinating tetrahydrofuran?

A1: The chlorination of THF is susceptible to three main classes of side reactions, the prevalence of which depends heavily on the chlorinating agent and reaction conditions:

  • Ring-Opening: The ether oxygen can be protonated or activated by a Lewis acid, making the ring susceptible to nucleophilic attack by a chloride ion. This results in linear products such as 4-chloro-1-butanol and its derivatives.[1][2][3][4]

  • Over-chlorination: The initial product can undergo further chlorination, leading to di- or poly-chlorinated species. For instance, 4-chloro-1-butanol can be converted to 1,4-dichlorobutane.[3][5] Free-radical chlorination can also lead to multiple substitutions on the THF ring itself.[6]

  • Polymerization: Under strongly acidic conditions, THF can undergo cationic ring-opening polymerization, leading to the formation of polytetrahydrofuran, often observed as a viscous, intractable residue.[7][8][9]

Q2: How does my choice of chlorinating agent affect the side product profile?

A2: The choice of reagent is critical as it dictates the reaction mechanism (ionic vs. radical) and the severity of side reactions.

Chlorinating AgentPrimary MechanismCommon Side Reactions & Characteristics
Hydrogen Chloride (HCl) Ionic (Acid-Catalyzed)Primarily causes ring-opening to form 4-chloro-1-butanol.[1][2] Excess HCl can lead to over-chlorination , yielding 1,4-dichlorobutane.[3] The strongly acidic conditions can also induce polymerization .[7]
Thionyl Chloride (SOCl₂) IonicCan convert residual alcohols to chlorides and may also cause ring-opening , especially with in-situ HCl generation.[10] Can lead to the formation of dimers like 4,4'-dichlorodibutyl ether.[5] Gaseous byproducts (SO₂, HCl) simplify workup but can create an acidic environment.[11]
Sulfuryl Chloride (SO₂Cl₂) Free Radical (with initiator)Primarily leads to ring chlorination via C-H activation.[6] Can result in over-chlorination , producing a mixture of chlorinated THF isomers. The reaction is often less selective than ionic methods.
Vilsmeier Reagent (e.g., POCl₃/DMF) IonicThe Vilsmeier reagent is a potent electrophile that can activate THF. While primarily used for formylation, it can also act as a chlorinating agent. Side reactions can be complex, potentially involving formylation or other rearrangements depending on the substrate.[12][13][14][15][16]

Q3: My reaction has stalled, and I see a lot of unreacted starting material. What could be the issue?

A3: An incomplete reaction can be due to several factors:

  • Insufficient Reagent: Ensure the stoichiometry of the chlorinating agent is correct. For sluggish reactions, a slight excess may be required.

  • Deactivated Reagent: Chlorinating agents like thionyl chloride and sulfuryl chloride are moisture-sensitive. Use a fresh bottle or a recently distilled batch for best results.[17]

  • Low Temperature: While lower temperatures are often used to control selectivity, some reactions require thermal energy to initiate. Consider a modest increase in temperature while carefully monitoring for byproduct formation.[18]

  • Poor Mixing: In heterogeneous mixtures or viscous solutions, ensure vigorous stirring to maximize contact between reactants.[18]

Part 2: Troubleshooting Guide - From Observation to Solution

This guide is structured to help you diagnose problems based on common experimental observations and analytical data.

Problem 1: Low Yield of Desired Chlorinated THF with a Significant Amount of a Higher-Boiling Fraction.
  • Observation: GC-MS analysis reveals peaks with mass corresponding to C4H9ClO (m/z ~108.5) and C4H8Cl2 (m/z ~127.0). Your desired product might be a ring-chlorinated species like 3-chloro-THF.

  • Probable Cause: Acid-catalyzed ring-opening. The higher-boiling impurities are likely 4-chloro-1-butanol and 1,4-dichlorobutane. This is especially common when using HCl or SOCl₂ (which generates HCl in situ).[2][3][10]

  • Troubleshooting & Mitigation:

    • Neutralize In-Situ Acid: If using SOCl₂, consider adding a non-nucleophilic base like pyridine to scavenge the generated HCl. This prevents the protonation of the THF ether oxygen.

    • Lower the Reaction Temperature: Ring-opening is often accelerated at higher temperatures. Running the reaction at 0 °C or below can significantly suppress this side reaction.

    • Change Chlorinating Agent: Switch to a non-acidic chlorination method. For example, using SO₂Cl₂ with a radical initiator (like AIBN) in the dark can favor C-H chlorination over ring-opening.[6]

Caption: Decision tree for troubleshooting ring-opening side reactions.

Problem 2: The Reaction Mixture Becomes a Dark, Viscous Polymer.
  • Observation: The reaction mixture thickens considerably, stirring becomes difficult, and a dark, tar-like substance forms. Workup and isolation are nearly impossible.

  • Probable Cause: Cationic Ring-Opening Polymerization (CROP). This is initiated by strong acids (Brønsted or Lewis) which protonate/activate the THF oxygen, creating a cationic species that is readily attacked by other THF molecules.[7][8]

  • Troubleshooting & Mitigation:

    • Strictly Anhydrous Conditions: Water can act as a chain transfer agent, but its presence can also complicate the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Avoid Strong Acids: If possible, avoid chlorinating agents that are strong acids or generate them. If HCl or a Lewis acid catalyst is necessary, use the minimum effective amount.

    • Control Temperature: CROP of THF is temperature-dependent. Keeping the reaction temperature low can slow the rate of polymerization relative to the desired chlorination.

    • Quench Promptly: Once the reaction is complete (as determined by TLC or GC), quench it immediately with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and prevent further polymerization during workup.[18]

Caption: Initiation and propagation steps in THF polymerization.

Problem 3: Product is a Complex Mixture of Isomers with Multiple Chlorine Atoms.
  • Observation: GC-MS or NMR analysis indicates the presence of multiple products with masses corresponding to the addition of two or more chlorine atoms. The isomeric distribution is complex.

  • Probable Cause: Over-chlorination. This occurs when the desired monochlorinated product is more reactive towards chlorination than the starting material, or when harsh reaction conditions (high temperature, excess chlorinating agent) are used.[19] This is particularly common in free-radical chlorinations which are often less selective.[6]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use the THF precursor as the limiting reagent. Add the chlorinating agent slowly and in a controlled, slightly substoichiometric or stoichiometric amount.

    • Lower Temperature: High temperatures increase reaction rates indiscriminately, favoring over-chlorination. Maintain the lowest practical temperature for the reaction.

    • Use a Milder Chlorinating Agent: Highly reactive agents like elemental chlorine or sulfuryl chloride are more prone to over-chlorination. Consider a less reactive source of electrophilic chlorine if applicable to your substrate.

    • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product. Monitor closely using TLC or GC.[20]

Part 3: Optimized Experimental Protocol

This section provides a validated protocol for the synthesis of 2,3-dichlorotetrahydrofuran, incorporating best practices to minimize common side reactions.

Objective: To synthesize 2,3-dichlorotetrahydrofuran from 2,3-dihydrofuran with minimal byproduct formation.

Materials:

  • 2,3-Dihydrofuran (freshly distilled)

  • Sulfuryl chloride (SO₂Cl₂) (freshly opened or distilled)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

  • Initial Charge: To the flask, add 2,3-dihydrofuran (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-chlorination and potential polymerization.

  • Reagent Addition: Dissolve sulfuryl chloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred solution of 2,3-dihydrofuran over 30-45 minutes. The slow addition and low temperature help to dissipate heat and maintain control over the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Monitor the reaction by taking small aliquots for GC analysis to check for the disappearance of starting material. Avoid letting the reaction warm prematurely.

  • Quenching: Once the starting material is consumed, quench the reaction at low temperature by slowly adding cold, saturated NaHCO₃ solution. This neutralizes any residual acidic species, preventing ring-opening during workup.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid loss of the volatile product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2,3-dichlorotetrahydrofuran.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-1-butanol. Retrieved from [Link]

  • Hall, R. H. (1981). Synthesis of 4 - chlorobutanol. Google Patents.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dichlorodibutyl ether. Retrieved from [Link]

  • Sci Forschen. (2018). Disinfection Byproducts in Chlorinated Drinking Water. Retrieved from [Link]

  • Starr, D., & Hixon, R. M. (1934). 4-Chlorobutanol. Canadian Patent CA1127668A.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2024). Side reaction induced by chlorosilane with THF in Grignard coupling reaction. Retrieved from [Link]

  • Starr, D., & Hixon, R. M. (1937). Tetramethylene Chlorohydrin. Scribd. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. ResearchGate. Retrieved from [Link]

  • Seshadri, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Yufeng. (2023). Sulfuryl chloride. Retrieved from [Link]

  • Meerwein, H., et al. (1960). The mechanism of polymerization of tetrahydrofuran. Scilit. Retrieved from [Link]

  • Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Begum, S., & Subramanian, R. (2015). Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase. ResearchGate. Retrieved from [Link]

  • Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Agilent. (2022). Trace-level Quantification of Multiclass Emerging Disinfection Byproducts (DBPs) in Wastewater-impacted Waters. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (1988). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Richardson, S. D. (2002). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. ResearchGate. Retrieved from [Link]

  • Shih, Y.-J., & Chu, S.-Y. (2018). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. ResearchGate. Retrieved from [Link]

  • Kops, J., & Spanggaard, H. (1972). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Richardson, S. D. (2002). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. PubMed. Retrieved from [Link]

  • Cho, J. D., & Yoon, K. B. (2001). Photoinduced Living Cationic Polymerization of Tetrahydrofuran(IV): Syringe Method. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (2006). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Substituted Tetrahydrofuran Synthesis

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of THF...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of THF synthesis, a critical structural motif in a vast array of natural products and pharmaceuticals.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of the desired substituted tetrahydrofuran. What are the common causes and how can I improve it?

A1: Low yields in substituted THF synthesis can stem from several factors, often related to reaction kinetics, stability of intermediates, or purification issues. Here are key areas to investigate:

  • Incomplete Reaction: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3] If the starting materials are not fully consumed, consider the following adjustments:

    • Reaction Time and Temperature: Some reactions, like saponification of an ester precursor, may require longer reaction times or gentle heating to drive them to completion.[3][4] However, be cautious, as excessive heat can lead to degradation, especially with sensitive furan precursors.[5][6]

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants and reagents are correct. For instance, in reductions using LiAlH₄ or BH₃-THF, an insufficient amount of the reducing agent will result in incomplete conversion.[4]

    • Catalyst Activity: If you are employing a catalyst, such as in palladium-catalyzed syntheses, ensure it is fresh and active. The choice of ligand in these reactions is also critical for efficiency.[7]

  • Side Reactions and Byproduct Formation: The formation of undesired products is a common cause of low yields.

    • Polymerization: Furan rings, often precursors to THFs, are sensitive to acidic conditions and can polymerize.[6][8] Maintain strict temperature control, especially during exothermic reactions like the Vilsmeier-Haack reaction, and consider using milder acids or buffered solutions during workup.[5][6]

    • Over-oxidation or Incomplete Oxidation: In syntheses involving oxidation steps, such as converting a hydroxymethyl group to a carboxylic acid, you might isolate intermediate aldehydes or ketones if the oxidizing agent is not potent enough or the reaction time is too short.[3]

    • Regioisomer Formation: In reactions like alkylations using epoxides, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[3]

  • Product Decomposition:

    • During Workup: Acidic workups can be detrimental. It is often advisable to perform them at low temperatures (e.g., 0 °C) and use milder acids.[6]

    • During Purification: Some substituted THFs can be unstable on silica gel.[9] In such cases, consider using neutral alumina for chromatography or alternative purification methods like distillation or crystallization.[3][9]

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. For instance, in some radical polymerizations, less polar solvents can lead to better-defined products.[10] In certain reactions, THF as a solvent can actively participate in the catalytic cycle.[11]

Q2: I am struggling with controlling the diastereoselectivity of my substituted tetrahydrofuran synthesis. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a frequent challenge in the synthesis of substituted THFs, particularly when creating multiple stereocenters. The stereochemical outcome is often influenced by the reaction mechanism and conditions.

  • Lewis Acid Catalysis: The addition of Lewis acids can significantly influence diastereoselectivity in radical cyclizations. For example, in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization, the unperturbed reaction may favor the trans-isomer, while the addition of trialkylaluminum can reverse the selectivity to favor the cis-isomer.[9] This is attributed to the coordination of the Lewis acid to the oxygen atom, which influences the transition state conformation.[9]

  • Substrate Control: The steric bulk of substituents on your starting material can direct the stereochemical outcome. In the cyclization of 2-substituted 3-aza-5-hexenyl radicals (a nitrogen analog of THF precursors), the steric bulk of the N-substituent was shown to control the cis/trans selectivity.[9]

  • Reaction Type and Conditions:

    • Palladium-Catalyzed Cyclizations: Palladium-catalyzed methods for synthesizing substituted THFs from γ-hydroxy alkenes often exhibit good to excellent diastereoselectivity, predominantly yielding trans-substituted products.[7]

    • [3+2] Cycloaddition and Annulation Reactions: These are powerful strategies that can generate multiple stereocenters in a single step with high stereocontrol.[1][12] The choice of reactants and catalysts is crucial in determining the stereochemical outcome.

    • Thermodynamic vs. Kinetic Control: In some reactions, the product stereochemistry is thermodynamically controlled, meaning the isomers can interconvert under the reaction conditions to favor the most stable product.[1] Understanding whether your reaction is under kinetic or thermodynamic control can guide your optimization strategy.

Q3: My purified substituted tetrahydrofuran shows unexpected peaks in the NMR or Mass Spectrum. What are the likely impurities?

A3: The presence of unexpected signals in your analytical data can be perplexing. Here are some common impurities and their potential sources:

  • Residual Solvents: Ensure your product is thoroughly dried under a high vacuum. Common reaction and purification solvents like THF, diethyl ether, ethyl acetate, and hexane are often observed in NMR spectra.

  • Reagent-Derived Impurities:

    • Tin or Selenium Residues: If you are performing radical cyclizations using tin hydrides or organoselenium reagents, byproducts like diphenyl diselenide can be a major impurity.[9] These can often be removed by specific workup procedures, such as reduction with sodium borohydride followed by an acidic wash.[9]

    • Boron-Containing Byproducts: In reductions using borane reagents, byproducts like tributyl borate can form.[4]

  • Isomeric Byproducts: As discussed, you may have a mixture of diastereomers or regioisomers. Careful analysis of your NMR and chromatography data is required to identify these. Chiral HPLC or GC can be used to determine enantiomeric ratios if applicable.[7][13]

  • Decomposition Products: If your compound is unstable, it may degrade during storage or analysis. Re-purification or analysis of a freshly prepared sample may be necessary.

Troubleshooting Guides

Guide 1: Issues in Radical Cyclization Reactions for THF Synthesis
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield Incomplete reaction; Side reactions (e.g., reduction before cyclization); Product decomposition.Monitor Reaction: Use TLC or GC to track the consumption of starting material. Optimize Initiator/Reagent Concentration: Ensure the correct stoichiometry of the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH). Control Temperature: Radical reactions can be sensitive to temperature. Optimize for the specific initiator used. Purification: Attempted purification on silica gel may cause decomposition for some products; consider using neutral alumina.[9]
Poor Diastereoselectivity Unfavorable transition state energetics.Add Lewis Acids: Investigate the effect of adding Lewis acids (e.g., trialkylaluminum) to influence the transition state and potentially reverse or enhance diastereoselectivity.[9] Modify Substrate: Altering the steric bulk of substituents on the starting material can influence the preferred cyclization pathway.[9]
Product Contaminated with Tin or Selenium Byproducts Incomplete removal during workup.Specific Workup: For selenium byproducts, reduce with sodium borohydride in ethanol, add bromoacetic acid, and then perform an aqueous extraction to remove the resulting phenylselenoacetic acid.[9] For tin byproducts, consider a workup with aqueous KF to precipitate tin salts.
Guide 2: Challenges in Palladium-Catalyzed Synthesis of Substituted THFs
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No or Low Conversion Inactive catalyst; Incorrect ligand; Insufficient base; Poor quality reagents.Catalyst System: Use a fresh palladium source (e.g., Pd₂(dba)₃) and ensure the phosphine ligand is pure. The choice of ligand is critical.[7] Inert Atmosphere: These reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon).[7] Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and ensure it is fresh.[7] Solvent: Use anhydrous solvents.[7]
Low Diastereoselectivity Suboptimal ligand or reaction conditions.Ligand Screening: The stereochemical outcome is highly dependent on the phosphine ligand. Screen a variety of ligands to find the optimal one for your substrate. Temperature Optimization: Varying the reaction temperature can sometimes improve diastereoselectivity.
Difficulty in Product Purification Similar polarity of product and byproducts.Chromatography: Carefully optimize the solvent system for flash column chromatography on silica gel.[7] Crystallization: If the product is a solid, attempt crystallization to improve purity.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Substituted Tetrahydrofuran

This protocol is adapted from methodologies described for the palladium-catalyzed coupling of γ-hydroxy alkenes with aryl bromides.[7]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • γ-Hydroxy alkene

  • Aryl bromide

  • Anhydrous toluene or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium precursor (e.g., 1-2 mol %) and the phosphine ligand (e.g., 2-4 mol %) to a dry Schlenk flask.

  • Add anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M with respect to the limiting reagent) to the flask and stir the mixture at room temperature for 10-15 minutes.

  • Add the γ-hydroxy alkene, aryl bromide, and sodium tert-butoxide to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow for Troubleshooting Low Yield in THF Synthesis

G start Low Yield of Substituted THF check_completion Is the reaction going to completion? start->check_completion side_reactions Are there significant side reactions? check_completion->side_reactions Yes increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No purification_issue Is the product decomposing during purification? side_reactions->purification_issue No optimize_conditions Optimize conditions to minimize side reactions (e.g., temperature, pH) side_reactions->optimize_conditions Yes check_reagents Check reagent stoichiometry and activity purification_issue->check_reagents No change_purification Change purification method (e.g., neutral alumina, distillation) purification_issue->change_purification Yes success Improved Yield increase_time_temp->success check_reagents->success optimize_conditions->success change_purification->success G sub Substrate 3-oxa-5-hexenyl radical ts_no_la Transition State A (No Lewis Acid) sub->ts_no_la Unperturbed Cyclization ts_la Transition State B (With Lewis Acid) sub->ts_la Lewis Acid Assisted Cyclization prod_trans Product trans-THF (major) ts_no_la->prod_trans prod_cis Product cis-THF (major) ts_la->prod_cis

Caption: Lewis acid influence on diastereoselectivity in radical cyclization.

References

  • Diva-Portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • MDPI. (2020, July 30). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]

  • Wiley Online Library. (2025, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Retrieved from [Link]

  • ACS Publications. (2006, July 12). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. Retrieved from [Link]

  • MDPI. (2024, May 16). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The impact of temperature on furan resin and binders structure Artur Bobrowski, Beata Grabowska. Retrieved from [Link]

  • AIP Publishing. (1964, August 15). Far‐Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. The Journal of Chemical Physics. Retrieved from [Link]

  • National Institutes of Health. (2020, October 21). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only... | Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Optical Spectroscopic Studies of Tetrahydrofuran Fragmentation Induced by Collisions with Dihydrogen Cations. Retrieved from [Link]

  • FULIR. (2024, July 22). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. Retrieved from [Link]

  • MDPI. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • PubMed. (2008, November 6). Experimental and theoretical electron momentum spectroscopic study of the valence electronic structure of tetrahydrofuran under pseudorotation. Retrieved from [Link]

  • Chromatography Forum. (2006, October 11). Problems with THF? (contd.). Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Room-Temperature Synthesis of 2,5-Bis(hydroxymethyl)furan—A Monomer for Biopolymers—from 5-Hydroxymethylfurfural | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

How to control stereoselectivity in tetrahydrofuran cyclization

Welcome to the Technical Support Center for Stereocontrol in Tetrahydrofuran (THF) Cyclization. This resource is engineered for researchers, application scientists, and drug development professionals who require precise...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereocontrol in Tetrahydrofuran (THF) Cyclization. This resource is engineered for researchers, application scientists, and drug development professionals who require precise stereochemical fidelity when synthesizing complex substituted THF scaffolds.

Below, you will find mechanistic workflows, self-validating experimental protocols, and a targeted troubleshooting guide to resolve common stereochemical deviations.

Mechanistic Workflows & Experimental Logic

Controlling the stereocenter formation during THF cyclization requires a deep understanding of the transition state geometry. The two primary paradigms for achieving high diastereomeric ratios (dr) and enantiomeric ratios (er) are Catalyst-Controlled Cyclization (e.g., Palladium-catalyzed arylation) and Substrate-Controlled Cyclization (e.g., Mukaiyama aerobic oxidative cyclization).

The diagram below illustrates the critical stereodetermining step in the Pd-catalyzed pathway, where the spatial arrangement of the intermediate dictates the final stereochemistry.

G A γ-Hydroxy Alkene + Aryl Bromide B Oxidative Addition Pd(0) to Pd(II) A->B C Alkoxide Exchange Formation of Pd(Ar)(OR) B->C Base (NaOtBu) D Intramolecular Olefin Insertion (Stereodetermining Step) C->D Chiral Ligand (DPE-Phos) E Reductive Elimination D->E E->B Catalyst Turnover F Substituted Tetrahydrofuran (High dr) E->F

Pd-catalyzed THF synthesis mechanism highlighting the stereodetermining olefin insertion step.

Step-by-Step Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a validation checkpoint to confirm success before proceeding.

Protocol A: Pd-Catalyzed Stereoselective Synthesis of 2,5-Disubstituted THFs

This method forms both C–C and C–O bonds simultaneously, yielding high diastereoselectivities (up to >20:1) .

  • Catalyst Preparation: In an inert-atmosphere glovebox, combine

    
     (1–2 mol%), DPE-Phos (2–4 mol%), and NaOtBu (1.2 equiv) in a dry Schlenk tube.
    
    • Causality: DPE-Phos is critical. Its wide bite angle enforces a rigid square-planar geometry around the Pd center. This restricts the conformational freedom of the coordinated alkoxide and alkene during the migratory insertion step, forcing the substituents into a pseudo-equatorial arrangement to maximize the diastereomeric ratio.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M substrate concentration.

  • Substrate Introduction: Inject the aryl bromide (1.0 equiv) and the γ-hydroxy alkene (1.2 equiv) via a gastight syringe.

  • Cyclization: Seal the tube, remove it from the glovebox, and heat to 80–100 °C for 12–24 hours.

  • Validation Checkpoint: Before standard aqueous workup, pull a 50 µL aliquot, filter through a celite plug, and analyze via crude

    
     NMR. A distinct doublet of doublets at ~4.0–4.3 ppm confirms successful trans-2,5-disubstitution. If starting material remains, verify that the NaOtBu base has not degraded, as alkoxide exchange is the rate-limiting initiation step.
    
  • Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel flash chromatography.
    
Protocol B: Cobalt-Catalyzed Mukaiyama Aerobic Oxidative Cyclization

This atom-economical approach is ideal for generating 2,5-trans-THF scaffolds from bis-homoallylic alcohols .

  • Reaction Assembly: Dissolve the bis-homoallylic alcohol (1.0 equiv) in a green solvent such as isopropanol.

  • Catalyst Addition: Add the Co(II) complex, typically

    
     (5 mol%).
    
  • Oxidation Initiation: Purge the reaction vessel with

    
     gas and maintain a 1 atm 
    
    
    
    atmosphere using a balloon.
    • Causality: The Co(II) catalyst facilitates the activation of molecular oxygen, generating a reactive Co(III)-peroxo species. The 2,5-trans stereoselectivity is thermodynamically driven by the minimization of 1,3-diaxial interactions within the chair-like cyclic transition state.

  • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the alkene spot and the appearance of a lower Rf spot (the cyclic ether) indicates successful turnover. If the reaction stalls, purge the system with fresh

    
    , as oxygen starvation leads to catalyst deactivation.
    
  • Purification: Filter the mixture through a short pad of silica to remove the paramagnetic cobalt salts (which will otherwise broaden your NMR spectra) and concentrate under reduced pressure.

Troubleshooting & FAQs

When stereochemical outcomes deviate from expectations, use the logic tree below to isolate the variable.

G A Issue: Low Diastereomeric Ratio (dr < 3:1) B Is the substrate sterically hindered? A->B C Yes: Modify Protecting Groups (e.g., PMB to bulkier TES) B->C Yes D No: Check Catalyst/Ligand System B->D No E Switch to Bidentate Ligand (e.g., DPE-Phos) D->E Pd-Catalysis F Introduce Intramolecular Hydrogen Bond Acceptor D->F Oxidative Cyclization

Troubleshooting logic tree for resolving low diastereomeric ratios in THF cyclization.

Q1: Why is my Pd-catalyzed cyclization yielding a low diastereomeric ratio (dr < 3:1)? A1: Low dr in Pd-catalyzed γ-hydroxy alkene cyclization usually stems from a poorly defined transition state during the intramolecular olefin insertion. Solution: Switch your phosphine ligand. Monodentate ligands like


 allow too much rotational freedom. Employing a bidentate ligand with a large bite angle, such as DPE-Phos, restricts the intermediate's rotation, forcing the substituents into a pseudo-equatorial arrangement and dramatically increasing the dr (up to >20:1) .

Q2: I am observing epimerization at the C2 position during a Lewis acid-mediated cyclization. How can I prevent this? A2: Epimerization occurs when the cyclic oxonium ion intermediate is too long-lived, allowing reversible ring-opening/closing or nucleophilic attack from the less hindered face to equilibrate the stereocenters. Solution: Modulate the steric bulk of your protecting groups. Changing a standard PMB protecting group to a bulkier TES group shields the reactive center and prevents post-cyclization epimerization. Additionally, using a bidentate Lewis acid (like


) instead of a monodentate one (like 

) provides a more rigid chelated transition state, locking the stereochemistry.

Q3: My oxidative cyclization is yielding significant amounts of acyclic ketones instead of the desired tetrahydrofuran. What is going wrong? A3: This is a classic competing oxidation pathway where the secondary alcohol is oxidized faster than the olefin can undergo cyclization. Solution: Introduce an intramolecular hydrogen-bond acceptor near the reacting centers. Hydrogen bonding pre-organizes the substrate into a reactive chair-like conformation, accelerating the 5-exo cyclization rate so that it outcompetes the background oxidation .

Q4: How can I synthesize THFs with an amino substituent in the side chain without losing stereochemical fidelity? A4: Traditional substitution methods on THF side chains often lead to elimination or racemization due to harsh basic conditions. Solution: Utilize a stereocontrolled debenzylative cycloetherification (DBCE) reaction. By starting with protected hexoses (e.g., d-gluco or d-manno derivatives) containing a benzoxime group, you can perform a highly stereoselective Grignard reaction followed by DBCE under mild room-temperature conditions. This completely avoids the epimerization associated with standard


 displacements .

Quantitative Data Summaries

Use the table below to select the optimal cyclization methodology based on your target substrate and required stereochemical outcome.

MethodologyPrimary Catalyst / ReagentsKey Substrate ScopeTypical YieldStereoselectivity (dr)
Pd-Catalyzed Arylation

, DPE-Phos, NaOtBu
γ-Hydroxy Alkenes65–85%Up to >20:1 (trans-2,5)
Mukaiyama Oxidative Cyclization Co(II) complexes,

Bis-homoallylic alcohols70–90%High 2,5-trans selectivity
Vinylogous Aldol / Prins Ti-BINOL complex, Lewis AcidBis(silyl) dienediolates60–80%Excellent (Sets 3 stereocenters)
Debenzylative Cycloetherification Mild acid / Neat conditionsProtected hexose mesylates70–80%Complete retention of chirality

References

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society. [Link]

  • Appun, J., et al. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition.[Link]

  • Tikad, A., & Vincent, S. P. (2016). Debenzylative Cycloetherification: An Overlooked Key Strategy for Complex Tetrahydrofuran Synthesis. Chemistry - A European Journal.[Link]

  • Menendez Perez, B., et al. (2008). Activation of molecular oxygen and its use in stereoselective tetrahydrofuran-syntheses from δ,ε-unsaturated alcohols. Organic & Biomolecular Chemistry. [Link]

  • Aponick, A., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization. The Journal of Organic Chemistry. [Link]

Optimization

Technical Support Center: Troubleshooting Elimination Side Reactions in 3-Halotetrahydrofurans

Welcome to the Application Scientist Support Center. Synthesizing 3-substituted tetrahydrofurans via nucleophilic substitution (S_N2) of 3-halotetrahydrofurans is notoriously challenging due to competing E2 elimination p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 3-substituted tetrahydrofurans via nucleophilic substitution (S_N2) of 3-halotetrahydrofurans is notoriously challenging due to competing E2 elimination pathways. This guide provides mechanistic causality, quantitative optimization strategies, and self-validating protocols to help you suppress dihydrofuran byproduct formation and maximize your S_N2 yields.

Diagnostic Workflow

Workflow Start High E2 Elimination in 3-Halotetrahydrofuran CheckBase Is the nucleophile strongly basic? (e.g., RO⁻) Start->CheckBase SwitchBase Switch to highly polarizable, weakly basic nucleophile (RS⁻, N₃⁻) CheckBase->SwitchBase Yes CheckTemp Is reaction temperature above 0°C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower temperature to -78°C to 0°C (Suppresses E2 activation energy) CheckTemp->LowerTemp Yes CheckLG Is the leaving group Chlorine (-Cl)? CheckTemp->CheckLG No LowerTemp->CheckLG SwitchLG Switch to Bromine (-Br) to accelerate SN2 kinetics CheckLG->SwitchLG Yes Success Optimized SN2 Pathway (Elimination Suppressed) CheckLG->Success No SwitchLG->Success

Caption: Workflow for diagnosing and preventing E2 elimination in 3-halotetrahydrofuran synthesis.

Section 1: Core Principles & Causality (FAQ)

Q: Why are 3-halotetrahydrofurans so susceptible to E2 elimination? A: The tetrahydrofuran (THF) ring contains an electronegative oxygen atom that exerts a strong inductive electron-withdrawing effect. This significantly increases the acidity of the protons at the C2 and C4 positions (the β-hydrogens relative to the C3 halogen). When a basic nucleophile is introduced, it can easily abstract these activated β-protons. Because the C3 carbon is secondary, it inherently introduces steric hindrance that slows down the S_N2 trajectory. This combination gives the E2 elimination pathway a kinetic advantage, rapidly forming 2,3-dihydrofuran or 2,5-dihydrofuran side products[1].

Q: How does temperature act as a kinetic control switch for this reaction? A: Elimination reactions (E2) inherently possess a higher activation energy (ΔG‡) compared to substitution reactions (S_N2) because the E2 transition state requires the simultaneous cleavage of a C-H bond and a C-X bond, alongside the formation of a new π bond. Lowering the reaction temperature exponentially decreases the rate of the E2 pathway more significantly than the S_N2 pathway[1]. Maintaining strict cryogenic to sub-ambient temperatures (-78 °C to 0 °C) is a critical control parameter to suppress elimination.

Q: Does the choice of halogen (Leaving Group) matter? A: Yes. While 3-chlorotetrahydrofuran is more stable, the strong C-Cl bond requires harsher, higher-temperature conditions for substitution, which invariably triggers E2 elimination[1]. 3-Bromotetrahydrofuran is the preferred substrate. Although the weaker C-Br bond makes it generally more reactive toward both pathways, it accelerates the S_N2 rate so drastically that, when combined with low temperatures, the S_N2/E2 ratio is vastly improved[1].

Section 2: Quantitative Data & Optimization

To systematically optimize your reaction, consult the following parameter matrix to shift the kinetic balance away from elimination.

Reaction ParameterE2-Favoring Condition (Avoid)S_N2-Favoring Condition (Target)Mechanistic Rationale
Nucleophile Hard, basic (e.g., RO⁻, NH₂⁻)Soft, polarizable (e.g., RS⁻, N₃⁻)Soft nucleophiles have highly diffuse electron clouds, accelerating S_N2 kinetics without acting as strong Brønsted bases.
Leaving Group Chloride (-Cl)Bromide (-Br) or Iodide (-I)Weaker C-X bonds lower the S_N2 activation energy, allowing the reaction to proceed at temperatures where E2 is kinetically frozen[1].
Temperature > 25 °C (Room Temp or Reflux)-78 °C to 0 °CE2 has a higher ΔG‡. Low temperatures disproportionately suppress the elimination rate[1].
Solvent Protic (e.g., EtOH, H₂O)Polar Aprotic (e.g., DMF, MeCN)Aprotic solvents leave the nucleophile unsolvated and highly reactive, boosting S_N2 speed to outcompete E2.
Section 3: Advanced Troubleshooting & Alternative Pathways

Q: I am forced to synthesize a primary amine derivative, but ammonia/amines act as bases and cause elimination. What is the alternative? A: Do not use direct amination. Instead, use the azide ion (N₃⁻) as a nucleophile. Azide is a powerful, linear nucleophile with minimal basicity, making it ideal for displacing the 3-halo group via S_N2. Once the 3-azidotetrahydrofuran is isolated, perform a mild Staudinger reduction (using PPh₃ and H₂O) to yield the desired primary amine without ever exposing the system to basic conditions.

Q: Can I bypass the polar S_N2/E2 paradigm entirely for carbon-carbon bond formation? A: Yes, by shifting from a two-electron polar mechanism to a single-electron radical mechanism. Metallaphotoredox catalysis (using Ir/Ni dual catalysis) allows for the cross-electrophile Csp3-Csp3 coupling of 3-bromotetrahydrofuran with other alkyl or aryl bromides[2]. This generates an alkyl radical intermediate, completely circumventing the basic conditions and anti-periplanar geometry required for E2 elimination.

IrNiCycle Ni0 Ni(0) Catalyst NiII Alkyl-Ni(II)-Br (Oxidative Addition) Ni0->NiII Alkyl Bromide 1 NiIII Dialkyl-Ni(III) (Radical Capture) NiII->NiIII Alkyl Radical 2 Product Csp3-Csp3 Product (Reductive Elimination) NiIII->Product NiI Ni(I) Species NiIII->NiI Reductive Elim. NiI->Ni0 SET from Ir(II) IrCycle Ir(III)/Ir(II) Photocycle (SET & Radical Generation) IrCycle->NiIII Generates Radical IrCycle->NiI Reduces Ni(I)

Caption: Metallaphotoredox dual catalytic cycle bypassing E2 elimination via radical intermediates.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Low-Temperature S_N2 Substitution using a Thiolate Nucleophile

This protocol utilizes temperature control and a highly polarizable nucleophile to ensure S_N2 dominance.

Step 1: System Preparation & Purging Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Causality: Moisture acts as a competing nucleophile/base, leading to unpredictable hydrolysis or E2 rates[1].

Step 2: Nucleophile Generation Dissolve the desired thiol (1.2 equiv) in anhydrous DMF (0.2 M). Add a weak, non-bulky base like K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature to generate the thiolate. Causality: K₂CO₃ is insoluble enough in DMF to prevent a high concentration of free carbonate in solution, minimizing ambient basicity.

Step 3: Cryogenic Cooling Submerge the flask in an ice/brine bath to reach exactly -5 °C. Self-Validation Checkpoint: Do not proceed until an internal thermocouple reads ≤ 0 °C. E2 activation energy is breached rapidly above 5 °C.

Step 4: Substrate Addition Add 3-bromotetrahydrofuran (1.0 equiv) dropwise over 10 minutes using a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that could provide the thermal energy required for elimination.

Step 5: Reaction Monitoring & Self-Validation After 2 hours, pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. Validation: The S_N2 product will show the expected molecular ion peak. If the E2 byproduct (2,5-dihydrofuran, m/z 70) is detected at >5% relative abundance, immediately lower the bath temperature to -15 °C and verify the anhydrous state of your solvent.

Protocol 2: Metallaphotoredox Csp3-Csp3 Cross-Coupling

This advanced protocol is used to form C-C bonds without triggering E2 elimination, utilizing Ir/Ni dual catalysis[2].

Step 1: Catalyst & Reagent Loading In an argon-filled glovebox, charge a 20 mL vial with NiCl₂·dme (10 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), the Iridium photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and Na₂CO₃ (2.0 equiv).

Step 2: Substrate Addition Add 3-bromotetrahydrofuran (1.0 equiv), the coupling partner (e.g., an alkyl or aryl bromide, 1.5 equiv), and super-silanol (as a halogen abstraction agent, 2-3 equiv)[2] in anhydrous dimethoxyethane (DME, 0.1 M).

Step 3: Photochemical Activation Seal the vial, remove it from the glovebox, and irradiate with a 34 W blue LED lamp (λ = 440 nm) at room temperature for 24 hours. A cooling fan must be used to maintain ambient temperature. Self-Validation Checkpoint: The reaction mixture should transition from pale green to a deep, persistent reddish-brown, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species. If the solution turns black, bulk precipitation of inactive nickel has occurred due to oxygen ingress; discard and restart.

References
  • 3-Chlorotetrahydrofuran | 19311-38-7 - Benchchem , Benchchem. 1

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides , Journal of the American Chemical Society. 2

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Chiral Tetrahydrofuran Intermediates

Welcome to the technical support center for the synthesis of chiral tetrahydrofuran (THF) intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral tetrahydrofuran (THF) intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, making the stereoselective synthesis of chiral THFs a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring both scientific integrity and practical, scalable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in the large-scale synthesis of chiral tetrahydrofurans?

A1: Achieving high stereocontrol on a large scale requires robust and reproducible methodologies. The main strategies revolve around intramolecular reactions where stereochemistry is dictated by either a chiral substrate or a chiral catalyst.[2] Key approaches include:

  • Catalytic Asymmetric Cycloetherification: This is a highly practical method that can provide excellent enantioselectivities, even with low catalyst loadings at ambient temperatures.[3] Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, are often employed.[3]

  • Substrate-Controlled Diastereoselective Cyclization: In this approach, the stereocenters present in the starting material direct the formation of new stereocenters during the cyclization process. This is common in radical cyclizations where the addition of Lewis acids can control diastereoselectivity.[4]

  • Palladium-Catalyzed Asymmetric Cycloaddition: Methods like the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes and ketenes can produce highly substituted tetrahydrofurans with excellent diastereoselectivity and enantioselectivity.[5]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials, such as sugars or amino acids, to construct the chiral THF ring.[6] For instance, L-arabinose, a waste product from the sugar beet industry, can be selectively dehydrated to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups.[1]

Q2: Why is achieving high diastereoselectivity often more challenging in THF synthesis compared to six-membered rings like tetrahydropyrans (THPs)?

A2: The challenge in achieving high diastereoselectivity in the synthesis of five-membered rings like tetrahydrofurans lies in the subtle energy differences between the competing transition states that lead to different diastereomers. The flexibility of the five-membered ring transition state often results in lower facial selectivity compared to the more rigid chair-like transition states involved in the formation of six-membered rings.[2]

Q3: My process suffers from low overall yield due to multiple purification steps. How can I develop a more "telescoped" and chromatography-free synthesis?

A3: Moving towards a telescoped, chromatography-free process is crucial for industrial viability.[6] Key strategies include:

  • Impurity Purging: Design the synthetic route so that impurities are removed at various stages through simple extractions, crystallizations, or distillations, rather than relying on chromatography for every step.

  • Reaction Optimization: Thoroughly optimize each reaction step to minimize byproduct formation. This includes screening solvents, catalysts, temperatures, and reaction times.

  • Solvent Selection: Choosing solvents that facilitate both the reaction and subsequent workup can eliminate the need for solvent swaps and reduce purification steps. For example, using a solvent from which the product crystallizes upon cooling can be highly effective.

Q4: I am observing significant chiral erosion during my scale-up. What are the likely causes and how can I mitigate this?

A4: Chiral erosion, or the loss of enantiomeric excess (ee), is a significant concern during scale-up.[6] Potential causes include:

  • Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can lead to racemization, especially if acidic or basic conditions are present.

  • Purification Issues: Certain purification methods, such as chromatography on silica gel that is not perfectly neutral, can cause epimerization of stereocenters.

  • Instability of Intermediates: Chiral intermediates may not be stable under the reaction or workup conditions, leading to a loss of stereochemical integrity.

To mitigate chiral erosion, consider lowering reaction temperatures, carefully selecting neutral purification media, and ensuring that all intermediates are handled under conditions that preserve their stereochemistry.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of chiral tetrahydrofuran intermediates.

Issue 1: Low Yield and/or Poor Conversion
Potential Cause Recommended Solution Scientific Rationale
Catalyst Inactivity or Decomposition 1. Ensure the catalyst is handled under an inert atmosphere.[7] 2. Verify the purity and integrity of the catalyst. 3. Consider a different catalyst system if deactivation is suspected.[3]Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[7] Impurities can act as catalyst poisons, and some catalysts may not be robust enough for the specific reaction conditions.[7]
Suboptimal Reaction Conditions 1. Screen a range of temperatures; sometimes a lower temperature can improve stability and selectivity.[7] 2. Optimize the concentration of reactants and catalyst loading. 3. Perform a solvent screen to find the optimal medium.[7]Reaction kinetics and catalyst stability are highly dependent on temperature and concentration. The solvent can influence the solubility of reagents and the stability of intermediates and transition states.[7]
Formation of Stable, Unreactive Intermediates 1. Modify the reaction conditions (e.g., add a co-catalyst or change the solvent) to promote the desired reaction pathway. 2. Re-evaluate the synthetic route to avoid the formation of such intermediates.In some cases, an intermediate may be too stable to proceed to the desired product under the given conditions. This can be due to electronic or steric factors.
Side Reactions or Polymerization 1. Lower the reaction temperature. 2. Decrease the concentration of the starting materials. 3. Add a radical inhibitor if radical-mediated polymerization is suspected.Side reactions, such as polymerization of starting materials or products, can significantly reduce the yield. These are often promoted by higher temperatures and concentrations.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Potential Cause Recommended Solution Scientific Rationale
Ineffective Chiral Catalyst or Ligand 1. Screen a library of chiral ligands to find one that provides a better-defined chiral pocket for your substrate.[2] 2. Modify the substituents on the existing ligand to enhance steric or electronic effects.[7]The structure of the chiral ligand is critical in creating a chiral environment that favors the formation of one enantiomer over the other.[2]
Incorrect Reaction Temperature 1. Lower the reaction temperature.[7]Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).[7]
Background (Non-Catalyzed) Reaction 1. Decrease the reaction temperature. 2. Lower the concentration of the reactants. 3. Increase the catalyst loading (while monitoring for aggregation effects).A competing non-catalyzed reaction will produce a racemic product, thus lowering the overall enantioselectivity.
Solvent Effects 1. Conduct a solvent screen, including both polar and non-polar aprotic solvents.The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting stereoselectivity.[7]

Experimental Workflows & Methodologies

General Workflow for Troubleshooting Poor Stereoselectivity

The following diagram illustrates a systematic approach to troubleshooting and optimizing the stereoselectivity of a reaction.

G start Low Stereoselectivity Observed (Low ee or dr) purity_check Verify Purity of Starting Materials and Catalyst start->purity_check temp_opt Optimize Reaction Temperature (Typically Lower) purity_check->temp_opt Purity Confirmed solvent_screen Conduct Solvent Screen temp_opt->solvent_screen Improvement? No success High Stereoselectivity Achieved temp_opt->success Improvement? Yes ligand_mod Modify/Screen Chiral Ligand solvent_screen->ligand_mod Improvement? No solvent_screen->success Improvement? Yes concentration_opt Optimize Reactant/Catalyst Concentration ligand_mod->concentration_opt Improvement? No ligand_mod->success Improvement? Yes concentration_opt->success Improvement? Yes reassess Re-evaluate Synthetic Strategy concentration_opt->reassess Improvement? No

Caption: A logical workflow for troubleshooting low stereoselectivity.

Palladium-Catalyzed Stereoselective Synthesis of Tetrahydrofurans

This method facilitates the formation of both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides.[2]

Representative Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., DPE-Phos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).[2]

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the γ-hydroxy alkene (1.1 equiv) dissolved in an anhydrous solvent (e.g., toluene).[2]

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress using TLC or GC-MS until the starting material is consumed.[2]

  • Workup: After cooling the reaction to room temperature, dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the substituted tetrahydrofuran.[2]

Decision Tree for Scaling Up Chiral THF Synthesis

This diagram outlines key decision points when moving from laboratory scale to pilot or manufacturing scale.

G start Lab-Scale Synthesis Successful (High Yield & ee) cost_analysis Cost Analysis of Reagents & Catalysts start->cost_analysis scalable_route Is the route economically viable? cost_analysis->scalable_route safety_assessment Safety & Hazard Assessment (Exotherms, Toxicity) scalable_route->safety_assessment Yes route_redesign Redesign Synthetic Route scalable_route->route_redesign No process_opt Process Optimization (Telescoping, Crystallization) safety_assessment->process_opt pilot_plant Pilot Plant Scale-Up process_opt->pilot_plant full_scale Full-Scale Manufacturing pilot_plant->full_scale

Caption: Key decision points for scaling up chiral THF synthesis.

References

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Available at: [Link]

  • Alm, M. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Available at: [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). MDPI. Available at: [Link]

  • Bull, J. A., et al. (2020). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC. Available at: [Link]

  • Liu, G., et al. (2023). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. Available at: [Link]

  • Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). PMC. Available at: [Link]

  • Singh, R., et al. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mangaonkar, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ResearchGate. Available at: [Link]

  • Van Arnum, P. (2026). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]

  • Dutta, S., et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon. RSC Advances. Available at: [Link]

  • Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. (2017). Google Patents.
  • Kurcok, P., et al. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Available at: [Link]

  • Mondal, M., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. SciSpace. Available at: [Link]

  • Leveraging Asymmetric Catalysis Data for Mechanistic Interrogation of Nickel-Photoredox THF Arylation. (2023). ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Bifunctional Tetrahydrofurans

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of bifunctional tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of bifunctional tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic cores. Substituted THFs are prevalent scaffolds in a vast array of biologically active natural products, including the potent antitumor Annonaceous acetogenins, lignans, and polyether antibiotics.[1][2][3]

The construction of highly substituted THF rings, particularly with control over multiple stereocenters, presents a formidable challenge in synthetic chemistry. This resource consolidates field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions that frequently arise during the planning and execution of THF synthesis.

Q1: What are the primary synthetic strategies for achieving stereocontrol in tetrahydrofuran synthesis?

A1: Achieving high stereocontrol is the central challenge. The most successful strategies rely on directing the formation of new stereocenters in a predictable manner. Key approaches include:

  • Intramolecular Nucleophilic Substitution (SN2): This classic method involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., halide, sulfonate).[1] Stereocontrol is achieved by pre-setting the stereocenters in the acyclic precursor.

  • Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, rhodium, gold, and platinum, are widely used to catalyze the intramolecular addition of an alcohol to an alkene or alkyne.[4][5] The choice of the metal and, critically, the chiral ligand, creates a chiral environment that directs the stereochemical outcome.[6]

  • Oxidative Cyclizations: These methods, often employing palladium, transform unsaturated alcohols into vinyl-substituted THFs. The reaction proceeds through intermediates like oxypalladation, where stereocontrol can be induced.[1]

  • [3+2] Cycloadditions and Annulations: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring directly. For example, rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides that undergo cycloaddition with alkenes.[1]

  • Ring-Closing Metathesis (RCM): RCM uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor.[7][8] It is particularly powerful for synthesizing larger rings and macrocycles containing a THF moiety.[9][10]

Q2: Why is achieving high diastereoselectivity in THF synthesis often more difficult than in the synthesis of six-membered rings like tetrahydropyrans (THPs)?

A2: This difficulty stems from the conformational flexibility of the transition state during cyclization. The formation of a six-membered THP ring typically proceeds through a well-defined, chair-like transition state. This conformation minimizes unfavorable steric interactions (e.g., 1,3-diaxial strain), allowing for a strong energetic preference for one diastereomeric outcome. In contrast, the five-membered transition state leading to a THF ring is much more flexible and can adopt multiple low-energy conformations, such as the envelope or twist-chair.[6] Since several of these conformations can be energetically similar, it becomes significantly harder to enforce a single reaction pathway, often resulting in mixtures of diastereomers.[6]

Q3: What is the role of protecting groups, and what are common issues associated with them?

A3: In the synthesis of complex, polyfunctional molecules like bifunctional THFs, protecting groups are essential. They act as temporary masks for reactive functional groups (e.g., alcohols, amines, carboxylic acids) to prevent them from interfering with reactions occurring elsewhere in the molecule.[11][12]

Common Issues:

  • Installation/Removal Difficulties: A protecting group might be difficult to install or, more commonly, require harsh conditions for removal that are incompatible with the rest of the molecule.[13]

  • Orthogonality: In a multi-step synthesis, multiple protecting groups are often needed. An "orthogonal" set of protecting groups allows for the selective removal of one type without affecting the others. Failure to plan a robust orthogonal strategy can lead to unintended deprotections.[14]

  • Stability: The protecting group must be stable to a wide range of reaction conditions but removable when needed.[15] A group that is too labile can fall off prematurely, while one that is too robust may be impossible to remove without degrading the product.

  • Steric Hindrance: Bulky protecting groups, like tert-butyldimethylsilyl (TBDMS), can sterically hinder nearby reaction centers, reducing reaction rates or altering selectivity.[12]

Common Alcohol Protecting Groups Cleavage Conditions Key Considerations
Silyl Ethers (e.g., TBDMS, TES) Fluoride sources (e.g., TBAF), acidic conditions.TBDMS is robust; TMS is very labile. Stability varies significantly with steric bulk.[12]
Benzyl Ether (Bn) Hydrogenolysis (H₂, Pd/C), strong acid.Stable to most basic and mild acidic conditions. Removal by hydrogenolysis is clean but incompatible with alkenes/alkynes.[13][14]
Acetal/Ketal (e.g., THP, MOM) Mild acidic conditions (e.g., PPTS, CSA).Stable to bases, nucleophiles, and reducing agents. Introduces a new stereocenter (THP).[13]

Q4: What are the primary safety concerns when working with tetrahydrofuran, both as a solvent and a product?

A4: The most significant hazard associated with THF is the formation of explosive peroxides.[6] THF reacts with atmospheric oxygen upon storage, especially in the presence of light, to form hydroperoxides.[16] Distilling THF to dryness can concentrate these peroxides, leading to a violent explosion.[16] Mandatory Safety Protocol:

  • Always test for peroxides before distilling or concentrating THF, especially from a previously opened bottle. A common test involves adding an acidic aqueous solution of potassium iodide (KI); a yellow-brown color indicates the presence of peroxides.

  • Never distill to dryness. Always leave a small amount of solvent in the distilling flask.

  • Use fresh, inhibited THF whenever possible. Commercial THF often contains an inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation.

  • Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Experimental Problems

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of starting material remaining. What are the likely causes and solutions?

A: This is a common issue that can be traced to several factors related to reagents and reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst or Reagent:

    • Cause: Many catalysts (e.g., Palladium complexes, Grubbs catalysts) and reagents (e.g., LiAlH₄, BH₃-THF) can degrade upon exposure to air or moisture.[17]

    • Solution: Use fresh, high-purity reagents. For metal-catalyzed reactions, ensure ligands and metal precursors are pure. If using a borane reagent like BH₃-THF, verify its molarity, as it can decompose upon storage.[17]

  • Insufficient Stoichiometry:

    • Cause: In reactions like oxidations or hydrolyses, an insufficient molar ratio of the active reagent to the substrate will result in an incomplete reaction.[18][19]

    • Solution: Re-evaluate your calculations. For challenging reactions, consider increasing the equivalents of the reagent (e.g., using 1.5-2.0 equivalents of an oxidant or 3.0 equivalents of LiOH for a saponification).[19]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time may be too short. In heterogeneous reactions, inefficient stirring can limit mass transfer.

    • Solution: Gradually increase the reaction temperature in 10 °C increments while monitoring for product formation and byproduct generation. Extend the reaction time. For reactions involving gaseous reagents (e.g., O₂) or slurries, ensure vigorous stirring.[19]

  • Poor Solubility:

    • Cause: The substrate or a key reagent may not be fully dissolved in the chosen solvent, limiting its availability to react.

    • Solution: Consider using a co-solvent system to improve solubility. For example, in saponifications, a THF/water mixture is often more effective than water alone.[19]

Problem 2: Poor Stereoselectivity

Q: My reaction produces a mixture of diastereomers, and I cannot isolate the desired product in good purity. How can I improve the stereochemical outcome?

A: Poor stereoselectivity is a fundamental challenge in THF synthesis. A systematic approach is required to identify the factors controlling the transition state energies.

Troubleshooting Workflow for Low Stereoselectivity:

G start Low Diastereoselectivity Observed temp Modify Temperature start->temp result Improved Selectivity? temp->result Analyze solvent Screen Solvents solvent->result Analyze ligand Screen Ligands / Catalysts ligand->result Analyze substrate Modify Substrate (e.g., change protecting group) substrate->result Analyze result->solvent No result->ligand No result->substrate No end Optimized Protocol result->end Yes

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Detailed Solutions:

  • Temperature Modification:

    • Rationale: Lowering the reaction temperature often increases selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Be aware that this will likely decrease the reaction rate, requiring longer reaction times.

  • Solvent Screening:

    • Rationale: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states differently.

    • Action: Screen a range of solvents with varying properties (e.g., non-polar: toluene, hexane; polar aprotic: THF, CH₂Cl₂; polar protic: MeOH).

  • Catalyst and Ligand Optimization (for metal-catalyzed reactions):

    • Rationale: This is often the most impactful variable. The steric and electronic properties of the ligand bound to the metal center are critical in defining the shape and chirality of the catalytic pocket, which in turn dictates stereoselectivity.[6]

    • Action: Perform a systematic screen of different ligands. For a palladium-catalyzed cyclization, you might compare bidentate phosphine ligands with different bite angles and steric profiles (e.g., DPE-Phos, Xantphos, BINAP).

  • Substrate Modification:

    • Rationale: A bulky protecting group near the reacting center can provide steric hindrance that favors one approach of the reagents over another, thus enhancing facial selectivity.

    • Action: Consider changing a protecting group from a small one (e.g., MOM) to a bulkier one (e.g., TBDPS) to influence the stereochemical outcome.

Problem 3: Formation of Unexpected Byproducts

Q: I am observing significant byproduct formation. How can I identify the cause and suppress these side reactions?

A: Byproduct formation points to competing reaction pathways. Identifying the structure of the byproduct is the first step toward diagnosing and solving the problem.

Common Side Reactions and Their Mitigation:

  • Elimination (E2) vs. Substitution (SN2) in Intramolecular Cyclizations:

    • Problem: In the synthesis of THFs via intramolecular Williamson ether synthesis, the alkoxide can act as a base, leading to an E2 elimination to form an unsaturated alcohol instead of the desired cyclic ether.

    • Mitigation: Use less-hindered bases (e.g., NaH instead of KOtBu). Employ milder reaction conditions (lower temperature). Ensure the geometry of the substrate is suitable for SN2 (anti-periplanar arrangement is required for E2).

    G sub Acyclic Precursor (Alcohol + Leaving Group) sn2 Intramolecular SN2 (Desired Pathway) sub->sn2 e2 E2 Elimination (Side Reaction) sub->e2 thf Tetrahydrofuran Product sn2->thf alkene Unsaturated Alcohol Byproduct e2->alkene

    Caption: Competing SN2 and E2 pathways in THF synthesis.

  • Over- or Under-Oxidation:

    • Problem: In the oxidation of a diol or alcohol precursor, the reaction may not proceed fully to the desired functional group, or it may proceed too far. For example, oxidation of a primary alcohol intended to form an aldehyde might stall, or it might be over-oxidized to a carboxylic acid. Oxidation of the THF ring itself can lead to lactones like γ-butyrolactone.[20][21]

    • Mitigation: Choose an oxidant with appropriate reactivity for the desired transformation. Carefully control the stoichiometry of the oxidant. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.[18]

  • Ring-Opening of the THF Core:

    • Problem: Under strongly acidic or certain Lewis acidic conditions, the THF ring itself can be cleaved.[22]

    • Mitigation: Avoid harsh acidic conditions during workup or subsequent steps. If a Lewis acid is required, choose a milder one or perform the reaction at a lower temperature.

Key Experimental Protocols

This section provides a representative, detailed protocol for a common synthetic transformation.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization of a γ-Hydroxyalkene

This protocol describes a general procedure for the synthesis of a 2-vinyltetrahydrofuran derivative, a common core in many natural products.[1][2]

Reaction Scheme: (A generic γ-hydroxyalkene cyclizing to a 2-vinyltetrahydrofuran)

Materials:

  • γ-Hydroxyalkene (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (3.0 equiv, as re-oxidant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon or atmosphere)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Cu(OAc)₂ (3.0 equiv).

    • Seal the flask with a septum, and purge with oxygen gas for 5-10 minutes. Maintain a positive pressure of oxygen using a balloon.

    • Add anhydrous DMSO via syringe to the flask.

  • Reagent Addition:

    • In a separate vial, dissolve the γ-hydroxyalkene (1.0 equiv) and Pd(OAc)₂ (0.1 equiv) in a minimal amount of anhydrous DMSO.

    • Add this solution to the stirred suspension in the Schlenk flask via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and copper salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-vinyltetrahydrofuran.

Workflow Diagram:

G setup 1. Setup - Add Cu(OAc)2 to flask - Purge with O2 reagents 2. Reagent Addition - Dissolve Substrate & Pd(OAc)2 in DMSO - Add to main flask setup->reagents reaction 3. Reaction - Heat to 60-80 °C under O2 - Monitor by TLC/GC-MS reagents->reaction workup 4. Workup - Cool and partition - Et2O/Water extraction reaction->workup purify 5. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Pd-catalyzed oxidative cyclization.

References

  • Wolfe, J. P., & Entwistle, D. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 20(3), 245–280. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of organic chemistry, 75(1), 213–223. [Link]

  • Hoffmann, R. W. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Synfacts. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. Thieme, 20(10), 1144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. organic-chemistry.org. [Link]

  • Ribeiro, J. M., et al. (2021). Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. OSTI.GOV. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Perlego. [Link]

  • ResearchGate. (2023). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxidation of Tetrahydrofuran. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org. [Link]

  • Ausavasukhi, A., & Sooknoi, T. (2016). Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. Royal Society of Chemistry. [Link]

  • Driedger, D., Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Royal Society of Chemistry. [Link]

  • Dias, L. C. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]

  • Halcomb, R. L., & Showalter, H. D. H. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • Kocienski, P. J. (1994). Protective Groups in Synthetic Organic Chemistry. University of Leeds. [Link]

  • Alali, F. Q., Liu, X. X., & McLaughlin, J. L. (1999). Annonaceous acetogenins: recent progress. Journal of natural products, 62(3), 504–540. [Link]

  • Zuccaro, G., et al. (2023). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Gupta, S., et al. (2011). Annonaceous Acetogenins: The Unrevealed Area for Cytotoxic and Pesticidal Activities. Systematic Reviews in Pharmacy, 2(2), 104. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Thieme. (n.d.). Metal-Catalyzed Cyclization Reactions. Thieme Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). organic-chemistry.org. [Link]

  • Donohoe, T. J., et al. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(3), 793-807. [Link]

  • Tsubaki, K., et al. (2009). Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues. MDPI. [Link]

  • Li, Y., et al. (2025). Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates. Dovepress. [Link]

  • Li, Y., et al. (2020). Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates. Drug Design, Development and Therapy, 14, 4971–4985. [Link]

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Troubleshooting

Technical Support Center: 3-Chlorotetrahydrofuran-2-carbonitrile Purification

Welcome to the technical support guide for the purification of crude 3-chlorotetrahydrofuran-2-carbonitrile. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 3-chlorotetrahydrofuran-2-carbonitrile. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material essential for downstream applications.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the purification of 3-chlorotetrahydrofuran-2-carbonitrile, helping you to identify potential impurities and select an appropriate purification strategy.

Q1: What are the most likely impurities in my crude 3-chlorotetrahydrofuran-2-carbonitrile?

The impurity profile is highly dependent on the synthetic route. However, based on common syntheses such as the chlorination of 2-cyanotetrahydrofuran, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 2,3-dihydrofuran or other precursors.

  • Reagent-Derived Impurities: Byproducts from the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide).[1]

  • Solvent Residues: Residual solvents from the reaction and workup steps (e.g., toluene, dichloromethane, diethyl ether).[1][2]

  • Isomeric Byproducts: Diastereomers of the product are highly probable due to the two chiral centers created during synthesis. These stereoisomers often have very similar physical properties, making them challenging to separate.[3][4]

  • Side-Reaction Products: Over-chlorinated species or products from elimination reactions.

  • Degradation Products: The tetrahydrofuran (THF) ring can be susceptible to forming peroxides or other degradation products like 4-hydroxybutanal, especially during storage or upon exposure to air.[5][6]

Q2: Which analytical techniques are best for identifying these impurities?

A multi-technique approach is recommended for a comprehensive purity analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities such as residual solvents and low-boiling point byproducts. It provides both retention time data for quantification and mass spectra for structural identification.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for confirming the structure of the desired product and identifying major impurities. The diastereomeric ratio can often be determined by integrating distinct peaks in the ¹H NMR spectrum.[7][9][10]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the main component and separating it from less volatile impurities and diastereomers, especially when coupled with a mass spectrometer (LC-MS).[7][]

  • Karl Fischer Titration: Specifically used to quantify water content, which can be a critical parameter.[11]

Q3: My purified product is a dark oil. What causes the color and how can I remove it?

Dark coloration often indicates the presence of polymeric or high-molecular-weight byproducts, which can arise from side reactions or the degradation of starting materials or the product itself.

Solution: A simple and effective method is to perform a "plug filtration." Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Pass this solution through a short column (a "plug") of silica gel. The highly polar, colored impurities will adsorb strongly to the silica, while your desired, less polar product will elute. This can be a quick preliminary purification step before a more rigorous method like distillation or chromatography.

Part 2: Purification Strategy & Troubleshooting Workflow

The choice of purification method is dictated by the nature of the impurities identified. The following workflow provides a logical path from crude material to a highly pure product.

Logical Workflow for Purification

This diagram outlines a decision-making process for purifying crude 3-chlorotetrahydrofuran-2-carbonitrile.

Purification_Workflow Crude Crude Product Analysis (GC-MS, NMR) Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Aqueous_Workup  Acidic/Basic  Impurities Present? Distillation Fractional Vacuum Distillation Crude->Distillation  No Water-Soluble  Impurities Aqueous_Workup->Distillation  Volatile Impurities &  Boiling Point Difference >25°C? Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography  Non-Volatile Impurities or  Close-Boiling Isomers Distillation->Chromatography  Diastereomers  Still Present? Pure_Product Pure Product (>98%) Distillation->Pure_Product  Diastereomers  Separated Chromatography->Pure_Product

Caption: Decision workflow for selecting the appropriate purification technique.

Part 3: Detailed Experimental Protocols

Here are step-by-step guides for the most effective purification techniques.

Protocol 1: Fractional Vacuum Distillation

Application: Best suited for separating the product from non-volatile residues and impurities with significantly different boiling points.[12][13][14]

Scientist's Note: Applying a vacuum is crucial as it lowers the boiling point, preventing thermal degradation of the sensitive chloro-nitrile functional groups.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Vigreux or packed fractionating column (15-30 cm)[11][12]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude 3-chlorotetrahydrofuran-2-carbonitrile to the round-bottom flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using the heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the pure product. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • End-run: Stop the distillation before the flask boils to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Analysis: Analyze the collected main fraction by GC-MS or NMR to confirm its purity.

Protocol 2: Flash Column Chromatography

Application: The most effective method for separating diastereomers and impurities with similar polarities to the product.[9][10][15]

Scientist's Note: Diastereomers have different physical properties and can be separated by chromatography.[3][4] The key to success is finding a solvent system that provides an optimal separation factor (ΔRf) on a Thin Layer Chromatography (TLC) plate before scaling up to the column.

Apparatus:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvent reservoir and pump (optional, for larger scale)

  • Fraction collector or test tubes

Procedure:

  • Solvent System Selection: Develop a mobile phase using TLC. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the selected mobile phase. Apply positive pressure (using air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect small fractions sequentially.

  • Analysis: Spot each fraction on a TLC plate and visualize under a UV lamp or with a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Data Summary Table

This table summarizes the effectiveness of each primary purification technique against common impurities.

Purification MethodTarget ImpuritiesExpected PurityAdvantagesDisadvantages
Aqueous Wash Acidic/basic residues, water-soluble salts[11][16]>90% (pre-purification)Simple, removes inorganic salts effectivelyNot effective for organic impurities
Fractional Vacuum Distillation Residual solvents, high/low boiling byproducts[12]95-99%Good for large scale, removes non-volatilesMay not separate close-boiling isomers, risk of thermal degradation[12]
Flash Column Chromatography Diastereomers, isomers, similarly polar byproducts[3][15]>99%Excellent for isomer separation, high resolutionCan be solvent-intensive, more complex for large scale

References

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans. (n.d.). SciSpace.
  • Improving diastereoselectivity in substituted tetrahydrofuran synthesis. (n.d.). Benchchem.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-Portal.org.
  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016). PMC.
  • Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid. (n.d.). Benchchem.
  • purification methods for removing impurities from nitriles. (n.d.). Benchchem.
  • US4022816A - Purification of chlorobutyronitrile. (1977). Google Patents.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Fractional distillation. (n.d.). Wikipedia.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines. (2013). PubMed.
  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to the Purity Analysis of 3-Chloro-tetrahydro-pyran-4-one. (n.d.). Benchchem.
  • GB2213478A - Chlorination and bromination of aromatic or heterocyclic compounds. (1989). Google Patents.
  • Fractional Distillation Archives. (2024). Pope Inc.
  • Tetrahydrofuran. (n.d.). Wikipedia.
  • US4189580A - Process for the preparation of nitriles. (1980). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Bentham Science.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Departments of Physics and Chemistry - EMU.
  • False results caused by solvent impurity in tetrahydrofuran for maldi tof ms analysis of amines. (2014). Research portal Eindhoven University of Technology.
  • TRIS TESTING METHODS. (2024). Bio Spectra.
  • GCSE Chemistry Revision "Fractional Distillation". (2023). YouTube.
  • Fractional distillation. (n.d.). Energy Education.
  • WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran. (2008). Google Patents.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Benchchem.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
  • Propenylamine, 1-chloro-N,N,2-trimethyl. (n.d.). Organic Syntheses Procedure.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile. Designed for researchers and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis grounded in fundamental principles of NMR spectroscopy. We will dissect the predicted spectral features of the target molecule, compare it with key structural analogs to rationalize electronic and stereochemical effects, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Challenge

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a substituted five-membered heterocycle featuring two contiguous stereocenters. The relative trans configuration of the C2 nitrile and C3 chloro substituents, along with the influence of the ring oxygen, creates a unique electronic environment for each proton. ¹H NMR spectroscopy is an indispensable tool for confirming the constitution and, critically, the relative stereochemistry of such molecules.[1][2] The precise chemical shifts (δ) and spin-spin coupling constants (J-values) serve as a fingerprint for the molecule's three-dimensional structure.

Part 1: Predicted ¹H NMR Spectrum of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

Key Structural Influences on the Spectrum:

  • Electronegativity: The oxygen atom, the chlorine atom, and the nitrile group are all electron-withdrawing. This property deshields nearby protons, shifting their resonance signals to a higher chemical shift (downfield).

  • Stereochemistry: The trans relationship between the protons on C2 (H2) and C3 (H3) dictates their vicinal coupling constant (³J_H2,H3). Based on the Karplus relationship, which correlates coupling constants to dihedral angles, the expected ~120° angle between these protons will result in a relatively small coupling constant (typically 2-4 Hz). This is a key marker for the trans isomer.

Predicted Proton Assignments:

  • H2 (Proton at C2): This proton is alpha to both the electron-withdrawing nitrile group and the ring oxygen. It is expected to be significantly deshielded. It will be coupled to the H3 proton, resulting in a doublet. The small trans coupling constant will be characteristic.

  • H3 (Proton at C3): This proton is attached to the same carbon as the highly electronegative chlorine atom. It will be strongly deshielded and appear downfield. It is coupled to H2 and the two diastereotopic protons at C4, likely appearing as a doublet of doublets (dd) or a more complex multiplet.

  • H5a and H5b (Protons at C5): These are diastereotopic methylene protons adjacent to the ring oxygen. They will be deshielded relative to simple alkanes and will be coupled to each other (geminal coupling) and to the two protons at C4 (vicinal coupling), resulting in complex multiplets.

  • H4a and H4b (Protons at C4): These diastereotopic methylene protons are the most shielded in the molecule, though still influenced by the adjacent C3-chloro group. They are coupled to each other, H3, and the two H5 protons, leading to complex, overlapping multiplets in the most upfield region of the spectrum.

Part 2: Comparative Analysis with Structural Analogs

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of two simpler, related compounds: Tetrahydrofuran-2-carbonitrile and 3-Chlorotetrahydrofuran . This comparison allows us to isolate and understand the specific spectral contributions of the nitrile and chloro substituents.

CompoundProtonChemical Shift (δ, ppm) (Predicted/Experimental)Multiplicity & Coupling Constants (J, Hz)
Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile H2~4.8 - 5.0 (Predicted)d, J ≈ 2-4
H3~4.6 - 4.8 (Predicted)dd or m
H5a, H5b~3.9 - 4.2 (Predicted)m
H4a, H4b~2.3 - 2.6 (Predicted)m
Tetrahydrofuran-2-carbonitrile [3]H24.71dd, J = 7.1, 4.6
H53.92 - 4.02m
H3, H41.97 - 2.31m
3-Chlorotetrahydrofuran [4][5]H3~4.5 (Predicted)m
H2, H5~3.8 - 4.1 (Predicted)m
H4~2.2 - 2.4 (Predicted)m

Analysis of Comparative Data:

  • Effect of the C3-Chloro Group: By comparing the target molecule to Tetrahydrofuran-2-carbonitrile, we can see the dramatic effect of adding the chlorine at C3. The protons at C3 and C4 are shifted significantly downfield in the target molecule. Furthermore, the coupling constant for H2 changes from a larger cis/trans average in the unsubstituted nitrile to a small, purely trans coupling in our target, which is a powerful diagnostic tool.

  • Effect of the C2-Nitrile Group: Comparing the target molecule to 3-Chlorotetrahydrofuran highlights the influence of the nitrile group. The proton at C2 is shifted significantly downfield from the ~3.8-4.1 ppm range in 3-chlorotetrahydrofuran to an expected ~4.8-5.0 ppm. This deshielding is a direct consequence of the anisotropic effect of the cyano group.

Part 3: Visualization of Key Interactions

To clarify the relationships between the protons, the following diagram illustrates the primary spin-spin coupling pathways.

Caption: Spin-spin coupling network in the target molecule.

Part 4: Experimental Protocol for High-Resolution ¹H NMR

Adherence to a meticulous protocol is essential for obtaining data suitable for publication and unambiguous structural elucidation.

1. Sample Preparation: i. Accurately weigh approximately 5-10 mg of the purified compound. ii. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity (≥99.8%). iii. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm.[6] iv. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration: i. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields will provide better signal dispersion, which is crucial for resolving the complex multiplets in this molecule. ii. Lock the spectrometer on the deuterium signal of the solvent. iii. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

3. Data Acquisition: i. Experiment: Use a standard one-pulse (zg) sequence. ii. Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured. iii. Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution. iv. Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds. This is critical for allowing full relaxation of all protons, ensuring that the signal integrations are accurate and quantitative.[7] v. Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing: i. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. ii. Perform a Fourier transform. iii. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. iv. Apply a baseline correction. v. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. vi. Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:2:2). vii. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.[8]

Conclusion

The ¹H NMR spectrum of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a rich source of structural information. A thorough analysis, predicated on the deshielding effects of its functional groups and the stereochemical information encoded in its coupling constants, allows for its unambiguous identification. The small ³J coupling constant between H2 and H3 is a definitive marker for the trans relative stereochemistry. By comparing its predicted spectral data with that of simpler analogs, we gain a deeper, causal understanding of how each structural component contributes to the final spectrum, embodying the predictive power of NMR spectroscopy in modern chemical research.

References

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . KGROUP. [Link]

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  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations . Chemistry – A European Journal. [Link]

  • Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... . ResearchGate. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • Figure S83. 1 H NMR spectrum of 2-(furan-2-yl)-3,3-dibromoacrylonitrile... . ResearchGate. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) . Chemistry LibreTexts. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites . PMC - NIH. [Link]

  • 3-Chloro-tetrahydrofuran . NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

  • 29.9 1H NMR Spectroscopy . Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

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Comparative

A Senior Scientist's Guide to 13C NMR Analysis of Substituted Tetrahydrofurans

Introduction: The Tetrahydrofuran Ring, a Privileged Scaffold The tetrahydrofuran (THF) moiety is a cornerstone of modern chemistry. Its presence in natural products, pharmaceuticals, and advanced materials underscores i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydrofuran Ring, a Privileged Scaffold

The tetrahydrofuran (THF) moiety is a cornerstone of modern chemistry. Its presence in natural products, pharmaceuticals, and advanced materials underscores its significance. For researchers in drug development and chemical synthesis, the ability to precisely characterize the structure, substitution pattern, and stereochemistry of novel THF derivatives is paramount. Among the analytical toolkit, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as an exceptionally powerful technique. It provides a direct window into the carbon framework of a molecule, revealing subtle electronic and steric differences that define its three-dimensional structure and, ultimately, its function.

This guide moves beyond a simple recitation of chemical shifts. It is designed for the practicing scientist, offering an in-depth comparison of how substitution affects the ¹³C NMR spectrum of the THF ring. We will explore the causality behind spectral changes, provide a validated experimental protocol, and delve into advanced techniques for unambiguous structural assignment, grounding every claim in authoritative data.

Section 1: Fundamental Principles of ¹³C Chemical Shifts in Tetrahydrofurans

The ¹³C NMR spectrum of unsubstituted tetrahydrofuran in CDCl₃ provides our baseline, with two signals corresponding to the two unique carbon environments: C2/C5 at approximately 68.7 ppm and C3/C4 at 26.5 ppm. The carbons adjacent to the oxygen atom (C2, C5), known as the α-carbons, are significantly deshielded (shifted downfield) due to the oxygen's high electronegativity.[1][2] The more distant β-carbons (C3, C4) resonate at a much higher field, typical of standard alkane CH₂ groups.

When a substituent is introduced, it perturbs the electronic environment of the entire ring. These perturbations are predictable and follow several key principles:

  • The Alpha (α) Effect: The carbon atom directly attached to the substituent experiences the largest change in chemical shift. Electronegative substituents (e.g., -OH, -NH₂, halogens) cause a strong downfield shift (deshielding).[1][3]

  • The Beta (β) Effect: The effect on the carbon atom once removed from the substituent is also typically a downfield shift, though usually smaller than the α-effect.

  • The Gamma (γ) Effect: The effect on the carbon two bonds away is highly dependent on stereochemistry. A gauche interaction (where the substituent and the γ-carbon are in a staggered conformation) often leads to an upfield, shielding effect, known as the "gamma-gauche effect." This is a critical tool for stereochemical assignment.[3]

  • Stereoelectronic Effects: The orientation of lone pairs on the ring's oxygen atom and their interaction with the orbitals of substituents can influence chemical shifts, adding another layer of structural information.[4]

Section 2: A Comparative Analysis of Substituent Effects

The true power of ¹³C NMR lies in its ability to distinguish between isomers. Let's compare how changes in substituent position (regioisomerism) and three-dimensional arrangement (stereoisomerism) manifest in the spectrum.

Regioisomers: 2-Substituted vs. 3-Substituted Tetrahydrofurans

The position of a substituent dramatically alters the ¹³C NMR spectrum. Placing a group at C2 versus C3 breaks the molecule's symmetry in different ways, leading to four or five unique carbon signals, respectively.

Consider the comparison between 2-methyltetrahydrofuran and 3-methyltetrahydrofuran.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Substituent (ppm)
Unsubstituted THF 68.726.526.568.7N/A
2-Methyl-THF ~75.9~35.0~26.0~67.5~21.5
3-Methyl-THF ~73.3~33.8~35.0~67.0~17.0

Table 1: Representative ¹³C NMR chemical shifts for methyl-substituted tetrahydrofurans. Actual values may vary slightly based on solvent and experimental conditions. Data compiled from various sources, including SDBS and nmrshiftdb2.[5][6]

Analysis:

  • 2-Methyl-THF: The methyl group at C2 (the α-position) causes a significant downfield shift for C2 itself. The β-carbon, C3, is also shifted downfield, while the γ-carbon, C4, is relatively unaffected. The other α-carbon, C5, is slightly shielded (shifted upfield).

  • 3-Methyl-THF: With the methyl group at C3 (the β-position), both α-carbons (C2 and C5) are shifted downfield. The substituted carbon, C3, is also shifted downfield, as is the adjacent C4.

This clear difference in the pattern of chemical shifts allows for the unambiguous differentiation between 2- and 3-substituted regioisomers.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent imposes a predictable influence on the chemical shifts of the THF ring carbons.

EWG_EDG_Effects

  • Electron-Withdrawing Groups (EWGs) like hydroxyl (-OH) or amino (-NH₂) groups at C2 will strongly deshield C2 due to the inductive effect. This effect propagates through the ring, typically causing a smaller deshielding at C3 and C5.

  • Electron-Donating Groups (EDGs) like alkyl groups have a more complex effect. While the substituted carbon (α-carbon) is still deshielded, adjacent carbons can sometimes experience a slight shielding effect.

Stereochemical Effects: Distinguishing Diastereomers

¹³C NMR is exceptionally sensitive to the 3D arrangement of atoms. For disubstituted tetrahydrofurans, the chemical shifts of the ring carbons, particularly those subject to the γ-gauche effect, can be used to reliably assign cis and trans stereochemistry.

Consider a generic 2,5-disubstituted THF. In the cis isomer, each substituent is gauche to one of the C3 or C4 carbons. In the trans isomer, these interactions are different. This leads to distinct upfield shifts for the γ-carbons in the cis isomer compared to the trans isomer, a diagnostic hallmark for stereochemical assignment. Authoritative texts on the NMR of saturated heterocycles by experts like Ernest L. Eliel provide extensive data supporting these principles.[7][8]

Section 3: A Validated Experimental Protocol for High-Quality Spectra

Acquiring a clean, high-resolution ¹³C NMR spectrum is crucial for accurate analysis. The following protocol is a self-validating system, with explanations for each step to ensure technical accuracy.

NMR_Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Mass: Weigh approximately 20-50 mg of the purified substituted tetrahydrofuran.[9] A higher concentration is needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[1]

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is an excellent first choice for most organic compounds due to its good solubilizing power and single deuterium lock signal.[9] For more polar compounds, acetone-d₆ or DMSO-d₆ can be used.

    • Homogeneity: Ensure the sample is fully dissolved. Any solid particulates will degrade the magnetic field homogeneity and broaden the NMR signals. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Spectrometer Setup & Acquisition:

    • Locking & Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

    • Acquisition Parameters: For a standard quantitative ¹³C spectrum, key parameters include:

      • Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and experiment time.

      • Relaxation Delay (D1): Set a delay of at least 2 seconds between pulses. This is crucial to allow all carbons, especially quaternary carbons (those with no attached protons), to fully relax back to their equilibrium state. A short delay will lead to inaccurate peak integrations for quaternary carbons.

      • Proton Decoupling: Use broadband proton decoupling. This irradiates all proton frequencies, collapsing the ¹³C-¹H spin-spin coupling and resulting in a single sharp peak for each unique carbon.[1][3] It also provides a signal enhancement through the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.

    • Referencing: Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added, its signal is set to 0.0 ppm. More commonly, the residual solvent signal is used as a secondary reference (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[10]

Section 4: Advanced Interpretation: Beyond the 1D Spectrum

For complex substituted tetrahydrofurans, a simple 1D ¹³C spectrum may not be sufficient for complete assignment. In these cases, advanced NMR experiments are indispensable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that differentiates between CH, CH₂, and CH₃ groups.[11]

    • DEPT-90: Only CH (methine) carbons will appear as positive peaks.

    • DEPT-135: CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.

    • Quaternary carbons are absent from all DEPT spectra. By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the multiplicity of every carbon signal.[11]

  • 2D Heteronuclear Correlation (HSQC/HMQC & HMBC): These experiments correlate the ¹³C spectrum with the ¹H spectrum, providing powerful connectivity information.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between a carbon and the proton(s) directly attached to it (¹JCH coupling).[12][13] It is the most reliable way to link the proton and carbon frameworks.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between a carbon and protons that are two or three bonds away (²JCH and ³JCH coupling).[14][15] This is exceptionally useful for identifying quaternary carbons and piecing together the molecular fragments identified from other experiments.

By employing a combination of 1D ¹³C, DEPT, HSQC, and HMBC experiments, researchers can confidently and rigorously determine the complete structure of even highly complex substituted tetrahydrofurans.

Conclusion

¹³C NMR spectroscopy is an information-rich technique that is essential for the structural elucidation of substituted tetrahydrofurans. By understanding the fundamental principles that govern chemical shifts—including positional, electronic, and stereochemical effects—scientists can extract detailed structural information. A systematic approach, beginning with a high-quality 1D spectrum acquired via a validated protocol and supplemented with advanced techniques like DEPT and 2D correlation spectroscopy when necessary, provides an unambiguous pathway to structural assignment. This guide equips researchers in drug discovery and chemical development with the comparative data and field-proven insights needed to leverage ¹³C NMR to its full potential.

References

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Willer, R. L., & Eliel, E. L. (1977). Carbon-13 n.m.r. spectra of saturated heterocycles. Part VII—Thianium Salts. Magnetic Resonance in Chemistry. Available at: [Link]

  • Baird, M. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Lopez-Perez, J. L., et al. (2006). Application of Chemoinformatics to the Structural Elucidation of Natural Compounds. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Index of organic compound C-13 NMR spectra. Doc Brown's Chemistry Clinic. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). re3data.org. Available at: [Link]

  • Stothers, J. B., & Tan, C. T. (1974). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. Canadian Journal of Chemistry. Available at: [Link]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • Olejniczak, M., & Turski, K. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Eliel, E. L., et al. (1971). Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 3. 1,3-Dithianes. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Hada, M. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of Alberta. (2010). H-C multiple-bond correlations: HMBC. University of Alberta NMR Services. Available at: [Link]

  • Rossini, A. J., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. Available at: [Link]

  • Olejniczak, M., & Turski, K. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

  • Cojean, A. S., et al. (2012). Straightforward one-pot stereoselective synthesis of substituted tetrahydrofurans from 1,3-butadienes and aldehydes. ResearchGate. Available at: [Link]

  • Martins, M. A. P. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Spectroscopy Letters. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Hoffman, R. E. (2015). NMR Chemical Shifts of Trace Impurities. EPFL. Available at: [Link]

  • LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. YouTube. Available at: [Link]

  • da Silva, G. G., et al. (2005). Orbital interactions and their effects on 13C NMR chemical shifts for 4,6-disubstituted-2,2-dimethyl-1,3-dioxanes. A theoretical study. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C nuclear magnetic resonance studies. 55. A comparison of the stereochemical dependence of γ- and δ-substituent effects on 13C shieldings in several norbornanols and norbornenols. ResearchGate. Available at: [Link]

  • Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department. Available at: [Link]

  • Bhinderwala, F., et al. (2024). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry. Available at: [Link]

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Validation

Advanced Synthetic Routes to 2,3-Disubstituted Tetrahydrofurans: A Comparative Guide

The 2,3-disubstituted tetrahydrofuran (THF) ring is a privileged structural motif ubiquitous in bioactive natural products and modern pharmaceuticals. A prominent example is the stereochemically dense bis-THF ligand foun...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-disubstituted tetrahydrofuran (THF) ring is a privileged structural motif ubiquitous in bioactive natural products and modern pharmaceuticals. A prominent example is the stereochemically dense bis-THF ligand found in darunavir, a first-line HIV-1 protease inhibitor[1]. For synthetic chemists and drug development professionals, the primary challenge in constructing these heterocycles lies in the rigorous control of relative (diastereomeric) and absolute (enantiomeric) stereochemistry at the C2 and C3 positions.

This guide objectively evaluates three state-of-the-art synthetic methodologies for accessing 2,3-disubstituted THFs, comparing their mechanistic causality, stereochemical outcomes, and operational protocols.

Palladium-Catalyzed Carboetherification of γ-Hydroxyalkenes

Developed by Wolfe and co-workers, this methodology achieves the simultaneous formation of a C–O and a C–C bond across a terminal alkene, coupling it with an aryl or vinyl halide[2].

Mechanistic Causality & Stereocontrol: The reaction initiates with the oxidative addition of Pd(0) to the aryl bromide, followed by coordination to the γ-hydroxyalkene. A strong base (NaOtBu) is required to deprotonate the alcohol, enhancing its nucleophilicity for the critical intramolecular anti-oxypalladation step. The choice of DPE-phos as the supporting ligand is non-trivial; its wide bite angle enforces a specific geometry around the palladium center. The exceptional trans-diastereoselectivity (>20:1 dr) is a direct consequence of the system minimizing allylic A(1,3) strain in the transition state prior to reductive elimination[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Coord Alkene Coordination (γ-hydroxyalkene) OxAdd->Coord OxyPd Intramolecular Anti-Oxypalladation Coord->OxyPd Base (NaOtBu) RedElim Reductive Elimination (trans-2,3-THF) OxyPd->RedElim Minimizes A(1,3) strain RedElim->Pd0 Product Release

Pd-catalyzed carboetherification cycle yielding trans-2,3-disubstituted THFs.

Standard Experimental Protocol
  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (1 mol %), DPE-phos (2 mol %), and NaOtBu (2.0 equiv).

  • Addition: Add the γ-hydroxy terminal alkene (1.0 equiv) and aryl bromide (2.0 equiv) dissolved in anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 65 °C for 12–24 hours until complete consumption of the alkene is observed via TLC.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography.

Lewis Acid-Catalyzed Vinyl Acetal Rearrangement

Ghosh and colleagues developed a divergent, Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines that grants access to either cis- or trans-2,3-disubstituted THFs from a single precursor[1].

Mechanistic Causality & Stereocontrol: The stereochemical divergence is strictly governed by the choice of Lewis acid and reaction temperature. The Lewis acid coordinates to the acetal oxygen, triggering ring opening to generate a highly reactive oxocarbenium ion.

  • Kinetic Control (-78 °C): Using BF3·OEt2 at low temperatures traps the kinetically favored oxocarbenium conformer via a rapid Prins-type cyclization, yielding the cis-isomer.

  • Thermodynamic Control (140 °C): Using Zn(OTf)2 at elevated temperatures makes the ring-opening/closing sequence reversible. This funnels the intermediates into the thermodynamically more stable trans-isomer[1].

G Start 4,5-Dihydro-1,3-dioxepine LA Lewis Acid Coordination (BF3·OEt2 or Zn(OTf)2) Start->LA Oxo Oxocarbenium Ion Intermediate LA->Oxo Kinetic Kinetic Control (-78 °C, BF3·OEt2) Oxo->Kinetic Thermo Thermodynamic Control (140 °C, Zn(OTf)2) Oxo->Thermo Cis cis-2,3-Disubstituted THF Carbaldehyde Kinetic->Cis Trans trans-2,3-Disubstituted THF Carbaldehyde Thermo->Trans

Divergent kinetic vs. thermodynamic pathways in vinyl acetal rearrangement.

Standard Experimental Protocol
  • Setup (Cis-Isomer): Dissolve the 4,5-dihydro-1,3-dioxepine precursor (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under an argon atmosphere.

  • Reaction: Cool the solution to -78 °C. Dropwise add BF3·OEt2 (0.2 equiv). Stir at -78 °C for 2 hours.

  • Workup: Quench with Et3N, warm to room temperature, concentrate under reduced pressure, and purify via chromatography to isolate the cis-2,3-disubstituted THF carbaldehyde.

  • Alternative (Trans-Isomer): Substitute the catalyst and solvent with Zn(OTf)2 (0.2 equiv) in xylenes, and heat to 140 °C for 4 hours, followed by standard aqueous workup.

Sulfoxonium Ylide Cascade via Payne Rearrangement

Borhan, Schomaker, and co-workers established a powerful strategy to synthesize enantiomerically pure 2,3-disubstituted THFs by leveraging the chiral pool generated from Sharpless asymmetric epoxidation[3].

Mechanistic Causality & Stereocontrol: The mechanistic ingenuity of this route lies in the base-mediated Payne rearrangement. An internal 2,3-epoxy alcohol is in equilibrium with its terminal 1,2-epoxide counterpart. By shifting the epoxide to the terminal position, steric hindrance at C1 is drastically reduced. Dimethylsulfoxonium methylide (a nucleophilic ylide) selectively attacks this less hindered C1 position, generating a bis-alkoxide intermediate. This intermediate rapidly undergoes a stereospecific 5-exo-tet ring closure. DMSO is the optimal solvent because it stabilizes the ylide and facilitates the Payne equilibrium, ensuring perfect chirality transfer from the starting material to the THF product[3].

G Epoxy Enantiopure 2,3-Epoxy Alcohol Payne Payne Rearrangement (NaH, DMSO) Epoxy->Payne TermEpoxy Terminal 1,2-Epoxide Intermediate Payne->TermEpoxy Ylide Nucleophilic Attack (Me3S(O)CH2) TermEpoxy->Ylide C1 Attack BisAlk Bis-alkoxide Intermediate Ylide->BisAlk Cyclo 5-exo-tet Cyclization BisAlk->Cyclo Prod Enantiopure 2,3-Disubstituted THF Cyclo->Prod

Payne rearrangement and sulfoxonium ylide cascade to enantiopure THFs.

Standard Experimental Protocol
  • Ylide Generation: In a flame-dried flask under argon, add trimethylsulfoxonium iodide (3.0 equiv) and NaH (60% dispersion in mineral oil, 3.0 equiv). Slowly add anhydrous DMSO (0.2 M) and stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Reaction: Add the enantiopure 2,3-epoxy alcohol (1.0 equiv) as a solution in DMSO. Heat the reaction mixture to 50 °C for 12 hours to drive the Payne rearrangement and subsequent cyclization cascade.

  • Workup: Cool the mixture, quench carefully with water, and extract extensively with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over Na2SO4, concentrate, and purify via chromatography.

Comparative Data Analysis

The table below summarizes the quantitative performance and operational trade-offs of the three methodologies to guide route selection in drug development and total synthesis.

MethodologyCatalyst / ReagentsStereocontrolYield RangeKey AdvantagePrimary Limitation
Pd-Catalyzed Carboetherification Pd2(dba)3, DPE-Phos, NaOtButrans-selective (>20:1 dr)58–84%Efficient one-step C–C and C–O bond formation.Requires aryl/vinyl bromides; inherently limited to trans isomers.
Vinyl Acetal Rearrangement BF3·OEt2 (cis) or Zn(OTf)2 (trans)Tunable (cis or trans)60–90%Divergent stereocontrol from a single precursor.Requires multi-step synthesis of the 4,5-dihydro-1,3-dioxepine precursor.
Sulfoxonium Ylide Cascade Me3S(O)I, NaH, DMSOEnantiospecific (ee >95%)65–85%Perfect chirality transfer from Sharpless epoxidation.Substrate scope is restricted to allylic alcohol derivatives.

References

  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry.[Link]

  • Ghosh, A. K., et al. (2020). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. The Journal of Organic Chemistry.[Link]

  • Schomaker, J. M., Pulgam, V. R., & Borhan, B. (2004). Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. Journal of the American Chemical Society.[Link]

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Comparative

Comparative Guide: X-Ray Crystallographic Strategies for Tetrahydrofuran (THF) Derivatives in Drug Design

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide Introduction: The Crystallographic Challenge of THF Derivatives The tetrahydrofur...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Introduction: The Crystallographic Challenge of THF Derivatives

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry. It is a critical pharmacophore in marine polyketides and FDA-approved HIV-1 protease inhibitors (e.g., Darunavir, Amprenavir), where bis-THF moieties maximize hydrogen bonding with catalytic aspartate residues[1].

However, structurally resolving THF derivatives via X-ray crystallography presents a unique biophysical challenge. The five-membered THF ring exhibits a highly dynamic pseudorotation, rapidly interconverting between the


 (envelope) and 

(twist) conformations[2]. Because the energy barrier between these states is exceptionally low (< 2 kcal/mol), the THF ring often suffers from dynamic disorder within the crystal lattice. This manifests as diffuse electron density or artificially high B-factors, making it difficult to unambiguously assign the active binding pose.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary axes of decision-making in THF crystallography: Complex Formation (Co-crystallization vs. Soaking) and Diffraction Data Acquisition (In-house Microfocus vs. Synchrotron) .

Complex Formation: Co-crystallization vs. Ligand Soaking

When a THF derivative binds to a target protein, it often induces a localized conformational shift to accommodate its specific pseudorotational state. Choosing the right complex formation strategy is critical for capturing this interaction accurately.

Causality & Mechanistic Insights
  • Ligand Soaking: This method involves introducing the THF derivative into pre-formed apo-crystals[3]. While highly amenable to automation and fragment screening[4], soaking is fundamentally limited by crystal lattice constraints. If the rigid lattice lacks the plasticity to accommodate the bulky THF ring or its transition states, the crystal will either crack or yield a structure with low ligand occupancy[5].

  • Co-crystallization: By incubating the protein and ligand prior to crystallization, the protein is free to adopt its thermodynamically favored conformation around the THF derivative (induced fit)[5]. This mitigates lattice-induced artifacts and generally yields higher occupancy, though it requires extensive de novo screening because the complex often crystallizes in a different space group than the apo-protein.

Quantitative Comparison
ParameterCrystal SoakingCo-crystallization
Throughput High (Automated acoustic dispensing)Low to Medium (Requires de novo screening)
Lattice Constraints High (Protein is locked in apo-conformation)None (Allows full induced-fit binding)
Ligand Occupancy Variable (Prone to low occupancy for bulky THFs)Consistently High (>0.8)
Solvent Tolerance Low (Crystals may dissolve in >5% DMSO)High (DMSO can be dialyzed prior to setup)
Best For Rigid, small THF fragments; High-throughput screeningFlexible, bulky bis-THF drugs; Final lead validation
Self-Validating Protocol: Co-crystallization of THF-Ligands

To ensure scientific integrity, this protocol includes built-in validation checkpoints to prevent the propagation of errors.

  • Complex Assembly: Incubate purified target protein (10-15 mg/mL) with a 3- to 5-fold molar excess of the THF derivative (dissolved in 100% DMSO).

    • Validation Checkpoint: Centrifuge the mixture at 14,000 x g for 10 minutes. If a pellet forms, the ligand has caused protein aggregation. You must reduce the ligand concentration or switch to a more soluble analog before proceeding.

  • Crystallization Screening: Set up vapor diffusion drops (sitting or hanging) using a sparse-matrix screen. Keep the final DMSO concentration below 2% to prevent phase separation.

    • Validation Checkpoint: Inspect drops under a polarized light microscope after 24 hours. The presence of clear, birefringent microcrystals confirms successful nucleation. Amorphous precipitate indicates the precipitant concentration is too high.

  • Cryoprotection: Transfer the co-crystal into a stabilizing solution containing the reservoir buffer plus 20% (v/v) glycerol or ethylene glycol.

    • Validation Checkpoint: Flash-cool the mounted loop in liquid nitrogen. The frozen drop must appear completely transparent (vitreous ice). A cloudy appearance indicates crystalline ice, which will ruin the diffraction pattern.

Workflow Visualization

Workflow Start Purified Target Protein + THF Derivative Decision Is Apo-crystal available with wide solvent channels? Start->Decision Soaking Ligand Soaking (High Throughput) Decision->Soaking Yes CoCryst Co-crystallization (Induced Fit Allowed) Decision->CoCryst No / High Flexibility Check Check THF Ring Occupancy & B-factors Soaking->Check CoCryst->Check Check->CoCryst Low Occupancy (Lattice Clash) Success High-Resolution Complex Structure Check->Success Occupancy > 0.8

Caption: Workflow for selecting the optimal crystallographic method for THF-derivative complexes.

Diffraction Data Acquisition: In-house Microfocus vs. Synchrotron

To resolve the subtle electron density differences between the


 and 

states of the THF ring, sub-angstrom resolution is highly desirable. The choice of X-ray source directly dictates the resolution limit and data quality.
Causality & Mechanistic Insights
  • In-house Microfocus (Cu/Mo/Ag): Modern in-house diffractometers utilize microfocus tubes coupled with advanced optics to deliver a highly stable beam[6]. While excellent for routine screening and well-diffracting crystals (>50 µm), the flux is often insufficient to extract high-resolution data from the weakly diffracting microcrystals typical of flexible THF-complexes.

  • Synchrotron Radiation: Beamlines like the NSLS-II FMX deliver an ultra-bright microfocus beam (up to

    
     photons/s into a 
    
    
    
    µm spot)[7]. This immense flux overcomes the weak diffraction of microcrystals, enabling the collection of high-resolution data necessary to accurately model THF pseudorotation. However, this high brilliance introduces a severe risk of radiation damage (exceeding the Garman limit), which can specifically decarboxylate acidic residues or break disulfide bonds before the data collection is complete[8].
Quantitative Comparison
ParameterIn-house Microfocus (e.g., Cu Kα)Synchrotron Beamline (e.g., NSLS-II FMX)
Photon Flux

photons/s

photons/s
Beam Size

µm

µm (Variable focus)
Data Collection Time 2 to 12 hours per dataset1 to 5 minutes per dataset
Radiation Damage Risk Low to ModerateExtremely High (Requires precise attenuation)
Best For Routine screening, large robust crystalsMicrocrystals, resolving subtle THF conformations
Self-Validating Protocol: Synchrotron Data Acquisition & Refinement
  • Rastering and Centering: Mount the cryo-cooled crystal on the synchrotron goniometer. Perform a low-dose X-ray raster scan across the loop to locate the crystal.

    • Validation Checkpoint: The raster heat-map must show localized diffraction spots. Center the beam strictly on the region with the highest signal-to-noise ratio to avoid collecting data from cracked edges.

  • Data Collection & Dose Monitoring: Collect 360° of data using a pixel-array detector (e.g., Eiger 16M) with an exposure time calculated to stay below the Garman limit (30 MGy).

    • Validation Checkpoint: Monitor the

      
       and 
      
      
      
      in the highest resolution shell during the run. If
      
      
      drops below 1.5 prematurely, radiation damage is occurring; immediately translate the crystal to expose a fresh volume.
  • Electron Density Mapping: Process the data and perform molecular replacement. Generate an

    
     omit map for the ligand binding site.
    
    • Validation Checkpoint: You must observe positive (green) difference density contoured at >3

      
       corresponding to the THF ring. Fit both the 
      
      
      
      (envelope) and
      
      
      (twist) ideal geometries into this density. The correct pseudorotational state will yield a lower real-space R-factor and B-factors that harmonize with the surrounding protein residues.
X-Ray Pipeline Visualization

XrayPipeline Crystal Mounted THF-Complex Crystal (Cryo-cooled at 100K) Source Select X-ray Source Crystal->Source Microfocus In-house Microfocus (Routine Screening) Source->Microfocus Synchrotron Synchrotron Beamline (Microcrystals / High-Res) Source->Synchrotron Diffraction Diffraction Data Collection (Monitor Radiation Damage) Microfocus->Diffraction Synchrotron->Diffraction Phase Molecular Replacement & Electron Density Mapping Diffraction->Phase Model Refine THF Pseudorotation (Envelope vs. Twist) Phase->Model

Caption: X-ray diffraction data acquisition and refinement pipeline for resolving THF pseudorotation.

Conclusion

Successfully resolving the X-ray crystal structure of THF-derivative complexes requires a strategic alignment of biophysical methods. Because the THF ring is highly susceptible to dynamic disorder via pseudorotation, co-crystallization is strongly preferred over soaking to allow for unhindered induced fit. Furthermore, while in-house microfocus systems are invaluable for initial screening, the definitive assignment of the THF


 or 

conformation almost exclusively relies on the high-resolution data afforded by synchrotron radiation . By adhering to the self-validating protocols outlined above, structural biologists can confidently navigate these challenges and accelerate structure-based drug design.

References

  • Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." National Institutes of Health (PMC). Available at:[Link]

  • Luger, P., et al. "Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase." Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Creative Biostructure. "MagHelix™ Co-crystallization and Soaking." Creative Biostructure Drug Discovery. Available at:[Link]

  • Vosegaard, E. S., et al. "Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals." IUCr Journals. Available at:[Link]

  • Fuchs, M. R., et al. "FMX – the Frontier Microfocusing Macromolecular Crystallography Beamline at the National Synchrotron Light Source II." National Institutes of Health (PMC). Available at:[Link]

  • Domainex Ltd. "Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor." Domainex Structural Biology. Available at:[Link]

  • Zhuravlev, E., et al. "Energy Absorption and Beam Damage during Microfocus Synchrotron X-ray Diffraction." The Journal of Physical Chemistry Letters (ACS Publications). Available at:[Link]

  • Collins, P. M., et al. "Achieving a good crystal system for crystallographic X-ray fragment screening." Preprints.org. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: Cis vs. Trans Isomers of 3-Chlorotetrahydrofuran Derivatives

As a Senior Application Scientist, I have designed this technical guide to move beyond basic empirical observations, delving into the stereoelectronic causality that governs the reactivity of 3-chlorotetrahydrofuran isom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic empirical observations, delving into the stereoelectronic causality that governs the reactivity of 3-chlorotetrahydrofuran isomers. Because unsubstituted 3-chlorotetrahydrofuran lacks geometric isomers, comparative reactivity studies inherently rely on 2,3-disubstituted derivatives (e.g., 3-chloro-2-alkyltetrahydrofurans or 3-chlorotetrahydrofuran acetals) to establish the cis and trans stereocenters[1].

Understanding the divergent chemical behaviors of these isomers is paramount for researchers and drug development professionals aiming to synthesize complex, stereopure tetrahydrofuran-containing Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality: Stereoelectronics and Orbital Overlap

The fundamental difference in reactivity between cis and trans isomers of 3-chlorotetrahydrofuran derivatives stems from their three-dimensional orbital alignments and neighboring group effects.

Ring Scission Dynamics

When subjected to reducing agents like sodium metal, the trans-isomer undergoes a highly stereoselective ring scission. This occurs because the anti-periplanar arrangement of the C2–O and C3–Cl bonds allows for a concerted fragmentation pathway, cleanly yielding a trans-alkenol. Conversely, the cis-isomer lacks this optimal orbital overlap (possessing a syn-clinal geometry). Consequently, it is forced into a stepwise radical/anion pathway, resulting in a thermodynamically driven, low-selectivity mixture of cis and trans alkenols[1].

Nucleophilic Substitution and Oxocarbenium Intermediates

In substitution reactions at the anomeric center (C2), the presence of a chlorine atom at C3 profoundly influences the stereochemical outcome. During Lewis acid-mediated substitution, the axial chlorine substituent exerts a strong hyperconjugative effect on the intermediate oxocarbenium ion. This stereoelectronic shielding directs incoming C-nucleophiles to attack from the opposite face, predominantly yielding 1,2-trans products regardless of the initial anomeric stereochemistry[2].

Quantitative Data Comparison

The following table summarizes the divergent performance and stereochemical outcomes of cis vs. trans isomers across key synthetic transformations.

Isomer TypeReaction ClassReagent/ConditionsPrimary ProductStereochemical OutcomeMechanistic Driver
Trans-3-chloro-2-alkyl-THF Ring ScissionNa(0), Et₂O, RefluxTrans-alk-3-en-1-ol>95% Trans (Highly Selective)Concerted anti-periplanar fragmentation[1]
Cis-3-chloro-2-alkyl-THF Ring ScissionNa(0), Et₂O, RefluxCis/Trans-alk-3-en-1-olMixed (~1:1 to 2:1 ratio)Stepwise radical/anion fragmentation[1]
Trans-3-chloro-THF acetal Nucleophilic SubstitutionAllyl-TMS, BF₃·OEt₂, -78 °C1,2-Trans substituted THF>90% DiastereoselectivityHyperconjugative direction of oxocarbenium ion[2]
Cis-3-chloro-THF acetal Nucleophilic SubstitutionAllyl-TMS, BF₃·OEt₂, -78 °C1,2-Trans substituted THFModerate to High SelectivityAnomeric chloride equilibration prior to attack[2]

Experimental Protocols: Self-Validating Systems

Every robust synthetic methodology must be a self-validating system. The following protocols detail not just the steps, but the physicochemical causality behind each manipulation.

Protocol A: Stereoselective Ring Scission of Trans-3-Chloro-2-alkyltetrahydrofuran

Objective: To synthesize stereopure trans-alkenols via reductive cleavage.

  • Reaction Setup: Flame-dry a 250 mL Schlenk flask under argon.

    • Causality: Moisture must be rigorously excluded because sodium metal reacts violently with water, which would prematurely quench the electron transfer process.

  • Reagent Addition: Dissolve 10 mmol of trans-3-chloro-2-alkyltetrahydrofuran in 50 mL of anhydrous diethyl ether. Add 25 mmol of sodium dispersion (in mineral oil).

    • Causality: Sodium dispersion provides a vastly higher surface area than bulk sodium, which is critical for facilitating the heterogeneous single-electron transfer to the C–Cl bond[1].

  • Reaction Progression: Heat the mixture to a gentle reflux for 4 hours.

    • Causality: The thermal energy overcomes the activation barrier for the concerted anti-periplanar fragmentation, driving the extrusion of the chloride ion and the opening of the THF ring[1].

  • Work-up and Quenching: Cool to 0 °C. Carefully add absolute ethanol dropwise to safely quench unreacted sodium, followed by water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Validation Check: Concentrate the organic layer and analyze the crude product via ¹H NMR. The presence of a stereopure product is confirmed by the alkene proton coupling constants (

    
     Hz for trans). The absence of a 
    
    
    
    Hz signal validates that no cis-isomer was formed, proving the concerted mechanism held true.
Protocol B: Diastereoselective Substitution of 3-Chlorotetrahydrofuran Acetals

Objective: To install C-nucleophiles at the C2 position with high 1,2-trans selectivity.

  • Activation: In a flame-dried flask, dissolve the 3-chlorotetrahydrofuran acetal (5 mmol) and allyltrimethylsilane (15 mmol) in 20 mL of anhydrous CH₂Cl₂. Cool the system to -78 °C.

  • Lewis Acid Addition: Add BF₃·OEt₂ (6 mmol) dropwise over 10 minutes.

    • Causality: The Lewis acid coordinates to the exocyclic acetal oxygen, promoting its departure. The cryogenic temperature is critical to stabilize the resulting highly reactive oxocarbenium intermediate, preventing non-specific decomposition[2].

  • Nucleophilic Attack: Stir the reaction at -78 °C for 2 hours.

    • Causality: The axial chlorine atom at C3 exerts a strong hyperconjugative effect, which stereoelectronically shields one face of the oxocarbenium ion. This directs the allyl nucleophile to attack exclusively from the opposite face, yielding the 1,2-trans product[2].

  • Quenching and Purification: Quench the reaction cold with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel flash chromatography.

  • Validation Check: Perform 2D NOESY NMR on the purified product. The lack of a Nuclear Overhauser Effect (NOE) correlation between the C2 and C3 protons confirms the 1,2-trans relationship, validating the hyperconjugative control of the reaction.

Mechanistic Visualization

Reactivity Start 3-Chloro-2-alkyltetrahydrofuran (Precursor) Trans Trans-Isomer (Anti-periplanar Cl) Start->Trans Cis Cis-Isomer (Syn-clinal Cl) Start->Cis Concerted Concerted Fragmentation (Optimal Orbital Overlap) Trans->Concerted Na(0) Reduction Stepwise Stepwise Radical Pathway (Suboptimal Overlap) Cis->Stepwise Na(0) Reduction ProductTrans Pure Trans-Alkenol (>95% Stereoselectivity) Concerted->ProductTrans ProductMixed Cis/Trans Alkenol Mixture (~1:1 to 2:1 Ratio) Stepwise->ProductMixed

Divergent ring scission pathways of cis and trans 3-chloro-2-alkyltetrahydrofurans.

References

  • 1714 Crombie and Harper : 347. Stereochemical Studies of Olefinic Compounds. Part III. Ring Scission of 3-Halogeno-2-alkyltetrahydrofurans RSC Publishing[Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers ResearchGate[Link]

Sources

Comparative

Spectroscopic Differentiation of (2R,3R) and (2R,3S) Diastereomers: A Comprehensive Guide for Drug Development

In modern drug development, the precise mapping of stereocenters is not merely an academic exercise; it is a regulatory and pharmacological necessity. For molecules containing multiple chiral centers—such as macrolide an...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the precise mapping of stereocenters is not merely an academic exercise; it is a regulatory and pharmacological necessity. For molecules containing multiple chiral centers—such as macrolide antibiotics, statins, and complex amino alcohols—differentiating between diastereomers is critical. Unlike enantiomers, diastereomers possess distinct internal energies, physical properties, and spectroscopic signatures.

As an Application Scientist, navigating the subtle spectroscopic differences between the (2R,3R) and (2R,3S) configurations (often corresponding to the anti/threo and syn/erythro relative stereochemistries, respectively) requires a deep understanding of conformational thermodynamics. This guide establishes a robust, self-validating analytical framework to objectively assign these diastereomers using Nuclear Magnetic Resonance (NMR) and orthogonal spectroscopic techniques.

The Conformational Basis of Spectroscopic Differentiation

The causality behind the differing spectra of (2R,3R) and (2R,3S) diastereomers lies fundamentally in their preferred 3D conformations. Spectroscopic tools do not "see" absolute configuration directly; they measure the spatial relationships (distances and angles) dictated by the molecule's attempt to minimize steric strain and maximize stabilizing interactions (like hydrogen bonding).

For a generic 1,2-disubstituted acyclic system (e.g., an aldol adduct or a


-hydroxy ester):
  • The (2R,3R) Diastereomer: To minimize steric clashes between bulky substituents, this isomer typically adopts a conformation where the largest groups are antiperiplanar. Consequently, the vicinal protons (

    
     and 
    
    
    
    ) are forced into an antiperiplanar (~180°) relationship 1.
  • The (2R,3S) Diastereomer: The minimization of steric strain in this configuration forces the molecule into a staggered conformation where the

    
     and 
    
    
    
    protons are typically gauche (~60°) to one another.

Understanding these locked or heavily populated conformers is the prerequisite for interpreting the resulting NMR data.

Nuclear Magnetic Resonance (NMR): The Analytical Gold Standard

NMR is the primary tool for distinguishing these diastereomers, relying on two distinct physical phenomena: scalar coupling (through-bond) and the Nuclear Overhauser Effect (through-space).

1H NMR and the Karplus Relationship

The


 scalar coupling constant is highly sensitive to the dihedral angle between vicinal protons. This interaction is driven by the Fermi contact mechanism, which depends on the orbital overlap between the C-H bonds.
  • (2R,3R) Assignment: The ~180° dihedral angle allows for optimal orbital overlap, resulting in a large coupling constant (

    
     Hz) .
    
  • (2R,3S) Assignment: The ~60° dihedral angle yields poorer orbital overlap, resulting in a significantly smaller coupling constant (

    
     Hz) 2.
    
2D NOESY / ROESY

While


-coupling measures orbital overlap, the Nuclear Overhauser Effect (NOE) measures dipole-dipole relaxation, which is inversely proportional to the sixth power of the distance between nuclei (

).
  • (2R,3R) Assignment: Because the

    
     and 
    
    
    
    protons are antiperiplanar, they are far apart in space (> 3.0 Å). The NOESY spectrum will show a weak or absent cross-peak .
  • (2R,3S) Assignment: The gauche relationship places the protons in close spatial proximity (< 2.5 Å), yielding a strong NOESY cross-peak .

G Start Isolated Diastereomer NMR1D 1D 1H NMR Analysis Start->NMR1D NMR2D 2D NOESY Analysis Start->NMR2D JLarge ³J_HH = 7-10 Hz (Antiperiplanar) NMR1D->JLarge JSmall ³J_HH = 2-5 Hz (Gauche) NMR1D->JSmall NOEWeak Weak H2-H3 NOE (Distance > 3Å) NMR2D->NOEWeak NOEStrong Strong H2-H3 NOE (Distance < 2.5Å) NMR2D->NOEStrong AssignRR (2R,3R) Configuration (Anti / Threo) JLarge->AssignRR AssignRS (2R,3S) Configuration (Syn / Erythro) JSmall->AssignRS NOEWeak->AssignRR NOEStrong->AssignRS

Caption: Orthogonal NMR workflow for assigning (2R,3R) and (2R,3S) diastereomers.

Advanced Spectroscopic Techniques: VCD and IR

When dealing with highly flexible acyclic chains, rapid bond rotation can average out the NMR signals, causing both diastereomers to exhibit ambiguous


 values of ~6 Hz. In these cases, orthogonal techniques are mandatory.
  • Vibrational Circular Dichroism (VCD): VCD is highly sensitive to the absolute and relative stereochemistry of chiral molecules. By comparing the experimental VCD spectrum (in the IR region) against Density Functional Theory (DFT) calculated spectra for the (2R,3R) and (2R,3S) models, researchers can establish the configuration based on the visual and mathematical correlation of absorption bands 3.

  • Infrared (IR) Spectroscopy: IR can detect differences in intramolecular hydrogen bonding. For instance, in a (2R,3S) amino alcohol, a highly stabilized intramolecular hydrogen bond between the OH and NH2 groups will shift the O-H stretch to a distinctly lower wavenumber compared to the (2R,3R) isomer.

Quantitative Data Summary

The following table summarizes the expected spectroscopic parameters for a standard 1,2-disubstituted acyclic framework.

Spectroscopic Parameter(2R,3R) Diastereomer (Anti)(2R,3S) Diastereomer (Syn)Diagnostic Reliability
³J_HH (H2-H3) 7.0 – 10.0 Hz2.0 – 5.0 HzHigh (if conformationally locked)
NOESY (H2-H3) Weak / AbsentStrongHigh
13C NMR Shifts Generally upfield (steric compression)Generally downfieldModerate (requires both isomers)
IR (O-H stretch) ~3500 cm⁻¹ (weaker H-bond)~3400 cm⁻¹ (stronger H-bond)Moderate (solvent dependent)

Experimental Protocol: Self-Validating Stereochemical Assignment

To ensure scientific integrity, the assignment protocol must be a self-validating system . If the through-bond data (


-coupling) contradicts the through-space data (NOE), the system flags a conformational averaging issue, prompting chemical derivatization.
Step 1: Sample Preparation & Solvent Selection
  • Dissolve 10-15 mg of the purified diastereomer in 0.6 mL of a non-polar, non-hydrogen-bonding solvent (e.g.,

    
     or 
    
    
    
    ).
  • Causality: Non-polar solvents preserve intramolecular hydrogen bonds, which are critical for locking the molecule into its preferred conformation. Avoid

    
     or 
    
    
    
    as they disrupt these bonds and increase acyclic flexibility.
Step 2: 1D 1H NMR Acquisition
  • Acquire a standard 1D 1H NMR spectrum at high field (≥ 500 MHz) to ensure adequate dispersion and prevent second-order "roofing" effects that distort multiplet shapes.

  • Extract the

    
     coupling constant between the C2 and C3 protons.
    
Step 3: 2D NOESY Validation (The Cross-Check)
  • Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300-500 ms.
    
  • Self-Validation Logic:

    • If

      
       Hz, the NOE cross-peak between H2 and H3 must be weak. (Assign: 2R,3R).
      
    • If

      
       Hz, the NOE cross-peak between H2 and H3 must be strong. (Assign: 2R,3S).
      
    • Contradiction: If

      
       Hz and NOE is strong, the molecule is undergoing rapid bond rotation. Proceed to Step 4.
      
Step 4: Chemical Rigidification (Fallback Protocol)

If acyclic flexibility obscures the data, the molecule must be chemically locked into a cyclic scaffold (e.g., Rychnovsky's acetonide method for diols, or oxazolidinone formation for amino alcohols).

G Flexible Flexible Acyclic System (Contradictory NMR Data) Deriv Chemical Derivatization (e.g., Acetonide Formation) Flexible->Deriv Add Reagent Rigid Rigid Cyclic Scaffold (Conformationally Locked) Deriv->Rigid Cyclization Analyze Re-evaluate ³J_HH and NOE (Clear Syn/Anti Assignment) Rigid->Analyze NMR Analysis

Caption: Chemical rigidification protocol to resolve ambiguous acyclic NMR data.

  • React the diastereomer with 2,2-dimethoxypropane and a catalytic acid to form the corresponding cyclic acetonide.

  • Re-acquire the 1D and 2D NMR spectra. The rigid ring prevents bond rotation, forcing the (2R,3R) and (2R,3S) isomers into distinct, locked chair/twist-boat conformations where Karplus and NOE rules apply without ambiguity.

References

  • BenchChem Technical Support. "A Comparative Guide to the Thermodynamic Stability of 3-Bromopentan-2-one Stereoisomers." BenchChem.
  • Organic Chemistry Data. "5.3 Spin-Spin Splitting: J-Coupling." Organic Chemistry Data.
  • The Royal Society of Chemistry. "Vibrational Optical Activity for Structural Characterization of Natural products." Natural Product Reports.

Sources

Validation

A Comparative Guide to the Validation of Stereochemistry in Substituted Tetrahydrofurans

Introduction: The Critical Role of Stereochemistry in Tetrahydrofuran Scaffolds The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Tetrahydrofuran Scaffolds

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and antiprotozoal properties. The specific three-dimensional arrangement of substituents on the THF core—its stereochemistry—is paramount. Different stereoisomers of the same molecule can have dramatically different biological activities, with one enantiomer providing a therapeutic effect while the other might be inactive or even harmful.

For researchers in drug discovery and development, the unambiguous validation of stereochemistry is not merely an academic exercise; it is a critical step for ensuring safety, efficacy, and intellectual property protection. This guide provides an in-depth comparison of the primary analytical techniques used to determine the relative and absolute stereochemistry of substituted tetrahydrofurans, offering field-proven insights into their principles, experimental workflows, and practical applications.

A Strategic Overview of Stereochemical Analysis

The determination of a molecule's complete stereochemical profile is often a puzzle solved by piecing together information from multiple techniques. The choice of method depends on the information required (relative vs. absolute configuration), the nature of the sample (e.g., crystalline vs. oil), and the resources available. The three workhorse techniques in this field are Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

G cluster_start Initial Analysis cluster_results Information Obtained Unknown Unknown Substituted Tetrahydrofuran NMR NMR Spectroscopy (NOESY, J-Coupling) Unknown->NMR Xray X-ray Crystallography Unknown->Xray HPLC Chiral HPLC Unknown->HPLC Relative Relative Stereochemistry (cis/trans) NMR->Relative Definitive Xray->Relative Definitive Absolute Absolute Stereochemistry (R/S) Xray->Absolute Gold Standard Purity Enantiomeric Purity (% ee) HPLC->Purity Quantitative

Caption: A general workflow for stereochemical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Spatial Relationships

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure based on the magnetic properties of its nuclei. For stereochemical analysis of tetrahydrofurans, specific NMR experiments are invaluable for determining the relative orientation of substituents.

The Nuclear Overhauser Effect (NOE)

Principle of Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from through-space dipolar coupling between nuclei.[1] When one proton is irradiated, it can transfer magnetization to other protons that are close in space (typically < 5 Å), resulting in an enhancement of their signal intensity.[2][3] The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it an extremely sensitive "ruler" for short intermolecular distances.[4] This allows for the direct determination of which substituents are on the same face (cis) or opposite faces (trans) of the THF ring.

Experimental Workflow: 2D NOESY

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most common method for observing NOE correlations.[4] It generates a 2D map where off-diagonal cross-peaks connect protons that are spatially close.

G cluster_workflow 2D NOESY Experimental Workflow Prep 1. Sample Preparation (5-10 mg in 0.6 mL deuterated solvent, filtered) Acquire 2. Data Acquisition (noesygpphpp pulse sequence, set mixing time d8) Prep->Acquire Process 3. Data Processing (2D Fourier Transform, phasing) Acquire->Process Analyze 4. Spectral Analysis (Identify cross-peaks correlating protons) Process->Analyze

Caption: Workflow for a typical 2D NOESY experiment.

Detailed Protocol for 2D NOESY:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified tetrahydrofuran derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The sample should be filtered into a high-quality NMR tube to remove any particulate matter.[6] For small molecules, it is crucial to remove dissolved oxygen via the freeze-pump-thaw method, as paramagnetic oxygen can quench the NOE.[3]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).

    • The critical parameter is the mixing time (d8). This is the period during which NOE transfer occurs. For small molecules (< 600 Da), a longer mixing time of 0.5-1.0 seconds is typically a good starting point.[3]

  • Data Processing: Perform a 2D Fourier transform of the acquired data. The spectrum must be carefully phased. In a phase-sensitive NOESY of a small molecule, the diagonal peaks and the NOE cross-peaks will have opposite phases (e.g., if the diagonal is positive, cross-peaks are negative).[3]

  • Interpretation: Analyze the spectrum for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are in close spatial proximity, allowing for the assignment of relative stereochemistry. For example, a cross-peak between a proton on a C2 substituent and a proton on a C5 substituent would strongly suggest they are on the same face of the THF ring.

J-Coupling Analysis

Through-bond scalar coupling (J-coupling) provides information about dihedral angles between vicinal protons, as described by the Karplus equation. By analyzing the magnitude of ³J(H,H) coupling constants, one can infer the conformation of the five-membered THF ring, which often exists in an envelope or twist conformation. This data complements NOE analysis by providing a more complete picture of the molecule's 3D structure in solution.

X-ray Crystallography: The Gold Standard for Absolute Configuration

When an unambiguous, definitive determination of absolute stereochemistry is required, single-crystal X-ray crystallography is the unparalleled gold standard.[7]

Principle of Causality: This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[8] By analyzing the resulting diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom, as well as bond lengths and angles. To determine the absolute configuration (i.e., distinguish between enantiomers), a phenomenon known as anomalous dispersion is utilized. When the X-ray energy is near the absorption edge of a heavier atom in the structure, the scattering gains a phase shift that breaks Friedel's Law. This allows for the differentiation between the true structure and its mirror image. The result is quantified by the Flack parameter, where a value near 0 indicates the correct absolute configuration has been determined.

Experimental Workflow:

G cluster_workflow Single-Crystal XRD Workflow Crystal 1. Crystal Growth (Slow evaporation, vapor diffusion, cooling) Mount 2. Crystal Mounting (Select a single, defect-free crystal ~0.1-0.3 mm) Crystal->Mount Diffract 3. Data Collection (Mount on diffractometer, collect diffraction pattern) Mount->Diffract Solve 4. Structure Solution & Refinement (Generate electron density map, refine atomic positions, determine Flack parameter) Diffract->Solve

Caption: Workflow for X-ray crystal structure determination.

Detailed Protocol Overview:

  • Crystal Growth (The Art): This is often the most challenging step.[9] The goal is to grow a single, high-quality crystal free of defects, typically 0.1-0.3 mm in size.[10] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this container inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on the goniometer of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction data. An atomic model is built into this map and then refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction data. The final output provides the precise 3D coordinates of all atoms, allowing for the unambiguous assignment of both relative and absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the premier technique for separating enantiomers and accurately determining the enantiomeric purity (or enantiomeric excess, % ee) of a sample.[11]

Principle of Causality: Enantiomers have identical physical properties and cannot be separated by standard chromatography. Chiral HPLC overcomes this by using a chiral stationary phase (CSP).[12] The CSP creates a transient diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, these complexes have different stabilities, leading to different interaction strengths with the stationary phase.[12] Consequently, one enantiomer is retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.[13]

Experimental Workflow:

G cluster_workflow Chiral HPLC Method Development Workflow Screen 1. Column & Mobile Phase Screening (Select CSP, screen normal/ reversed phase solvents) Optimize 2. Method Optimization (Adjust mobile phase ratio, flow rate, temperature) Screen->Optimize Analyze 3. Sample Analysis (Inject sample, integrate peak areas) Optimize->Analyze Quantify 4. Quantitation (Calculate % ee from peak area ratio) Analyze->Quantify

Caption: Workflow for Chiral HPLC analysis.

Detailed Protocol for Chiral HPLC Method Development:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Initial Screening:

    • Column Selection: Start with a broad-spectrum polysaccharide-based CSP, such as a DAICEL CHIRALPAK® or CHIRALCEL® column.[14]

    • Mobile Phase Screening: A common starting point for normal-phase chromatography is a mixture of n-Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 v/v).[5] For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) is recommended to improve peak shape. For basic analytes, 0.1% diethylamine (DEA) can be used.[12]

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize resolution and retention time. Increasing the alcohol content will typically decrease retention time.

    • Typical conditions: Flow rate of 1.0 mL/min, column temperature of 25 °C, and UV detection at a suitable wavelength (e.g., 210-230 nm).[13]

  • Quantitation: Once baseline separation is achieved, inject the sample. The enantiomeric excess (% ee) is calculated from the integrated areas of the two enantiomer peaks using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Comparative Summary of Techniques

FeatureNMR Spectroscopy (NOESY)X-ray CrystallographyChiral HPLC
Primary Information Relative Stereochemistry (cis/trans)Absolute Stereochemistry (R/S) Enantiomeric Purity (% ee)
Sample Requirement ~5-10 mg, soluble[5]High-quality single crystal (0.1-0.3 mm)< 1 mg, soluble[13]
Sample State Solution (non-destructive)Solid (crystalline)Solution (destructive)
Analysis Time Hours (acquisition)Days to weeks (crystal growth + analysis)[15]Minutes per sample (high-throughput)[11]
Key Advantage Provides structural data in solution stateUnambiguous, definitive 3D structureHigh throughput, accurate quantitation
Key Limitation Does not provide absolute configurationRequires a suitable single crystal (often a bottleneck)[1]Provides no structural information beyond retention time
Relative Cost Moderate to High (instrumentation)Moderate (service) to High (in-house)Low to Moderate

Decision-Making Framework: Choosing the Right Tool

  • To determine cis/trans relationships in a newly synthesized compound? Start with NMR (NOESY) . It is relatively fast, non-destructive, and provides direct evidence of through-space proximity in the molecule's natural solution state.

  • To unambiguously determine the absolute (R/S) configuration for a patent or regulatory filing? X-ray Crystallography is the only answer. It is the definitive "gold standard" method.

  • To measure the success of an asymmetric synthesis or chiral separation? Use Chiral HPLC . It is the fastest and most accurate way to quantify the ratio of enantiomers in a sample.

  • If your compound is an oil and will not crystallize? You cannot use X-ray crystallography. Rely on a combination of NMR (NOESY) for relative stereochemistry. To determine absolute stereochemistry, a chemical derivatization method like Mosher's ester analysis followed by NMR can be employed.[16]

Conclusion

The validation of stereochemistry for substituted tetrahydrofurans is a multi-faceted challenge that requires a strategic application of modern analytical techniques. NMR spectroscopy, through NOESY, provides invaluable insight into the relative arrangement of substituents in solution. Chiral HPLC stands as the essential tool for quantifying enantiomeric purity with high throughput and accuracy. Finally, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an irrefutable determination of the absolute three-dimensional structure. By understanding the fundamental principles, strengths, and limitations of each method, researchers can efficiently and confidently elucidate the complete stereochemical profile of these vital molecular scaffolds, accelerating the path from discovery to application.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. [Online] Available at: [Link]

  • Gao, J. (n.d.). Stereochemistry determination by experimental and computational spectroscopy. American Chemical Society. [Online] Available at: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)Cl4]. [Online] Available at: [Link]

  • NMR Lab. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Online] Available at: [Link]

  • ResearchGate. (n.d.). 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. [Online] Available at: [Link]

  • University of Missouri. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Online] Available at: [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Online] Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Online] Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Online] Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Online] Available at: [Link]

  • Elyashberg, M., et al. (2012). Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of tetrakis(tetrahydrofuran-κO)bis(trifluoromethanesulfonato-κO)iron(II). [Online] Available at: [Link]

  • Thorson, M. K. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tetrakis(tetrahydrofuran-κO)bis(trifluoromethanesulfonato-κO)iron(II). [Online] Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Online] Available at: [Link]

  • Slideshare. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Online] Available at: [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. [Online] Available at: [Link]

  • PubMed. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. [Online] Available at: [Link]

  • RSC Publishing. (2014). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. [Online] Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Online] Available at: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Online] Available at: [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. [Online] Available at: [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. [Online] Available at: [Link]

  • ZirChrom. (2004). Method Development Guide. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Excerpts of the NMR spectra in THF-d8 of complexes 2-4. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Online] Available at: [Link]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. [Online] Available at: [Link]

  • ResearchGate. (2019). Required sample amount for different NMR analysis?. [Online] Available at: [Link]

  • News-Medical.net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Online] Available at: [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. [Online] Available at: [Link]

Sources

Comparative

A Comparative Guide to Chlorinating Agents in Furan Synthesis: Reagents, Regioselectivity, and Protocols

Furan’s electron-rich, diene-like aromatic system poses a unique challenge in synthetic organic chemistry. Unlike benzene, furan is highly susceptible to electrophilic attack, making direct halogenation difficult to cont...

Author: BenchChem Technical Support Team. Date: March 2026

Furan’s electron-rich, diene-like aromatic system poses a unique challenge in synthetic organic chemistry. Unlike benzene, furan is highly susceptible to electrophilic attack, making direct halogenation difficult to control. The furan ring can undergo vigorous and non-selective halogenation, often leading to poly-chlorination, addition-elimination side reactions, or complete ring degradation (1)[1]. Selecting the right chlorinating agent is not merely a matter of yield; it requires a deep understanding of reaction kinetics and mechanistic pathways to ensure regioselectivity and preserve the fragile heterocyclic core.

This guide provides an objective, data-driven comparison of three distinct chlorination strategies: direct chlorination via Chlorine gas (Cl₂) , mild electrophilic chlorination via N-Chlorosuccinimide (NCS) , and directed metalation using Hexachloroethane (C₂Cl₆) .

Mechanistic Pathways & Agent Selection

To successfully synthesize monochlorinated furans (e.g., 2-chlorofuran), researchers must navigate the inherent reactivity of the furan core:

  • Chlorine Gas (Cl₂): A harsh, highly reactive electrophile. At room temperature, it acts non-selectively, yielding complex mixtures. However, chlorination of furan with chlorine in the presence of dichloromethane at -40°C provides 2-chlorofuran as a major kinetic product (2)[2].

  • N-Chlorosuccinimide (NCS): A milder, solid chlorinating agent. Milder chlorinating agents, such as NCS, and low reaction temperatures are necessary to favor monochlorination at the 5-position when dealing with highly sensitive substrates, such as thiol-containing furans, while minimizing oxidative side reactions (1)[1].

  • Hexachloroethane (C₂Cl₆) via Lithiation: To achieve absolute regiocontrol, Electrophilic Aromatic Substitution (EAS) must be bypassed entirely. Furan can be metalated with an alkyllithium reagent to form 2-lithiofuran, which is subsequently trapped with hexachloroethane at -70°C to yield chemically pure 2-chlorofuran (3)[3].

Chlorination Furan Furan Substrate (High Electron Density) Cl2 Chlorine Gas (Cl2) Harsh Electrophile Furan->Cl2 Direct EAS NCS N-Chlorosuccinimide (NCS) Mild Electrophile Furan->NCS Direct EAS Li Organolithium + C2Cl6 Metal-Halogen Exchange Furan->Li Directed Metalation Mono 2-Chlorofuran (Target Kinetic Product) Cl2->Mono -40°C (Kinetic Control) Poly Polychlorinated / Ring-Opened Byproducts Cl2->Poly Room Temp (Thermodynamic) NCS->Mono Catalyst / Mild Heating Li->Mono -70°C (Absolute Regiocontrol)

Logical workflow of furan chlorination pathways and their respective regiochemical outcomes.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of each chlorinating agent based on established synthetic literature.

Chlorinating AgentReaction MechanismOptimal TempRegioselectivityPrimary ByproductsBest Use Case
Chlorine Gas (Cl₂) Direct EAS-40°CModerate (~70% 2-chloro)2,5-dichlorofuran, PolymersBulk synthesis of simple 2-chlorofurans where distillation is viable.
NCS Mild EAS0°C to RTHigh (Substrate dependent)SuccinimideChlorination of sensitive, highly functionalized furans (e.g., thiols).
n-BuLi / C₂Cl₆ Halogen-Metal Exchange-70°CAbsolute (>99% 2-chloro)Hexachloroethane residuesHigh-purity analytical standards and complex drug intermediates.
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include physical and analytical checkpoints to confirm the reaction is proceeding along the desired mechanistic pathway.

Protocol A: Low-Temperature Direct Chlorination (Cl₂)

Objective: Synthesis of 2-chlorofuran via kinetic trapping. Causality: Furan acts as a diene. At room temperature, Cl₂ yields addition products that eliminate HCl to form complex, tarry mixtures. By dropping the temperature to -40°C in dichloromethane (DCM), the intermediate σ-complex is stabilized, preventing over-reaction and favoring the kinetic mono-substituted product.

  • Setup: Equip a flame-dried 3-neck flask with a low-temperature thermometer, a gas dispersion tube, and an argon inlet.

  • Solvent & Substrate: Dissolve 1.0 eq of freshly distilled furan in anhydrous DCM (0.5 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and cool the solution strictly to -40°C.

  • Reagent Addition: Slowly bubble Cl₂ gas (1.0 eq) into the solution.

    • Self-Validation Checkpoint: The solution should remain pale yellow. If the solution rapidly turns dark brown or black, an exothermic runaway has occurred, indicating a failure to maintain kinetic control (polymerization).

  • Quenching: Purge excess Cl₂ with argon, then quench with cold saturated aqueous NaHCO₃ to neutralize generated HCl.

  • Isolation: Extract with DCM, dry over MgSO₄, and carefully distill (2-chlorofuran boils at ~77°C).

Protocol B: Directed Lithiation & Halogen-Metal Exchange (n-BuLi / C₂Cl₆)

Objective: Synthesis of >99% regiochemically pure 2-chlorofuran. Causality: To completely avoid the formation of 2,5-dichlorofuran inherent to EAS, furan is deprotonated at its most acidic position (C2). The resulting 2-lithiofuran is trapped with a solid, controlled chlorine source (C₂Cl₆). Cl₂ gas cannot be used here, as it is too aggressive and causes oxidative coupling of the organolithium species.

  • Setup: Equip a flame-dried Schlenk flask with a magnetic stirrer and argon line.

  • Lithiation: Dissolve 13.6 g (0.2 mol) of freshly distilled furan in 200 mL of dry diethyl ether. Add an alkyllithium reagent (e.g., ethyllithium or n-butyllithium) dropwise at room temperature under nitrogen/argon (3)[3].

    • Self-Validation Checkpoint: A slight yellowing of the solution indicates the successful formation of the 2-lithiofuran species.

  • Cooling: Cool the reaction mixture to -70°C using a dry ice/acetone bath.

  • Halogenation: Add a solution of 49.8 g (0.21 mol) of hexachloroethane (C₂Cl₆) in 250 mL of dry ether within 10 minutes, ensuring the internal temperature does not rise above -55°C (3)[3].

    • Self-Validation Checkpoint: The precipitation of fine, white LiCl salts serves as a visual confirmation that the halogen-metal exchange is successfully occurring.

  • Completion: Maintain at -70°C for 3 hours, remove the cooling bath, and allow it to warm to room temperature before aqueous workup and distillation.

References
  • Title: ON THE SYNTHESIS OF CHLORO DERIVATIVES OF FIVE-MEMBERED HETEROCYCLICS Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Heterocyclic Chemistry Volume II Five Membered Heterocycles Source: Scribd URL: [Link]

Sources

Validation

Chromatographic Resolution of Tetrahydrofuran Isomers: A Comparative Guide to GC and HPLC Methodologies

As a Senior Application Scientist, I approach the separation of tetrahydrofuran (THF) isomers not merely as a routine analytical assay, but as a critical resolution of molecular geometry. Substituted THFs, such as 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the separation of tetrahydrofuran (THF) isomers not merely as a routine analytical assay, but as a critical resolution of molecular geometry. Substituted THFs, such as 2-methyltetrahydrofuran (2-MeTHF) and 2,5-dimethyltetrahydrofuran (2,5-DMTHF), have become indispensable as green solvents, organometallic reagents, and biofuel precursors. Because spatial orientation dictates their reactivity and physical properties, separating their stereoisomers (enantiomers and cis/trans diastereomers) is paramount.

This guide objectively compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) platforms for THF isomer separation, providing the mechanistic causality behind column selection and self-validating experimental protocols.

Mechanistic Decision Framework

The choice between GC and HPLC hinges on the volatility, thermal stability, and polarity of the specific THF derivative.

G Start THF Isomer Mixture (e.g., 2-MeTHF, 2,5-DMTHF) Volatility Assess Volatility & Thermal Stability Start->Volatility HighVol High Volatility (Thermally Stable) Volatility->HighVol LowVol Low Volatility (Polar/Derivatized) Volatility->LowVol GC Gas Chromatography (GC) HighVol->GC HPLC Liquid Chromatography (HPLC) LowVol->HPLC GC_Chiral Chiral GC (e.g., β-DEX) Enantiomer Separation GC->GC_Chiral Chiral GC_Achiral Achiral GC (e.g., VF-5ms) Cis/Trans Diastereomers GC->GC_Achiral Diastereomeric HPLC_Chiral Chiral HPLC (Normal Phase) Preparative Isolation HPLC->HPLC_Chiral Chiral HPLC_RP RP-HPLC (e.g., C18) Diastereomer Resolution HPLC->HPLC_RP Diastereomeric

Decision matrix for selecting GC vs. HPLC for tetrahydrofuran isomer separation.

Gas Chromatography (GC): The Gold Standard for Volatile THFs

Due to the high volatility and thermal stability of low-molecular-weight THF derivatives, GC is the first-line technique for both chiral and diastereomeric separations.

  • Achiral Separation (Cis/Trans Diastereomers): 2,5-DMTHF exists as cis and trans isomers. Standard capillary columns (e.g., VF-5ms) or advanced1[1] can separate these based on slight differences in boiling points and dipole moments.

  • Chiral Separation (Enantiomers): For chiral THFs,2[2] (e.g., β-DEX 120) are utilized. The separation mechanism relies on reversible inclusion complexation. The THF isomer enters the hydrophobic cyclodextrin cavity, and enantioselectivity is driven by hydrogen bonding and steric interactions with the functionalized rim.

Protocol 1: GC-FID Separation of cis/trans-2,5-Dimethyltetrahydrofuran
  • Causality: 2,5-DMTHF isomers have virtually identical mass spectra but differing spatial geometries. A shape-selective stationary phase combined with strict isothermal conditions maximizes the separation factor (

    
    ).
    
  • Self-Validating System Suitability Test (SST): Prior to sample analysis, inject a 0.5 mg/mL standard mix. The system is validated only if the resolution (

    
    ) between the cis and trans peaks is > 1.5 (baseline separation)[1].
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the THF isomer mixture in high-purity methylene chloride to a final concentration of 0.5 mg/mL. Reasoning: Methylene chloride provides excellent solubility and elutes well before the analytes, preventing solvent masking.

  • Column Installation: Install a β-DEX 120 capillary column (30 m × 0.25 mm ID, 0.25 µm film) or a 3[3].

  • Inlet Parameters: Set the injection port to 250°C. Inject 1 µL with a split ratio of 100:1. Reasoning: A high split ratio prevents column overloading, which causes peak fronting and destroys the subtle resolution between closely eluting isomers.

  • Carrier Gas: Use Helium at a constant linear velocity of 30 cm/sec.

  • Oven Temperature Program: Maintain an isothermal oven temperature of 60°C. Reasoning: Decreasing the isothermal temperature increases the separation factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) by allowing the isomers more time to interact with the stationary phase cavities.
    
  • Detection: Set the Flame Ionization Detector (FID) to 300°C for optimal ionization of the carbon-hydrogen bonds.

High-Performance Liquid Chromatography (HPLC): Precision for Polar THFs

While GC excels for volatile THFs, HPLC is indispensable for polar, derivatized THFs (e.g.,4[4]) or when preparative-scale isolation is required.

Protocol 2: RP-HPLC Separation of Derivatized THF Diastereomers
  • Causality: Derivatized THFs are less volatile and better suited for LC. Isocratic elution is chosen over gradient elution to maintain a constant dielectric constant, which is critical for resolving subtle steric differences between diastereomers[4].

  • Self-Validating System Suitability Test (SST): Inject a reference standard. Validate that the tailing factor (

    
    ) is ≤ 1.2 and theoretical plates (
    
    
    
    ) > 10,000. This confirms the absence of secondary interactions with free silanols on the silica support.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase (Acetonitrile/Water) and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the system with a C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Configuration: Prepare an isocratic mixture of 60% Acetonitrile and 40% Water.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column compartment to a stable 25°C.

  • Detection: Monitor UV absorbance at 210 nm (targeting the nitrile group absorption).

Objective Data Comparison

To streamline method development, the following table summarizes the performance metrics and operational parameters of both platforms when applied to THF isomers.

ParameterGC-FID (cis/trans-2,5-DMTHF)RP-HPLC (THF-carbonitrile Diastereomers)
Optimal Stationary Phase β-DEX 120 (Cyclodextrin) or VF-5msC18 (Octadecylsilane)
Mobile Phase / Carrier Helium (30 cm/sec)Acetonitrile / Water (60:40)
Operating Temperature 60°C Isothermal25°C (Column Compartment)
Detection Modality FID (300°C)UV-Vis (210 nm)
Primary Separation Mechanism Boiling point & inclusion complexationHydrophobic surface area interaction
Typical Resolution (

)
> 1.5 (Baseline)> 1.8
Sample Volatility Requirement HighLow to Moderate

References

  • Amphiphilic Block Copolymer PCL-PEG-PCL as Stationary Phase for Capillary Gas Chromatographic Separations.nih.gov.
  • Chiral Cyclodextrin Capillary GC Columns.gcms.cz.
  • A Comparative Guide to the Synthesis and Characterization of 2-Methyltetrahydrofuran-2-carbonitrile Diastereomers.benchchem.com.
  • Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions.escholarship.org.

Sources

Safety & Regulatory Compliance

Safety

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3) requires moving beyond basic safety data sheets. For dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile (CAS: 2138018-50-3) requires moving beyond basic safety data sheets. For drug development professionals and synthetic chemists, establishing a self-validating waste management protocol is critical.

This guide provides the operational causality behind the disposal of this specific compound, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Mechanistic Hazard Assessment: The Causality of Disposal Rules

Understanding why a protocol exists is the most effective way to ensure laboratory safety. The disposal strategy for Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is dictated by three distinct structural features:

  • The Chlorine Atom (Halogenated Waste Stream): The presence of a carbon-chlorine bond mandates that this chemical be strictly segregated from non-halogenated solvents. If halogenated organics are incinerated at standard, low temperatures, they undergo incomplete combustion, leading to the formation of highly toxic1[1]. Therefore, high-temperature, EPA-regulated incineration is strictly required[2].

  • The Carbonitrile Group (Nitrogenous Byproducts): While organic nitriles are generally stable under neutral laboratory conditions, their combustion generates toxic nitrogen oxides (NOx) and, under certain reductive conditions, hydrogen cyanide (HCN). The disposal facility must utilize specialized alkaline scrubbers to neutralize these off-gases.

  • The Tetrahydrofuran (THF) Core (Peroxide Potential): Unsubstituted THF is a notorious peroxide former. While the strong electron-withdrawing nature of the adjacent chlorine and nitrile groups significantly deactivates the ring and reduces the rate of auto-oxidation, it is a best practice for cyclic ether derivatives to never be allowed to evaporate to dryness in waste containers.

Standard Operating Procedure: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system; each step inherently prevents common logistical and safety failures.

Step 1: Source Segregation

  • Action: Deposit the chemical (and any solvent mixtures containing it) exclusively into a designated 3[3].

  • Causality: Never mix this compound with aqueous waste, strong acids, or strong bases. Mixing nitriles with strong acids can lead to exothermic hydrolysis and the release of toxic fumes. Even if this compound constitutes <1% of a solvent mixture, the entire mixture must be treated as halogenated waste[3].

Step 2: Vapor-Tight Containment

  • Action: Use chemically compatible, vapor-tight containers. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Causality: Ensure the cap is threaded and features an intact PTFE (Teflon) liner. The container must remain closed at all times except when actively adding waste to prevent the volatilization of toxic organics[3].

Step 3: EPA & GHS Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Causality: The label must explicitly state "Hazardous Waste" and list the full chemical name: "Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile". Do not use abbreviations, acronyms, or chemical formulas, as this violates EPA hazard communication standards[3].

Step 4: Secondary Containment & Storage

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the container's volume.

  • Causality: Ensure the storage area is cool, dry, and well-ventilated, strictly isolated from incompatible substances like alkali metals or strong oxidizers.

Quantitative Data & Waste Compatibility Summary

ParameterSpecification / ClassificationLogistical Implication
Waste Classification Halogenated Organic WasteMust be routed to high-temperature incineration facilities[2].
EPA RCRA Code F002 (if mixed with standard halogenated solvents)Requires specific manifest tracking for off-site transport.
Primary Incompatibilities Strong oxidizers, strong acids, strong basesSegregate from nitric acid, sulfuric acid, and peroxides.
Container Compatibility Glass, PTFE, HDPEDo not use standard LDPE or metal containers (corrosion risk).
Max Accumulation Time Typically 90 days (depending on generator status)Schedule routine EHS pickups; do not hoard waste in the lab.

Operational Workflow Diagram

G Start Waste Generation: Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile CheckMix Mixed with aqueous or incompatible waste? Start->CheckMix Segregate Segregate into Halogenated Organic Waste CheckMix->Segregate No Neutralize Separate/Neutralize (Consult EHS) CheckMix->Neutralize Yes Contain Transfer to Vapor-Tight HDPE/Glass Container Segregate->Contain Label Apply GHS & RCRA Labels (Halogenated Waste) Contain->Label Store Store in Secondary Containment (<90 Days) Label->Store Incinerate High-Temp Incineration (Prevents Dioxin/HCN Formation) Store->Incinerate

Decision matrix for the safe segregation, containment, and disposal of halogenated nitrile waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure.University of Illinois Division of Research Safety.
  • Perspective on halogenated organic compounds.National Institutes of Health (NIH) / PMC.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.Electronic Code of Federal Regulations (eCFR).

Sources

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